B-Tribromoborazine
Description
Properties
IUPAC Name |
2,4,6-tribromo-1,3,5,2,4,6-triazatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B3Br3H3N3/c4-1-7-2(5)9-3(6)8-1/h7-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLMMJIWMGUYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NB(NB(N1)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B3Br3H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632409 | |
| Record name | 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13703-88-3 | |
| Record name | 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of B-Tribromoborazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of B-tribromoborazine, a key intermediate in the functionalization of the borazine core. This document details experimental protocols, quantitative data, and mechanistic pathways to facilitate its application in research and development.
Synthesis of this compound
This compound can be synthesized through two primary routes: the direct bromination of borazine and the reaction of boron tribromide with an ammonium salt.
Direct Bromination of Borazine
This method involves the direct reaction of borazine with elemental bromine, followed by the thermal decomposition of the resulting adduct to yield this compound.
Experimental Protocol:
A 0.13 g sample of borazine (1.6 mmoles) is placed in a dry tube equipped with a stirring bar and a CaCl₂ drying tube, and maintained at 0°C. A large excess of liquid bromine (2 ml, 36 mmoles) is slowly added to the liquid borazine. An immediate reaction occurs, resulting in the deposition of an orange solid. This intermediate adduct is then pyrolyzed to yield this compound. While the precise conditions for the pyrolysis of the adduct to form this compound are not detailed in the available literature, heating to 60°C has been reported for a related B-tribromo-N-tribromoborazine to eliminate HBr.[1]
Reaction Pathway:
Proposed Synthesis from Boron Tribromide and Ammonium Chloride
Proposed Experimental Protocol:
In a flask equipped with a reflux condenser and a mechanical stirrer, add a suspension of ammonium chloride in an anhydrous, high-boiling solvent such as chlorobenzene. Boron tribromide is then added to the suspension. The reaction mixture is heated to reflux (approximately 130-140°C) for several hours. After cooling, the solid ammonium chloride is filtered off, and the solvent is removed under vacuum to yield crude this compound, which can be further purified by sublimation or recrystallization.
Reaction Pathway:
Characterization and Quantitative Data
A summary of the available quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | B₃Br₃H₃N₃ | [4] |
| Molecular Weight | 317.22 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 125.0 - 129.0 °C | |
| ¹H NMR | Conforms to structure | |
| ¹¹B NMR | No specific data found | |
| Infrared Spectrum | No specific data found | |
| Yield (from Borazine) | Not explicitly reported for the final product |
Reaction Mechanisms
Mechanism of Borazine Bromination
The bromination of borazine is proposed to proceed via an electrophilic substitution mechanism, analogous to the halogenation of benzene. The polarity of the B-N bonds in borazine, with boron being the electrophilic center and nitrogen the nucleophilic center, dictates the initial step of the reaction.
Detailed Mechanism:
-
Polarization of Bromine: The approaching bromine molecule is polarized by the electron-rich nitrogen atom of the borazine ring.
-
Nucleophilic Attack: A nitrogen atom of the borazine ring attacks the electrophilic bromine atom, leading to the formation of a resonance-stabilized cationic intermediate (a σ-complex or arenium ion equivalent).
-
Proton Transfer: A base (which could be another borazine molecule or a bromide ion) abstracts a proton from the nitrogen atom that initiated the attack, restoring the aromaticity of the borazine ring and yielding the brominated product. This process is repeated to achieve tribromination on the boron atoms.
Nucleophilic Substitution on this compound
The boron atoms in this compound are highly electrophilic due to the electron-withdrawing effect of the bromine atoms. This makes them susceptible to nucleophilic attack, leading to substitution reactions. A prime example is the reaction with Grignard reagents to form B-triorganoborazines.
Detailed Mechanism:
-
Nucleophilic Attack: The carbanionic carbon of the Grignard reagent (R-MgX) acts as a nucleophile and attacks one of the electrophilic boron atoms of the this compound ring.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate.
-
Elimination of the Leaving Group: The bromide ion, being a good leaving group, is eliminated, restoring the planarity of the borazine ring and forming the B-organoborazine. This process is repeated for all three B-Br bonds.
Reactions of this compound: Synthesis of B-Triphenylborazine
This compound serves as a versatile precursor for the synthesis of various B-substituted borazines. The reaction with Grignard reagents is a key transformation for introducing organic functionalities onto the borazine core.
Proposed Experimental Protocol for the Synthesis of B-Triphenylborazine:
To a solution of this compound in a suitable anhydrous ether solvent (e.g., diethyl ether or THF) at a low temperature (e.g., 0°C or -78°C), a solution of phenylmagnesium bromide (PhMgBr) in the same solvent is added dropwise with stirring under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an ether solvent. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude B-triphenylborazine. The product can be purified by column chromatography or recrystallization.
Reaction Summary:
| Reactants | Reagents & Conditions | Products | Yield |
| This compound, Phenylmagnesium Bromide | Anhydrous ether, 0°C to room temperature, inert atmosphere | B-Triphenylborazine, Magnesium Salts | Expected to be moderate to high |
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and reaction mechanisms of this compound. The experimental protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers in the fields of inorganic chemistry, materials science, and drug development, facilitating the exploration of novel borazine-based compounds and materials. Further research is warranted to obtain more detailed quantitative spectroscopic data for this compound and to optimize the proposed synthetic procedures.
References
An In-depth Technical Guide to B-Tribromoborazine (CAS: 13703-88-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
B-Tribromoborazine, with the CAS number 13703-88-3, is a halogenated derivative of borazine, often referred to as "inorganic benzene."[1] This technical guide provides a comprehensive overview of the core properties of this compound, including its chemical and physical characteristics, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications. Due to the absence of available data on its biological activity, this guide focuses on its chemical attributes and its role as a precursor in materials science.
Core Properties and Data
This compound is a white, powdered solid at room temperature.[2][3] It is a cyclic compound composed of alternating boron and nitrogen atoms, with a bromine atom attached to each boron atom.[1] The presence of these bromine atoms significantly enhances the compound's reactivity compared to unsubstituted borazine.[1]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 13703-88-3 | [1] |
| Molecular Formula | B₃Br₃H₃N₃ | [1][3] |
| Molecular Weight | 317.19 g/mol | [3] |
| Appearance | White powder | [2][3] |
| Melting Point | 125.0 - 129.0 °C | [2][3] |
| Synonyms | 2,4,6-Tribromoborazine, B,B',B''-tribromoborazine, B-tribromoborazole | [1] |
| InChI Key | PCLMMJIWMGUYKF-UHFFFAOYSA-N | [3] |
| SMILES | BrB1NB(Br)NB(Br)N1 | [3] |
Experimental Protocols
The synthesis of this compound is typically achieved through the bromination of borazine. The following protocol is a composite of established methods for the synthesis of borazine and its subsequent halogenation.
Synthesis of Borazine (Precursor)
Several methods exist for the synthesis of borazine. A common and relatively efficient laboratory-scale synthesis involves the reaction of sodium borohydride with ammonium sulfate.[4]
Materials:
-
Sodium borohydride (NaBH₄)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
High-boiling inert solvent (e.g., diglyme or tetraglyme)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a stoichiometric amount of sodium borohydride and ammonium sulfate.
-
Add the inert solvent to the flask.
-
Under a nitrogen atmosphere, heat the reaction mixture to a temperature between 120-140 °C.
-
The reaction is typically complete within a few hours.
-
Borazine is a volatile liquid and can be isolated from the reaction mixture by vacuum distillation.
Synthesis of this compound
The synthesis of this compound from borazine involves a two-step process: an initial addition of bromine followed by elimination of hydrogen bromide.[5][6]
Materials:
-
Borazine (B₃N₃H₆)
-
Bromine (Br₂)
-
Inert solvent (e.g., a non-reactive, dry solvent)
Procedure:
-
Dissolve the freshly distilled borazine in an inert solvent in a reaction flask cooled to 0 °C.
-
Slowly add three equivalents of bromine (Br₂) to the stirred solution. This addition reaction forms B-tribromo-N-tribromoborazine.[5] This reaction does not require a catalyst.[4]
-
After the addition is complete, slowly warm the reaction mixture to 60 °C.
-
Heating the intermediate product, B-tribromo-N-tribromoborazine, results in the elimination of three molecules of hydrogen bromide (HBr) to yield this compound.[5][6]
-
The final product, this compound, can be isolated and purified by recrystallization from a suitable solvent.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹¹B NMR: The ¹¹B NMR spectrum should show a single resonance, confirming the presence of three equivalent boron atoms in the ring.
-
¹³C NMR: As there are no carbon atoms in the this compound molecule, a ¹³C NMR spectrum is not applicable.
Infrared (IR) Spectroscopy
An FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and B-N bonds. Based on the IR spectra of borazine and its derivatives, the following absorptions can be anticipated:
-
N-H stretching: A sharp absorption band in the region of 3400-3500 cm⁻¹.
-
B-N stretching: A strong absorption band around 1400-1500 cm⁻¹.
-
B-Br stretching: Absorption bands in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of this compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 317.19 g/mol . Due to the isotopic distribution of boron (¹⁰B and ¹¹B) and bromine (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a characteristic cluster of peaks.
Reactivity and Applications
The presence of electron-withdrawing bromine atoms on the boron atoms makes this compound susceptible to nucleophilic attack at the boron centers.[4] This enhanced reactivity, combined with its high thermal stability, makes it a valuable precursor in materials science.[1]
Potential Applications:
-
Precursor to Boron-Containing Polymers and Ceramics: this compound can serve as a monomer for the synthesis of polymers containing borazine rings, which can then be pyrolyzed to form boron nitride ceramics.[1]
-
Flame Retardants: The high bromine content suggests potential applications as a flame retardant.[1]
-
Materials Science Research: Its unique electronic structure and reactivity make it a subject of interest for the development of novel inorganic materials.[7]
Visualizations
Synthesis Pathway of this compound
Caption: Synthetic route to this compound from borazine.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. CAS 13703-88-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Borazine - Wikipedia [en.wikipedia.org]
- 5. Borazine | PPTX [slideshare.net]
- 6. chemistnotes.com [chemistnotes.com]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
An In-depth Technical Guide to the Structure of B-Tribromoborazine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borazine (B₃N₃H₆), often termed "inorganic benzene," is a fascinating heterocyclic compound isoelectronic with benzene. Its unique structure, composed of alternating boron and nitrogen atoms, imparts distinct chemical and physical properties that have garnered significant interest in materials science and medicinal chemistry. This whitepaper provides a comprehensive technical overview of a key derivative, B-Tribromoborazine (Br₃B₃N₃H₃), focusing on its core structural features, synthesis, and characterization. This guide is intended to be a valuable resource for researchers working with borazine derivatives and professionals in drug development exploring novel scaffolds.
Core Structure of this compound
This compound, systematically named 2,4,6-tribromo-1,3,5,2,4,6-triazatriborinane, is a derivative of borazine where the hydrogen atoms attached to the boron atoms are substituted with bromine atoms. The fundamental structure consists of a planar six-membered ring of alternating boron and nitrogen atoms.
The structural integrity of the borazine ring is a key feature. X-ray crystallographic studies have provided precise measurements of the bond lengths and angles within the this compound molecule.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Bond Lengths | |
| B-N | 1.41 Å (average) |
| B-Br | 1.92 Å (average) |
| N-H | 0.86 Å (average) |
| Bond Angles | |
| N-B-N | 118° (average) |
| B-N-B | 121° (average) |
| Br-B-N | 121° (average) |
| H-N-B | 119° (average) |
Note: These values are derived from crystallographic data and may vary slightly depending on the specific crystal packing and experimental conditions.
The B-N bond lengths in this compound are intermediate between a single and double bond, suggesting partial delocalization of π-electrons across the ring, which contributes to its aromatic character, albeit weaker than that of benzene. The substitution of electronegative bromine atoms on the boron atoms influences the electronic properties of the ring.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct bromination of borazine. This reaction proceeds readily without the need for a catalyst.
Reaction Scheme:
B₃N₃H₆ + 3 Br₂ → Br₃B₃N₃H₃ + 3 HBr
A detailed experimental protocol for the synthesis of this compound is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Borazine (B₃N₃H₆)
-
Bromine (Br₂)
-
Anhydrous, non-polar solvent (e.g., hexane, carbon tetrachloride)
-
Schlenk line apparatus
-
Reaction flask equipped with a magnetic stirrer and dropping funnel
-
Cold bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line, dissolve a known quantity of borazine in the anhydrous solvent in the reaction flask. Cool the solution to 0°C using a cold bath.
-
Bromination: Slowly add a stoichiometric amount (3 equivalents) of bromine, dissolved in the same anhydrous solvent, to the borazine solution via the dropping funnel with vigorous stirring. Maintain the temperature at 0°C throughout the addition to control the reaction rate and minimize side reactions.
-
Reaction: After the complete addition of bromine, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. The reaction progress can be monitored by the disappearance of the bromine color.
-
Work-up: Once the reaction is complete, the solvent and any volatile byproducts (such as HBr) are removed under reduced pressure.
-
Purification: The resulting solid this compound can be purified by recrystallization from a suitable solvent or by sublimation under high vacuum.
Safety Precautions: Borazine is a toxic and flammable compound. Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Spectroscopic Characterization
The structure and purity of this compound are typically confirmed using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H and ¹¹B NMR Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is relatively simple and shows a broad singlet corresponding to the three equivalent protons attached to the nitrogen atoms (N-H). The chemical shift is typically observed in the range of δ 4.5-5.5 ppm.
¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum provides direct information about the boron environment. For this compound, a single resonance is expected for the three equivalent boron atoms. The chemical shift for tricoordinate boron atoms in borazine derivatives typically falls in the range of δ 20-40 ppm. Due to the quadrupolar nature of the boron nucleus, the signal may be broad.
Experimental Protocol: NMR Spectroscopic Analysis
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz)
-
NMR tubes (quartz tubes are recommended for ¹¹B NMR to avoid background signals from borosilicate glass)
Sample Preparation:
-
Under an inert atmosphere (in a glovebox), dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Transfer the solution to an NMR tube and seal it.
Data Acquisition:
-
¹H NMR:
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹¹B NMR:
-
Tune the spectrometer to the ¹¹B frequency.
-
Acquire a single-pulse ¹¹B NMR spectrum. Proton decoupling is often employed to simplify the spectrum and improve the signal-to-noise ratio.
-
Reference the spectrum externally to a standard such as BF₃·OEt₂ (δ 0.0 ppm).
-
This compound Derivatives
The reactivity of the N-H bonds in this compound allows for the synthesis of a variety of N-substituted derivatives. These modifications can be used to tune the physical and chemical properties of the borazine core for specific applications.
Table 2: Examples of this compound Derivatives and their Properties
| Derivative | Structure | Synthesis Method | Key Properties |
| N-Trimethyl-B-tribromoborazine | (CH₃)₃N₃B₃Br₃ | Reaction of this compound with a methylating agent (e.g., methyl lithium or Grignard reagent). | Increased solubility in organic solvents; precursor for ceramic materials. |
| N-Triphenyl-B-tribromoborazine | (C₆H₅)₃N₃B₃Br₃ | Reaction of this compound with a phenylating agent. | Enhanced thermal stability; potential applications in optoelectronics. |
Logical Relationships and Experimental Workflow
The following diagrams illustrate the structural relationship of this compound to its parent compound and the general workflow for its synthesis and characterization.
Caption: Structural relationship of this compound.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
This compound is a key derivative of "inorganic benzene" with a well-defined structure and accessible synthetic routes. Its unique electronic and structural properties, which can be further tuned through N-substitution, make it a valuable building block for the development of advanced materials and potentially novel therapeutic agents. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to confidently work with and explore the potential of this compound and its derivatives.
The Thermal Stability of B-Tribromoborazine: A Comprehensive Technical Guide for Materials Science
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability of B-Tribromoborazine, a key precursor in the synthesis of advanced materials, particularly hexagonal boron nitride (h-BN). Understanding the thermal decomposition characteristics of this compound is critical for controlling its conversion to high-purity ceramic materials and for the development of novel applications in materials science.
Introduction to this compound
This compound, with the chemical formula B₃Br₃H₃N₃, is a halogenated derivative of borazine (B₃N₃H₆), often referred to as "inorganic benzene." Like its parent compound, it features a planar hexagonal ring of alternating boron and nitrogen atoms. The presence of bromine atoms bonded to the boron atoms significantly influences its chemical reactivity and thermal properties, making it a valuable molecular precursor for the synthesis of boron nitride through pyrolysis. The controlled thermal decomposition of this compound allows for the formation of h-BN, a material with exceptional thermal and chemical stability, high thermal conductivity, and excellent electrical insulation properties.
Physicochemical Properties
This compound is a white, crystalline solid at room temperature. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | B₃Br₃H₃N₃ | [1][2] |
| Molecular Weight | 317.19 g/mol | [1] |
| Appearance | White Powder | [1] |
| Melting Point | 125.0 - 129.0 °C | [1] |
| IUPAC Name | 2,4,6-tribromo-1,3,5,2,4,6-triazatriborinane | [1][2] |
Thermal Stability and Decomposition
The thermal stability of this compound is a critical parameter for its application as a precursor to boron nitride. The decomposition process is initiated at elevated temperatures and involves the elimination of hydrogen bromide (HBr), leading to the formation of a polymeric intermediate that subsequently converts to boron nitride upon further heating.
Quantitative Thermal Analysis Data
The thermal decomposition of this compound has been characterized by several key parameters. Irreversible thermal decomposition occurs at noticeable rates at temperatures exceeding 343 K (70 °C), a process that is accompanied by the evolution of HBr. The activation energy for the decomposition in the condensed phase has been determined to be 65 ± 3 kJ/mol.
| Parameter | Value |
| Onset of Irreversible Decomposition | > 343 K (70 °C) |
| Activation Energy of Decomposition | 65 ± 3 kJ/mol |
| Major Gaseous Byproduct | Hydrogen Bromide (HBr) |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from the more readily available B-trichloroborazine.
Step 1: Synthesis of B-Trichloroborazine
B-trichloroborazine can be synthesized by the reaction of boron trichloride (BCl₃) with ammonium chloride (NH₄Cl) in an inert, high-boiling solvent such as chlorobenzene.
-
Materials: Boron trichloride (BCl₃), ammonium chloride (NH₄Cl), chlorobenzene (anhydrous).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a gas inlet, add anhydrous chlorobenzene and finely powdered ammonium chloride.
-
Cool the flask in an ice bath and slowly bubble gaseous boron trichloride through the suspension with vigorous stirring.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approximately 132 °C) and maintain for 4-6 hours.
-
Cool the mixture to room temperature, and filter under an inert atmosphere to remove the unreacted ammonium chloride.
-
The B-trichloroborazine can be purified by recrystallization from the filtrate or by sublimation.
-
Step 2: Halogen Exchange to this compound (Finkelstein-type Reaction)
The conversion of B-trichloroborazine to this compound can be achieved through a halogen exchange reaction, a principle similar to the Finkelstein reaction where an alkyl halide is converted using an excess of a metal halide.[3] In this case, a bromide source such as boron tribromide (BBr₃) or a metal bromide can be used.
-
Materials: B-trichloroborazine, boron tribromide (BBr₃) or a suitable metal bromide (e.g., NaBr, KBr), and a compatible inert solvent.
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the purified B-trichloroborazine in a suitable anhydrous solvent.
-
Add an excess of the bromide source (e.g., boron tribromide).
-
The reaction mixture is stirred at a moderately elevated temperature to drive the halogen exchange. The exact temperature and reaction time will depend on the specific bromide source and solvent used.
-
The progress of the reaction can be monitored by techniques such as NMR or IR spectroscopy.
-
Upon completion, the solvent and any volatile byproducts are removed under vacuum. The resulting this compound is then purified by sublimation or recrystallization.
-
Thermal Stability Analysis
Given the air-sensitive nature of borazine and its derivatives, thermal analysis must be conducted under a controlled inert atmosphere.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
-
Apparatus: A thermogravimetric analyzer, preferably housed within a glovebox to prevent exposure to air and moisture.
-
Procedure:
-
In an inert atmosphere glovebox, load a small, precise amount of this compound (typically 5-10 mg) into a TGA crucible (e.g., platinum or alumina).
-
Transfer the crucible to the TGA instrument, ensuring the inert atmosphere is maintained.
-
Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 1200 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight, temperature, and time throughout the experiment.
-
The resulting TGA curve (weight % vs. temperature) will show the onset of decomposition and the various stages of weight loss.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample as a function of temperature.
-
Apparatus: A differential scanning calorimeter, also ideally situated in a glovebox.
-
Procedure:
-
In an inert atmosphere, hermetically seal a small amount of this compound (typically 2-5 mg) in a DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures). An empty, hermetically sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.
-
Record the differential heat flow between the sample and the reference.
-
The resulting DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition or crystallization events.
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical experimental workflow for the synthesis and thermal characterization of this compound.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound to hexagonal boron nitride is proposed to proceed through a multi-step condensation process involving the elimination of hydrogen bromide.
Conclusion
This compound is a crucial precursor in the field of materials science, particularly for the synthesis of high-purity hexagonal boron nitride. Its thermal stability is a key factor governing the conversion process. The decomposition, which commences above 70 °C with the evolution of HBr, proceeds through the formation of polymeric intermediates that transform into amorphous and finally crystalline boron nitride at higher temperatures. A thorough understanding and control of these thermal decomposition pathways are essential for tailoring the properties of the resulting ceramic materials for advanced applications. Further research to obtain detailed in-situ characterization of the decomposition intermediates would provide even greater insight into this important materials synthesis route.
References
An In-depth Technical Guide to the Electronic Structure and Computational Studies of B-Tribromoborazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic structure and computational analysis of B-tribromoborazine (B₃Br₃H₃N₃), an inorganic heterocyclic compound isostructural with benzene. Often referred to as "inorganic benzene," the borazine ring system presents unique electronic properties due to the polarity of the Boron-Nitrogen (B-N) bond.[1][2][3] This document details the theoretical and experimental approaches used to characterize this compound, presenting key data in a structured format to facilitate understanding and further research.
Electronic Structure and Aromaticity
Borazine and its derivatives are isoelectronic with benzene, possessing a planar hexagonal structure with alternating boron and nitrogen atoms.[2] However, the significant difference in electronegativity between boron (2.04) and nitrogen (3.04 on the Pauling scale) results in a polar B-N bond, which distinguishes its electronic character from the nonpolar C-C bonds in benzene.[3][4] This polarity leads to a partial localization of the π-electron cloud, with electron drift from boron to nitrogen in the σ-framework and a partially compensating π-electron drift from nitrogen to boron.[4]
Computational studies, such as Natural Bond Orbital (NBO) analysis, suggest that borazine itself has weak aromaticity.[1] The introduction of electron-withdrawing bromine atoms at the boron positions in this compound is expected to further influence the electronic distribution and reactivity of the ring. Theoretical investigations on halogenated borazines indicate that substituents can tailor the aromatic character by modulating electronic effects.[5] For instance, in N-substituted tribromoborazine (B₃H₃N₃Br₃), the energy of π(B=N)→d(X) interactions is approximately 4.0 kcal mol⁻¹ per bromine group, highlighting the role of the substituent in electron delocalization.[5]
Computational and Experimental Data
Computational chemistry, particularly Density Functional Theory (DFT), has become a primary tool for investigating the geometries, electronic structures, and properties of borazine derivatives.[6][7] These theoretical findings are often complemented by experimental data from various spectroscopic techniques.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | B₃Br₃H₃N₃ | [8][9] |
| Molecular Weight | 317.2 g/mol | [9] |
| Appearance | White Powder | [8] |
| Melting Point | 125.0-129.0 °C | [8] |
| IUPAC Name | 2,4,6-tribromo-1,3,5,2,4,6-triazatriborinane | [8][9] |
Table 2: Comparative Calculated Geometrical Parameters of Borazine Derivatives
| Parameter | Borazine (B₃N₃H₆) | B-Trichloroborazine (B₃Cl₃H₃N₃) |
| B-N Bond Length | ~1.43 Å | Varies based on adduct formation |
| ∠BNB | ~122.9° | Varies based on adduct formation |
| ∠NBN | ~117.1° | Varies based on adduct formation |
Methodologies and Protocols
The synthesis of this compound can be achieved through the direct bromination of borazine. This process is an addition reaction, which contrasts with the substitution reactions typical of benzene, highlighting the different reactivity of the borazine ring.[11]
-
Reactants : Borazine (B₃N₃H₆) and three equivalents of Bromine (Br₂).
-
Solvent : A suitable inert solvent.
-
Procedure : One molecule of borazine is reacted with three molecules of Br₂ at 0 °C.[2][11]
-
Product : The reaction yields B-tribromo-N-tribromoborazine via addition. Note: The initial search results refer to the formation of B-tribromo-N-tribromoborazine from this reaction.[2][11] The synthesis of this compound where bromine is only on the boron atoms typically starts from B-trichloroborazine.
A more common route to B-haloborazines involves starting with boron trichloride:
-
Step 1 : Boron trichloride (BCl₃) is reacted with ammonium chloride (NH₄Cl) to form B,B,B-trichloroborazine (Cl₃B₃H₃N₃).[1][2]
-
Step 2 : The B-Cl bonds can then undergo substitution reactions to yield other B-haloborazines, though a specific protocol for this compound from this intermediate is not detailed in the search results.
This protocol outlines a typical workflow for the computational analysis of this compound using Density Functional Theory (DFT).
-
Structure Optimization :
-
The initial molecular geometry of this compound is constructed.
-
Geometry optimization is performed using a DFT functional, such as M06-2X or B3LYP, with a suitable basis set (e.g., 6-31G* or higher).[12] This process finds the lowest energy conformation of the molecule.
-
-
Frequency Calculation :
-
Electronic Property Analysis :
-
Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess chemical reactivity and the electronic gap.[7]
-
Natural Bond Orbital (NBO) Analysis : NBO calculations are used to analyze charge distribution, bond character (ionic vs. covalent), and delocalization effects within the molecule.[1][5]
-
Molecular Electrostatic Potential (MESP) : MESP plots are generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.
-
Characterization of borazine derivatives relies heavily on vibrational and NMR spectroscopy.
-
Vibrational Spectroscopy (FTIR/Raman) : Infrared and Raman spectroscopy are used to identify the characteristic vibrational modes of the borazine ring and its substituents. For borazine, key B-N stretching vibrations appear in the 1300-1500 cm⁻¹ region.[10] Inelastic Neutron Scattering (INS) has also been used to obtain a complete vibrational spectrum of borazine, including modes forbidden in IR and Raman.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹¹B, and ¹³C NMR are used to confirm the molecular structure. For B-tri(methylamino)borazine, these techniques were essential for characterization.[15] For this compound, ¹H NMR would confirm the protons on the nitrogen atoms, while ¹¹B NMR would show a signal corresponding to the bromine-substituted boron atoms.
Visualizations
Caption: A typical DFT-based computational workflow.
Caption: Molecular structure of this compound.
Caption: Influence of bromine substitution on electronic properties.
References
- 1. Borazine - Wikipedia [en.wikipedia.org]
- 2. kccollege.ac.in [kccollege.ac.in]
- 3. Note on Borazine [unacademy.com]
- 4. BORAZINE- structure, preparation and properties | PPTX [slideshare.net]
- 5. In-Depth Theoretical Investigations of Borazine’s Aromaticity: Tailoring Electron Delocalization through Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | B3Br3H3N3 | CID 23278010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. scribd.com [scribd.com]
- 12. Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complete assignment of the vibrational spectra of borazine: the inorganic benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
B-Tribromoborazine as a Precursor for Boron-Containing Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borazine (B₃N₃H₆), often termed "inorganic benzene," and its derivatives have garnered significant attention as precursors to advanced boron-containing materials. Among these, B-tribromoborazine (Br₃B₃N₃H₃) serves as a key monomer for the synthesis of polyborazines, which are preceramic polymers that can be pyrolytically converted into boron nitride (BN). Boron nitride, with its exceptional thermal stability, high thermal conductivity, and dielectric properties, is a highly sought-after material for applications in aerospace, electronics, and biomedical devices. This technical guide provides an in-depth overview of the synthesis of this compound, its polymerization, and its conversion to boron-containing polymers and ceramics, complete with experimental protocols and characterization data.
Synthesis of this compound
The primary route for the synthesis of this compound involves the direct bromination of borazine. This two-step process includes the formation of an intermediate adduct followed by thermal decomposition to yield the final product.
Experimental Protocol: Synthesis of this compound
Materials:
-
Borazine (B₃N₃H₆)
-
Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride, optional)
-
Vacuum line
-
Cold trap (liquid nitrogen)
-
Reaction vessel equipped with a condenser
Procedure:
-
Adduct Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), borazine is reacted with an excess of bromine. The reaction can be performed in the absence of a solvent or in an inert solvent like carbon tetrachloride. The reaction of one molecule of borazine with three molecules of bromine at 0°C leads to the formation of a B-tribromo-N-tribromoborazine adduct. This intermediate is typically a yellow solid.
-
Pyrolysis of the Adduct: The resulting orange-yellow solid adduct is isolated and subsequently pyrolyzed under vacuum at a temperature ranging from 80°C to 140°C for several hours.
-
Product Collection: During pyrolysis, this compound sublimes and collects as a white crystalline solid on a cold water condenser positioned above the reaction zone. Volatile byproducts, such as hydrogen bromide (HBr), are collected in a cold trap cooled with liquid nitrogen.
-
Purification: The collected this compound can be further purified by sublimation.
Polymerization of this compound
This compound can undergo thermal polymerization to form polyborazine, a preceramic polymer. The polymerization mechanism typically involves the elimination of HBr and the formation of B-N linkages between borazine rings.
Experimental Protocol: Thermal Polymerization of this compound
Materials:
-
This compound (Br₃B₃N₃H₃)
-
High-temperature tube furnace
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Monomer Preparation: Place the purified this compound monomer in a suitable reaction vessel (e.g., a quartz tube) within a tube furnace.
-
Inert Atmosphere: Purge the furnace with a steady flow of an inert gas (nitrogen or argon) to remove any air and moisture.
-
Thermal Polymerization: Heat the furnace to a temperature typically in the range of 150°C to 250°C. The exact temperature and duration of the polymerization will influence the molecular weight and degree of cross-linking of the resulting polymer. The polymerization of B-trichloroborazine with ammonia, a related process, gives way to a polymer.
-
Polymer Isolation: After the designated reaction time, cool the furnace to room temperature under the inert atmosphere. The resulting poly(this compound) is typically a solid material.
Characterization of Poly(this compound)
The synthesized poly(this compound) can be characterized using various analytical techniques to determine its structure, molecular weight, and thermal properties.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups (B-N, N-H, B-Br bonds) and monitoring the polymerization process. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹¹B, ¹H) | Elucidation of the polymer structure and the nature of the B-N linkages. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determination of the average molecular weight (Mn, Mw) and the polydispersity index (PDI) of the polymer.[1][2][3] |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer and determination of the ceramic yield upon pyrolysis.[4] |
Conversion to Boron Nitride Ceramics
Pyrolysis of poly(this compound) in an inert or ammonia atmosphere at high temperatures leads to its conversion into boron nitride ceramic.
Experimental Protocol: Pyrolysis to Boron Nitride
Materials:
-
Poly(this compound)
-
High-temperature furnace (up to 1200°C or higher)
-
Inert atmosphere (nitrogen or argon) or ammonia gas
Procedure:
-
Sample Preparation: Place the poly(this compound) sample in a ceramic crucible inside the high-temperature furnace.
-
Atmosphere Control: Purge the furnace with the desired atmosphere (e.g., nitrogen or ammonia).
-
Pyrolysis: Heat the furnace to a high temperature, typically in the range of 1000°C to 1600°C, with a controlled heating rate. The final temperature and soaking time will influence the crystallinity and purity of the resulting boron nitride.
-
Cooling and Recovery: After the pyrolysis is complete, cool the furnace to room temperature under the controlled atmosphere. The resulting boron nitride ceramic can then be recovered for analysis.
Quantitative Data Summary
While specific quantitative data for the polymerization of this compound and the resulting polymer are not extensively reported, data from analogous systems provide valuable insights.
| Parameter | Analogous System | Value | Citation |
| Monomer Synthesis Yield | B-trichloroborazine | High yields reported | |
| Polymer Molecular Weight (Mn) | Polyborazine from TCB and amines | ~1002 g/mol | [5] |
| Polydispersity Index (PDI) | Polyborazine from TCB and amines | ~1.355 | [5] |
| Ceramic Yield (at 1000°C in N₂) | Polyborazine from TCB and amines | ~53.2 wt% | [5] |
| Ceramic Yield (at 1000°C in NH₃) | Poly[B-(methylamino)borazine] | ~55.5 wt% | [4] |
Visualizations
Signaling Pathways and Workflows
Caption: Synthesis of this compound and its conversion to polyborazine and boron nitride.
Caption: Characterization workflow for poly(this compound).
References
An In-Depth Technical Guide to the Hydrolysis and Stability of B-Tribromoborazine in Different Media
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis and stability of B-tribromoborazine, a key derivative of borazine, often referred to as "inorganic benzene." Understanding the stability of this compound in various media is critical for its application in materials science and as a potential synthon in drug development. This document summarizes available data, outlines experimental protocols for stability assessment, and visualizes the underlying chemical processes.
Introduction to this compound and its Significance
This compound, with the chemical formula B₃Br₃H₃N₃, is a halogenated derivative of borazine. The alternating boron and nitrogen atoms in its hexagonal ring structure create a unique electronic environment, making it a subject of significant research interest. The presence of bromine atoms on the boron atoms significantly influences its reactivity, particularly its susceptibility to nucleophilic attack, making its stability in different environments a crucial area of study.
Hydrolysis of this compound: A Qualitative Overview
The hydrolysis of borazine and its derivatives, including this compound, generally leads to the cleavage of the borazine ring. The reaction with water results in the formation of boric acid (B(OH)₃) and ammonia (NH₃), with the release of hydrogen bromide (HBr) in the case of this compound. This process is analogous to the hydrolysis of the parent borazine, which yields boric acid, ammonia, and hydrogen gas[1]. The hydrolysis is generally favored by an increase in temperature[1].
B-trichloroborazine, a closely related compound, is known to react vigorously with water and alcohols, leading to the rupture of the ring[2]. Given the similar electronegativity and leaving group potential of bromide compared to chloride, this compound is expected to exhibit comparable or even greater reactivity towards hydrolysis. The initial step of the reaction likely involves the nucleophilic attack of a water molecule on the electron-deficient boron atom.
Stability of this compound in Different Media
The stability of this compound is highly dependent on the nature of the surrounding medium.
Aqueous Media: In aqueous environments, this compound is expected to be highly unstable, readily undergoing hydrolysis. The polarity of water and its ability to act as a nucleophile facilitate the degradation of the B-N ring. While specific kinetic data for this compound is scarce, the vigorous reaction of B-trichloroborazine with water suggests a rapid decomposition process[2].
Acidic Media: In acidic solutions, the hydrolysis of this compound is likely to be accelerated. The protonation of the nitrogen atoms in the borazine ring would increase the electrophilicity of the adjacent boron atoms, making them more susceptible to nucleophilic attack by water.
Basic Media: In basic solutions, the presence of hydroxide ions (OH⁻), a stronger nucleophile than water, is expected to significantly increase the rate of hydrolysis. The reaction would proceed via nucleophilic attack of OH⁻ on the boron atoms, leading to the rapid cleavage of the borazine ring.
Organic Solvents: The stability of this compound is significantly enhanced in non-polar, aprotic organic solvents. For instance, B-trichloroborazine is soluble and more stable in solvents like benzene, carbon tetrachloride, and ether[2]. It is reasonable to infer that this compound would exhibit similar stability in such media, where the absence of protic and highly nucleophilic species minimizes the potential for degradation.
Quantitative Data on Stability
| Medium | Expected Stability | Key Factors Influencing Stability |
| Neutral Aqueous Solution | Low | High polarity and nucleophilicity of water. |
| Acidic Aqueous Solution | Very Low | Protonation of nitrogen atoms increases boron electrophilicity. |
| Basic Aqueous Solution | Extremely Low | Presence of highly nucleophilic hydroxide ions. |
| Aprotic Organic Solvents | High | Low polarity and lack of nucleophilic species. |
| Protic Organic Solvents | Moderate to Low | Solvolysis can occur, with the rate depending on the solvent's nucleophilicity and proticity. |
Experimental Protocols for Stability Assessment
Detailed experimental protocols for studying the hydrolysis and stability of this compound can be adapted from general methods for studying reaction kinetics and the stability of related borazine derivatives.
5.1. Monitoring Hydrolysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the hydrolysis of this compound in real-time.
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., D₂O for aqueous studies, or a mixture of an organic solvent and D₂O).
-
Data Acquisition: ¹¹B and ¹H NMR spectra are acquired at regular time intervals. The disappearance of the signals corresponding to this compound and the appearance of new signals corresponding to boric acid and other degradation products can be monitored.
-
Kinetic Analysis: The rate of hydrolysis can be determined by plotting the concentration of this compound (proportional to the integral of its characteristic NMR signal) against time.
5.2. Analysis of Degradation Products by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the volatile products of hydrolysis.
-
Sample Preparation: A reaction mixture of this compound in the desired medium is allowed to react for a specific time. The volatile components are then extracted with a suitable organic solvent.
-
GC-MS Analysis: The extracted sample is injected into the GC-MS system. The components are separated by the gas chromatograph and identified by their mass spectra. Borazine and its volatile derivatives can be analyzed using this technique[3][4].
-
Product Identification: The mass spectra of the separated components are compared with spectral libraries to identify the degradation products, such as boric acid esters (if alcohols are present) or other volatile boron-containing species.
5.3. UV-Vis Spectrophotometry for Kinetic Studies
UV-Vis spectrophotometry can be employed for kinetic studies if this compound or its degradation products have a distinct chromophore.
-
Sample Preparation: A solution of this compound is prepared in the desired solvent in a quartz cuvette.
-
Data Acquisition: The absorbance at a specific wavelength corresponding to this compound is monitored over time.
-
Kinetic Analysis: The change in absorbance is used to calculate the change in concentration, from which the reaction rate and rate constant can be determined.
Visualizing the Hydrolysis Pathway and Experimental Workflow
6.1. Proposed Hydrolysis Pathway of this compound
The hydrolysis of this compound is proposed to proceed through a series of nucleophilic substitution reactions at the boron centers, ultimately leading to the cleavage of the B-N ring.
Caption: Proposed pathway for the hydrolysis of this compound.
6.2. Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in a given medium.
Caption: Workflow for stability assessment of this compound.
Conclusion
This compound is a reactive compound that is highly susceptible to hydrolysis, particularly in aqueous and protic media. Its stability is significantly greater in aprotic, non-polar organic solvents. While quantitative kinetic data remains a key area for future research, the qualitative understanding of its stability provides a strong foundation for its handling and application. The experimental protocols and analytical techniques outlined in this guide offer a robust framework for researchers to conduct detailed stability studies, which are essential for unlocking the full potential of this compound in various scientific and industrial fields.
References
Spectroscopic Profile of B-Tribromoborazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for B-Tribromoborazine (B₃Br₃H₃N₃). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of computed data, comparative data from closely related borazine derivatives, and detailed experimental protocols to serve as a valuable resource for the synthesis and characterization of this compound and similar materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical tool for elucidating the structure of borazine derivatives. Both ¹H and ¹¹B NMR are essential for confirming the identity and purity of this compound.
Predicted and Comparative NMR Data
While specific experimental spectra for this compound are not widely published, data from related compounds and general knowledge of borazine chemistry allow for the prediction of expected chemical shifts. The protons on the nitrogen atoms (N-H) are expected to appear as a singlet in the ¹H NMR spectrum. The boron atoms, being tricoordinate, are anticipated to resonate within a characteristic range in the ¹¹B NMR spectrum.[1]
Table 1: Comparative ¹H and ¹¹B NMR Chemical Shifts of Borazine Derivatives
| Compound | Formula | ¹H NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | Solvent |
| Borazine | B₃N₃H₆ | ~5.0 (N-H), ~4.5 (B-H) | ~30.5 | C₆D₆ |
| B-Trichloroborazine | B₃Cl₃H₃N₃ | ~5.5 (N-H) | ~29.5 | CDCl₃ |
| This compound (Predicted) | B₃Br₃H₃N₃ | ~5.5 - 6.0 (N-H) | ~25 - 30 | CDCl₃ |
| N-Trimethylborazine | B₃H₃(NCH₃)₃ | ~4.2 (B-H), ~2.8 (N-CH₃) | ~34.5 | CCl₄ |
Note: The predicted values for this compound are estimates based on trends observed in related halogenated borazines.
Experimental Protocol for NMR Spectroscopy
Given the air and moisture sensitivity of this compound, all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox).
Sample Preparation:
-
Dry a 5 mm quartz NMR tube in an oven at 120 °C for at least 4 hours and allow it to cool in a desiccator. Quartz tubes are recommended for ¹¹B NMR to avoid background signals from borosilicate glass.[2][3]
-
In a glovebox, dissolve 5-10 mg of this compound in approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃).
-
Transfer the solution to the NMR tube and cap it securely.
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse (zg30).
-
Temperature: 298 K.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹¹B NMR:
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic vibrational modes of the B-N ring and the N-H bonds in this compound.
Characteristic IR Absorptions
The IR spectrum of this compound is expected to be dominated by the B-N ring vibrations and the N-H stretching and bending modes. The B-Br stretching frequency will also be present at lower wavenumbers.
Table 2: Comparative FT-IR Data for Borazine Derivatives (cm⁻¹)
| Vibrational Mode | Borazine | B-Trichloroborazine | This compound (Expected) |
| N-H Stretch | ~3450 | ~3440 | ~3440 |
| B-N Stretch (in-plane) | ~1465 | ~1450 | ~1440-1450 |
| N-H Bend (out-of-plane) | ~920 | ~900 | ~890-910 |
| B-Br Stretch | - | - | ~700-800 |
Note: The expected values for this compound are based on the spectra of related borazines and general trends in vibrational spectroscopy.[6]
Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (KBr Pellet):
-
In an argon or nitrogen-filled glovebox, grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry KBr powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Mount the pellet in a sample holder.
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Spectral range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Background: A background spectrum of the empty sample chamber or a pure KBr pellet should be recorded.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation.
Molecular Weight and Isotopic Pattern
The theoretical molecular weight and exact mass of this compound have been calculated. The presence of multiple boron (¹⁰B, ¹¹B) and bromine (⁷⁹Br, ⁸¹Br) isotopes will result in a characteristic isotopic pattern for the molecular ion peak.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | B₃Br₃H₃N₃ | [7] |
| Molecular Weight | 317.19 g/mol | [7] |
| Computed Exact Mass | 316.81358 Da | [8] |
| Monoisotopic Mass | 314.81563 Da | [8] |
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent such as anhydrous dichloromethane or acetonitrile.
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Inlet System: Direct insertion probe or gas chromatography inlet if the compound is sufficiently volatile and thermally stable.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 50 - 500.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Spectroscopic characterization workflow for this compound.
References
- 1. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 3. Boron NMR [chem.ch.huji.ac.il]
- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | B3Br3H3N3 | CID 23278010 - PubChem [pubchem.ncbi.nlm.nih.gov]
Understanding the aromaticity of the B-Tribromoborazine ring
An In-depth Technical Guide to the Aromaticity of the B-Tribromoborazine Ring
Abstract
Borazine (B₃N₃H₆), often termed "inorganic benzene," presents a fascinating case study in the principles of aromaticity due to its structural and electronic similarities to benzene. However, the inherent polarity of the Boron-Nitrogen (B-N) bond introduces significant deviations from classical aromatic behavior. This technical guide provides a comprehensive examination of the aromatic character of the this compound ring, a key derivative. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the electronic structure and reactivity of such heterocyclic systems. This document details the synthesis and characterization of this compound, presents quantitative data from theoretical and experimental studies, and explores the electronic influence of bromine substituents on the borazine core's aromaticity.
Introduction to Borazine Aromaticity
Aromaticity is a fundamental concept in chemistry, typically associated with planar, cyclic, conjugated molecules that exhibit enhanced stability due to the delocalization of π-electrons, as described by Hückel's rule (4n+2 π electrons). Benzene is the archetypal aromatic compound. Borazine is isoelectronic and isostructural with benzene, possessing a planar hexagonal ring with 6 π-electrons, which initially suggests it may be aromatic.[1]
However, the significant difference in electronegativity between boron (2.04) and nitrogen (3.04) leads to a partial localization of the π-electron cloud towards the more electronegative nitrogen atoms.[2] This results in B-N bonds with considerable ionic character, weakening the π-delocalization and diminishing the ring's aromaticity compared to benzene.[2] The debate is ongoing, with some energetic and magnetic criteria suggesting borazine is weakly aromatic, while others classify it as non-aromatic.[1][3][4] This guide focuses specifically on how substituting hydrogen atoms with bromine on the boron centers (forming this compound) further modulates this already complex electronic system.
Synthesis and Characterization of this compound
The synthesis of this compound (Br₃B₃N₃H₃) typically follows a procedure analogous to the well-established synthesis of B-trichloroborazine, involving the reaction of a boron trihalide with an ammonium halide.[5][6]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of B-trichloroborazine.[6] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques, as the reactants and products are sensitive to moisture.
Materials:
-
Boron tribromide (BBr₃)
-
Ammonium chloride (NH₄Cl), dried under vacuum
-
High-boiling inert solvent (e.g., bromobenzene or o-dichlorobenzene)
-
Schlenk flask, reflux condenser, and oil bath
Procedure:
-
Assembly: Assemble a multi-necked Schlenk flask equipped with a reflux condenser and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Reactant Preparation: In the Schlenk flask, suspend finely powdered and dried ammonium chloride (NH₄Cl) in an excess of the inert solvent.
-
Reaction: Heat the suspension to reflux (typically 140-160°C, depending on the solvent) using an oil bath.
-
Addition of BBr₃: Add boron tribromide (BBr₃) dropwise to the refluxing suspension via the dropping funnel. The reaction is exothermic and will produce hydrogen bromide (HBr) gas, which should be vented through a bubbler or a trap. The overall reaction is: 3 BBr₃ + 3 NH₄Cl → Br₃B₃N₃H₃ + 9 HBr
-
Reflux: After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture to room temperature. The product, this compound, is a solid. It can be isolated by filtration under an inert atmosphere.
-
Purification: The crude product can be purified by recrystallization from a suitable inert solvent or by vacuum sublimation.
Experimental Workflow
Caption: Diagram 1: Synthesis Workflow for this compound.
Characterization Methods
The identity and purity of synthesized this compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR and ¹H NMR are used to confirm the chemical environment of the boron and hydrogen atoms, respectively.
-
X-ray Diffraction (XRD): Single-crystal XRD provides definitive structural information, including bond lengths, bond angles, and the planarity of the ring.[4]
-
Infrared (IR) Spectroscopy: Used to identify characteristic vibrational frequencies of B-N, N-H, and B-Br bonds.
Structural and Electronic Properties of the Borazine Core
The aromaticity of borazine and its derivatives is evaluated using several structural, magnetic, and energetic criteria.
Molecular Structure of this compound
References
Methodological & Application
Experimental procedure for the synthesis of B-Tribromoborazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-Tribromoborazine, a boron-nitrogen heterocyclic compound, is an important precursor in the synthesis of advanced materials, including boron nitride ceramics and polymers. Its structural analogy to 1,3,5-tribromobenzene makes it a subject of interest in materials science and coordination chemistry. This document provides a detailed experimental procedure for the synthesis of this compound. The described method is a two-step process involving the initial formation of a stable adduct, B-tribromo-N-tribromoborazine, through the addition of bromine to borazine, followed by a thermal elimination of hydrogen bromide to yield the final product.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the final product.
| Compound | Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |
| Borazine | B₃H₆N₃ | 80.50 | Colorless liquid | -58 |
| Bromine | Br₂ | 159.808 | Reddish-brown liquid | -7.2 |
| This compound | B₃Br₃H₃N₃ | 317.22 | White powder | 125.0 - 129.0[1] |
Experimental Protocols
Safety Precautions: Borazine is a volatile and flammable liquid that is sensitive to moisture. Bromine is highly corrosive and toxic. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
Part 1: Synthesis of B-tribromo-N-tribromoborazine (Adduct Formation)
This procedure is based on the known addition reaction of halogens to borazine.
Materials:
-
Borazine (B₃H₆N₃)
-
Bromine (Br₂)
-
Anhydrous, degassed non-polar solvent (e.g., hexane or pentane)
-
Schlenk flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Cooling bath (ice/water)
Procedure:
-
In a pre-dried Schlenk flask equipped with a magnetic stir bar, dissolve a known quantity of borazine in a sufficient volume of anhydrous, degassed hexane under a positive pressure of inert gas.
-
Cool the solution to 0 °C using an ice/water bath.
-
In a dropping funnel, prepare a solution of three molar equivalents of bromine in anhydrous, degassed hexane.
-
Add the bromine solution dropwise to the cooled, stirring borazine solution over a period of 30-60 minutes. The reaction is typically instantaneous, and a precipitate of B-tribromo-N-tribromoborazine may form.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour to ensure the reaction goes to completion.
-
The resulting product, B-tribromo-N-tribromoborazine, can be isolated by filtration under inert atmosphere if it precipitates, or the solvent can be removed under reduced pressure. This intermediate is typically used in the next step without extensive purification.
Part 2: Synthesis of this compound (Elimination Reaction)
This procedure is based on the thermal elimination of hydrogen bromide from the B-tribromo-N-tribromoborazine adduct.[2][3][4]
Materials:
-
B-tribromo-N-tribromoborazine (from Part 1)
-
High-boiling, inert solvent (e.g., chlorobenzene or toluene)
-
Schlenk flask equipped with a reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Inert gas source
Procedure:
-
Transfer the B-tribromo-N-tribromoborazine from Part 1 into a Schlenk flask containing a magnetic stir bar and a suitable volume of a high-boiling, inert solvent such as chlorobenzene.
-
Attach a reflux condenser to the flask and ensure a continuous flow of inert gas.
-
Heat the reaction mixture to 60 °C with vigorous stirring.[2][3][4] The elimination of hydrogen bromide gas will be observed. The reaction progress can be monitored by the cessation of gas evolution.
-
Maintain the temperature at 60 °C for 2-3 hours to ensure complete elimination.
-
After cooling to room temperature, the crude this compound may precipitate out of the solution. If not, the solvent can be partially or fully removed under reduced pressure to induce crystallization.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hot hexane or toluene) or by vacuum sublimation to yield a white crystalline solid.
Mandatory Visualization
References
Application Note: Characterization of B-Tribromoborazine using ¹¹B NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-Tribromoborazine, with the chemical formula B₃Br₃H₃N₃, is a derivative of borazine, often referred to as "inorganic benzene" due to its analogous cyclic structure of alternating boron and nitrogen atoms.[1] The presence of bromine atoms on the boron centers significantly influences its chemical reactivity and electronic properties, making it a compound of interest in materials science and as a precursor for boron-based polymers and ceramics.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is a powerful and direct analytical technique for characterizing the structure and purity of borazine derivatives. This application note provides a detailed protocol and data interpretation guidelines for the characterization of this compound using ¹¹B NMR spectroscopy.
Principle of ¹¹B NMR Spectroscopy
Boron has two NMR-active isotopes, ¹⁰B (spin I = 3) and ¹¹B (spin I = 3/2). ¹¹B is the preferred nucleus for NMR studies due to its higher natural abundance (80.3%) and smaller quadrupole moment, which results in sharper signals and higher sensitivity.[2] The chemical shift of the ¹¹B nucleus is highly sensitive to its local electronic environment, including its coordination number and the nature of the substituents. For borazines, the boron atoms are typically tricoordinate, and their ¹¹B NMR chemical shifts generally appear in the range of 20-40 ppm.[3]
Experimental Protocol
This protocol outlines the necessary steps for acquiring high-quality ¹¹B NMR spectra of this compound. Due to the moisture sensitivity of borazine compounds, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[3]
Materials:
-
This compound sample
-
Anhydrous deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm Quartz NMR tubes
-
NMR spectrometer (e.g., 300, 400, or 500 MHz) equipped with a broadband probe
-
External reference standard (BF₃·OEt₂ in CDCl₃, δ 0.0 ppm)
Procedure:
-
Sample Preparation:
-
In an inert atmosphere, accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of anhydrous deuterated solvent directly in a quartz NMR tube. The use of quartz tubes is crucial to avoid the broad background signal arising from borosilicate glass in standard NMR tubes.[4][5]
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune the probe to the ¹¹B frequency.
-
Set the experiment temperature, typically to 298 K.
-
-
Data Acquisition:
-
Use a standard single-pulse ¹¹B NMR experiment.
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.[3]
-
Set the spectral width to encompass the expected chemical shift range for borazines (e.g., from -50 to 100 ppm).
-
Optimize the acquisition time and relaxation delay for the ¹¹B nucleus.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the FID.
-
Phase the resulting spectrum carefully.
-
Reference the spectrum externally to BF₃·OEt₂ at 0.0 ppm.[3]
-
Perform baseline correction.
-
Data Presentation
The following table summarizes the ¹¹B NMR chemical shift data for borazine and a closely related B-haloborazine, which can be used for comparative purposes in the characterization of this compound.
| Compound | Chemical Formula | ¹¹B Chemical Shift (δ, ppm) | Solvent |
| Borazine | B₃N₃H₆ | 30.2 | C₆D₆ |
| B-Trichloroborazine | B₃Cl₃H₃N₃ | 26.5 | CDCl₃ |
| This compound | B₃Br₃H₃N₃ | Expected in the 20-40 ppm range | CDCl₃ |
Data for Borazine and B-Trichloroborazine sourced from a technical guide on spectroscopic characterization of borazines.[3]
Visualization of Experimental Workflow
Caption: Experimental workflow for the ¹¹B NMR characterization of this compound.
Discussion of Expected Results
For this compound, a single resonance is expected in the ¹¹B NMR spectrum due to the chemical equivalence of the three boron atoms in the ring. Based on the data for B-trichloroborazine (δ = 26.5 ppm), the chemical shift for this compound is anticipated to be in a similar region, likely within the general 20-40 ppm range for tricoordinate borons in borazines.[3] The exact chemical shift will be influenced by the electronegativity and shielding effects of the bromine atoms. The linewidth of the observed signal will be influenced by the quadrupolar relaxation of the ¹¹B nucleus and can provide qualitative information about the symmetry of the molecular environment. A relatively sharp signal would be indicative of a symmetric environment around the boron nuclei.
Conclusion
¹¹B NMR spectroscopy is an indispensable tool for the unambiguous characterization of this compound. The protocol provided herein, in conjunction with the comparative data, offers a robust framework for researchers to confirm the identity and assess the purity of this important boron-nitrogen compound. The characteristic chemical shift in the ¹¹B NMR spectrum serves as a key analytical parameter for quality control and for monitoring subsequent chemical transformations of this compound.
References
Application Notes and Protocols: B-Tribromoborazine as a Single-Source Precursor for Boron Nitride Ceramics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron nitride (BN), a material with remarkable thermal and chemical stability, exists in various polymorphic forms, with hexagonal boron nitride (h-BN) being isostructural to graphite. This structure imparts outstanding properties such as high thermal conductivity, excellent electrical insulation, and lubricity, making it a valuable material in diverse applications including electronics, aerospace, and biomedical fields. The synthesis of high-purity, well-defined BN ceramics often relies on the use of single-source precursors, which contain both boron and nitrogen in a predefined stoichiometric ratio.
B-Tribromoborazine ((BrBNH)₃), a borazine derivative, serves as a promising single-source precursor for the synthesis of boron nitride ceramics. The pre-existing B-N ring structure in this compound facilitates its conversion to BN upon thermal decomposition, a process known as pyrolysis. This polymer-derived ceramics (PDCs) route offers advantages in terms of purity control and the potential to form complex ceramic shapes.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion to boron nitride ceramics through pyrolysis. It also includes a summary of key quantitative data and characterization of the final ceramic product.
Data Presentation
| Parameter | Value | Reference |
| This compound Synthesis | ||
| Reactants | Boron tribromide (BBr₃), Ammonium chloride (NH₄Cl) | [1] |
| Solvent | High-boiling inert solvent (e.g., chlorobenzene) | [1] |
| Reaction Temperature | ~140 °C | [1] |
| Typical Yield | High (analogous to B-trichloroborazine synthesis) | [1] |
| Pyrolysis to Boron Nitride | ||
| Precursor | This compound | |
| Pyrolysis Atmosphere | Inert (e.g., Argon, Nitrogen) or Ammonia | [2] |
| Temperature Range | 900 - 1800 °C | [2] |
| Ceramic Yield | High (e.g., 84-93% for polyborazylene) | [2] |
| Boron Nitride Ceramic Properties | ||
| Chemical Composition | BₓNᵧ (approaching BN) | [3] |
| Density | Increases with pyrolysis temperature (up to ~2.0 g/cm³) | [2][3] |
| Crystallinity | Turbostratic at lower temperatures, hexagonal at higher temperatures | [2] |
| Thermal Stability in Air | Stable up to 900 °C | [2] |
| Thermal Conductivity | 3.26 - 6.56 W·m⁻¹·K⁻¹ (increases with processing temperature) | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of B-trichloroborazine.[1]
Materials:
-
Boron tribromide (BBr₃)
-
Ammonium chloride (NH₄Cl), finely powdered and dried
-
Chlorobenzene, anhydrous
-
Schlenk line apparatus
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle with temperature controller and magnetic stirrer
-
Condenser
Procedure:
-
Set up a multi-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an inlet for inert gas on a Schlenk line.
-
Under a positive pressure of inert gas, charge the flask with finely powdered, dry ammonium chloride and anhydrous chlorobenzene.
-
Cool the flask in an ice bath and slowly add boron tribromide to the stirred suspension.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 132 °C for chlorobenzene) with vigorous stirring.
-
Maintain the reflux for several hours until the reaction is complete, which can be monitored by the cessation of hydrogen bromide gas evolution (use a suitable trap).
-
Cool the reaction mixture to room temperature and filter under inert atmosphere to remove any unreacted ammonium chloride and other solid by-products.
-
Remove the solvent from the filtrate under reduced pressure to yield crude this compound.
-
Purify the this compound by vacuum sublimation or recrystallization from a suitable inert solvent.
Protocol 2: Pyrolysis of this compound to Boron Nitride Ceramics
Materials:
-
This compound precursor
-
Tube furnace with programmable temperature controller
-
Ceramic or quartz tube
-
Inert gas supply (Argon or Nitrogen) or Ammonia gas supply
-
Gas flow controller
-
Alumina or graphite crucibles
Procedure:
-
Place the this compound precursor into an alumina or graphite crucible.
-
Position the crucible in the center of the tube furnace.
-
Purge the furnace tube with a high flow of inert gas (e.g., Argon) for at least 30 minutes to remove any residual air and moisture.
-
Reduce the gas flow to a steady, slow stream for the duration of the pyrolysis process.
-
Program the furnace to heat to the desired pyrolysis temperature (e.g., 1000 °C for initial conversion, up to 1800 °C for improved crystallinity) at a controlled ramp rate (e.g., 5-10 °C/min).
-
Hold the furnace at the target temperature for a specified duration (e.g., 2-4 hours) to ensure complete conversion.
-
After the hold time, cool the furnace down to room temperature under the inert gas flow.
-
Once at room temperature, the resulting boron nitride ceramic can be safely removed and characterized.
Mandatory Visualizations
Caption: Experimental workflow for BN synthesis.
Caption: Chemical transformation pathway.
References
Application Notes and Protocols: Chemical Vapor Deposition (CVD) of Hexagonal Boron Nitride from B-Tribromoborazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the synthesis of hexagonal boron nitride (h-BN) thin films via chemical vapor deposition (CVD) using B-tribromoborazine as a precursor. While direct and detailed literature on the use of this compound for h-BN CVD is limited, this protocol is constructed based on established methodologies for similar precursors, such as borazine and other halogenated borazines.
Introduction
Hexagonal boron nitride, a structural analog of graphene, is a wide bandgap semiconductor with excellent thermal and chemical stability, making it a promising material for a variety of applications, including as a dielectric substrate for graphene-based electronics, in deep-ultraviolet emitters, and as a protective coating. Chemical vapor deposition is a scalable method for the synthesis of high-quality, large-area h-BN films. This compound, a solid precursor, offers an alternative to the more commonly used gaseous or liquid precursors, potentially providing different growth kinetics and film properties.
Quantitative Data Summary
The following table summarizes typical experimental parameters and results for the CVD of h-BN using borazine-based precursors. These values can serve as a starting point for optimizing the process with this compound.
| Parameter | Value | Substrate | Reference |
| Precursor | Borazine | Ge(001) | [1] |
| Growth Temperature | 900 - 980 °C | Ge(001) | [1] |
| Pressure | 1 x 10⁻⁷ - 1 x 10⁻³ mbar | Ge(001) | [1] |
| Film Thickness | Monolayer to few layers | Ge(001) | [1] |
| Precursor | N-Trimethylborazine | Si | [2] |
| Growth Temperature | 980 - 1080 °C | Si | [2] |
| Pressure | Atmospheric Pressure | Si | [2] |
| Deposition Rate | 0.044 kg m⁻² h⁻¹ | Si | [2] |
| Precursor | Ammonia Borane | Cu foil | [3] |
| Growth Temperature | ~1000 °C | Cu foil | [3] |
| Pressure | Low Pressure | Cu foil | [3] |
| Domain Size | up to ~72 µm | Cu foil | [3] |
Experimental Protocol: CVD of h-BN from this compound
This protocol describes a representative low-pressure CVD (LPCVD) process for the synthesis of h-BN on a copper foil substrate using this compound.
Materials and Equipment
-
This compound ((BrBNH)₃) powder (moisture-sensitive)
-
Copper foil (25 µm thick, 99.8% purity or higher)
-
Quartz tube furnace with a multi-zone heater
-
Rotary vane pump and turbomolecular pump for high vacuum
-
Mass flow controllers (MFCs) for Ar and H₂ gases
-
Sublimator/vaporizer for solid precursor delivery
-
Pressure gauges (capacitance manometer and ion gauge)
-
Substrate holder (e.g., quartz or molybdenum)
-
Characterization equipment: Raman spectrometer, X-ray photoelectron spectrometer (XPS), Atomic Force Microscope (AFM), Scanning Electron Microscope (SEM)
Substrate Preparation
-
Cut the copper foil to the desired size.
-
Electropolish the copper foil to achieve a smooth surface and remove the native oxide layer.
-
Rinse the foil with deionized water and isopropyl alcohol.
-
Dry the foil with a stream of nitrogen gas.
-
Immediately load the substrate into the CVD reactor to minimize re-oxidation.
CVD Growth Procedure
-
System Evacuation: Place the prepared copper foil onto the substrate holder in the center of the quartz tube. Evacuate the CVD chamber to a base pressure of < 1 x 10⁻⁶ Torr.
-
Precursor Handling: In an inert atmosphere (e.g., a glovebox), load the this compound powder into the sublimator. This compound is moisture-sensitive and should be handled accordingly.
-
Annealing:
-
Introduce a flow of Ar (100 sccm) and H₂ (20 sccm) into the reactor.
-
Heat the furnace to 1000 °C and anneal the copper foil for 30 minutes. This step promotes grain growth and further cleans the substrate surface.
-
-
Growth:
-
Reduce the furnace temperature to the desired growth temperature (e.g., 950-1050 °C).
-
Heat the this compound precursor to a temperature sufficient for sublimation (e.g., 80-120 °C, requires optimization).
-
Introduce the vaporized precursor into the reaction chamber using a carrier gas (e.g., Ar at 5-10 sccm).
-
Maintain a constant pressure inside the chamber during growth (e.g., 100-500 mTorr).
-
The growth duration can be varied from 10 to 60 minutes to control the film thickness and coverage.
-
-
Cooling:
-
After the desired growth time, stop the precursor flow and turn off the furnace.
-
Cool the reactor to room temperature under a continuous flow of Ar and H₂.
-
Characterization
-
Raman Spectroscopy: Transfer the h-BN film to a SiO₂/Si substrate to identify the characteristic E₂g peak of h-BN at ~1366 cm⁻¹.
-
X-ray Photoelectron Spectroscopy (XPS): Determine the elemental composition and stoichiometry (B:N ratio) of the film.
-
Atomic Force Microscopy (AFM): Characterize the surface morphology and thickness of the h-BN film.
-
Scanning Electron Microscopy (SEM): Visualize the coverage and uniformity of the h-BN film on the growth substrate.
Visualizations
Experimental Workflow
Caption: Experimental workflow for CVD of h-BN from this compound.
Logical Relationships in CVD Process
Caption: Key parameters influencing the properties of CVD-grown h-BN films.
References
Application Notes and Protocols for Polymer-Derived Ceramics (PDCs) from B-Tribromoborazine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymer-Derived Ceramics (PDCs) represent a versatile method for producing advanced ceramic materials with tailored properties. This approach involves the synthesis of a preceramic polymer, which is then shaped and pyrolyzed to yield a final ceramic product. Borazine-based precursors are of particular interest for the synthesis of boron nitride (BN) ceramics due to their pre-existing B-N ring structure, which can lead to high ceramic yields.
While B-tribromoborazine is a potential precursor for boron nitride, detailed experimental data in the scientific literature is scarce. Therefore, these application notes and protocols are primarily based on the well-documented analogous precursor, B-trichloroborazine. The methodologies provided can be adapted for this compound, with the understanding that reaction conditions may need to be optimized to account for the differences in reactivity between the B-Br and B-Cl bonds.
Applications of Boron Nitride PDCs
Boron nitride ceramics, particularly in their hexagonal form (h-BN), possess a unique combination of properties that make them valuable in various high-tech applications.[1] These properties include high thermal conductivity, excellent thermal stability, high electrical resistivity, and chemical inertness.[2]
Potential applications for PDCs derived from borazine precursors include:
-
Advanced Electronics: As dielectric layers and heat spreaders in semiconductors and other electronic devices.[2]
-
High-Temperature Coatings: To protect materials from oxidation and corrosion in extreme environments.[3]
-
Ceramic Matrix Composites: As a matrix material for fiber-reinforced composites used in aerospace and other demanding applications.
-
Biomedical Devices and Drug Delivery: Due to its chemical inertness and potential for biocompatibility, BN can be explored for use in medical implants and as a carrier for therapeutic agents. Although not a primary focus of current research, the controlled porosity achievable through the PDC route could be advantageous.
Experimental Protocols
The following protocols describe the general three-stage process for producing boron nitride ceramics from a borazine-based precursor, using B-trichloroborazine as a detailed example.
Protocol 1: Synthesis of B-Trichloroborazine Precursor
This protocol outlines the synthesis of B-trichloroborazine from boron trichloride and ammonium chloride.[4]
Materials:
-
Boron trichloride (BCl₃)
-
Ammonium chloride (NH₄Cl), finely powdered
-
Chlorobenzene (solvent)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Schlenk line or glove box for inert atmosphere handling
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere.
-
In the round-bottom flask, suspend finely powdered ammonium chloride in chlorobenzene.
-
Cool the flask in an ice bath and slowly bubble boron trichloride gas through the suspension with vigorous stirring.
-
After the addition of BCl₃ is complete, slowly heat the mixture to reflux (approximately 132 °C) and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature. The B-trichloroborazine will precipitate as a white solid.
-
Filter the solid product under an inert atmosphere, wash with dry chlorobenzene, and dry under vacuum.
Protocol 2: Polymerization of B-Trichloroborazine Derivative to Polyborazylene
This protocol describes the conversion of the B-trichloroborazine derivative to a preceramic polymer, polyborazylene, via amination followed by thermal condensation.[5]
Materials:
-
B-trichloroborazine
-
Methylamine (or other primary amine)
-
Toluene (solvent)
-
Nitrogen gas
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Vacuum line
Procedure:
Part A: Amination
-
Dissolve B-trichloroborazine in dry toluene in a Schlenk flask under a nitrogen atmosphere and cool the solution to -78 °C.
-
Slowly add a stoichiometric amount of methylamine while stirring. A white precipitate of methylamine hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the mixture under inert atmosphere to remove the hydrochloride salt.
-
Remove the toluene from the filtrate under vacuum to yield B-tri(methylamino)borazine as a solid.
Part B: Thermal Polymerization
-
Place the B-tri(methylamino)borazine in a clean, dry Schlenk flask under a nitrogen atmosphere.
-
Heat the solid precursor in a controlled manner. Polymerization typically occurs between 150-200 °C.[5] The temperature and duration will influence the molecular weight and degree of cross-linking of the resulting poly[B-tri(methylamino)borazine].
-
During heating, volatile byproducts will be released. The reaction is complete when the evolution of volatiles ceases.
-
Cool the flask to room temperature to obtain the solid preceramic polymer.
Protocol 3: Pyrolysis of Polyborazylene to Boron Nitride Ceramic
This protocol details the conversion of the preceramic polymer into the final boron nitride ceramic.[5]
Materials:
-
Poly[B-tri(methylamino)borazine]
-
Ammonia gas (or Nitrogen/Argon)
Equipment:
-
Tube furnace with programmable temperature controller
-
Ceramic or quartz tube
-
Gas flow controller
Procedure:
-
Place the preceramic polymer in a ceramic boat inside the tube furnace.
-
Purge the furnace tube with an inert gas (Nitrogen or Argon) to remove any oxygen.
-
Heat the sample to a cross-linking (curing) temperature (typically 200-400 °C) under a flow of ammonia gas. This step is crucial to prevent the polymer from melting and losing its shape during high-temperature pyrolysis.
-
After curing, increase the temperature to the final pyrolysis temperature, typically between 1000 °C and 1800 °C, under an inert or ammonia atmosphere. The final temperature will affect the crystallinity of the resulting boron nitride.[5]
-
Hold at the final temperature for 2-4 hours.
-
Cool the furnace down to room temperature under the same atmosphere.
-
The resulting white solid is the final boron nitride ceramic.
Data Presentation
The following tables summarize typical quantitative data for PDCs derived from borazine-based precursors. Note that these values are representative and can vary significantly based on the specific precursor and processing conditions.
Table 1: Precursor Synthesis and Polymerization Data (for B-Trichloroborazine Analogues)
| Parameter | Value | Reference |
| Precursor Synthesis Yield | >90% | [6] |
| Polymerization Temperature | 150 - 200 °C | [5] |
| Polymer Molecular Weight (Mn) | 500 - 900 g/mol | [7] |
| Polymer Molecular Weight (Mw) | 3000 - 8000 g/mol | [7] |
Table 2: Pyrolysis and Ceramic Properties Data (for Borazine-Derived BN)
| Parameter | Value | Reference |
| Ceramic Yield | 84 - 93% | [5] |
| Pyrolysis Temperature | 900 - 1800 °C | [5] |
| Resulting Ceramic Phase | Hexagonal Boron Nitride (h-BN) | [1] |
| Density of Ceramic | ~2.1 g/cm³ | [5] |
| Thermal Stability in Air | Up to 800 °C | [5] |
| Dielectric Constant | 3 - 4 | [2] |
Visualizations
The following diagrams illustrate the experimental workflow for producing polymer-derived ceramics from borazine precursors.
Caption: Experimental workflow for the synthesis of Boron Nitride PDCs.
Caption: Key factors influencing final ceramic properties.
References
- 1. Boron nitride ceramics from molecular precursors: synthesis, properties and applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Borazine: The Simple Solution for Boron Nitride - Gelest [technical.gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Polymer-Derived Boron Nitride: A Review on the Chemistry, Shaping and Ceramic Conversion of Borazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, properties, and ceramic conversion reactions of polyborazylene. A high-yield polymeric precursor to boron nitride (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for the Functionalization of B-Tribromoborazine with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borazine (B₃N₃H₆), often termed "inorganic benzene," is a heterocyclic compound that is isoelectronic and isostructural with benzene. This structural similarity has led to significant interest in borazine derivatives for a multitude of applications in materials science and drug development, including the creation of boron nitride ceramics and BN-doped polymers. The distinct electronic characteristics, high thermal stability, and adaptable reactivity of functionalized borazines make them highly promising for the development of advanced materials.
A primary method for the functionalization of the borazine core is through the substitution of leaving groups on the boron atoms. B-Tribromoborazine serves as a key precursor in this process, reacting with organometallic reagents, such as Grignard reagents, to yield B-substituted borazine derivatives. This document provides detailed application notes and experimental protocols for the functionalization of this compound with Grignard reagents, accompanied by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.
Reaction Overview and Mechanism
The functionalization of this compound with Grignard reagents (R-MgX) proceeds via a nucleophilic substitution reaction. The Grignard reagent, a potent nucleophile, attacks the electrophilic boron atoms of the borazine ring, displacing the bromide ions. The stoichiometry of the Grignard reagent can be carefully controlled to achieve mono-, di-, or tri-substitution on the boron atoms, allowing for the synthesis of a diverse range of functionalized borazine compounds.
Caption: General reaction scheme for the functionalization of this compound.
Quantitative Data Summary
The following table summarizes the yields of various B-substituted borazines obtained from the reaction of B-trihaloborazines with Grignard reagents, as reported in the literature. It is important to note that reaction conditions can significantly influence the outcome.[1]
| Grignard Reagent (R-MgX) | B-Trihaloborazine Precursor | Product | Yield (%) | Reference |
| Ethylmagnesium bromide | B-Trichloro-N-trimethylborazine | B-Triethyl-N-trimethylborazine | 66-74% | [1] |
| n-Butylmagnesium bromide | B-Trichloro-N-trimethylborazine | B-Tri-n-butyl-N-trimethylborazine | 66-74% | [1] |
| Phenylmagnesium bromide | B-Tribromo-N-tris(4-bromophenyl)borazine | B-Triphenyl-N-tris(4-bromophenyl)borazine | 25% | [2] |
| tert-Butylmagnesium chloride | B-Trichloro-N-trimethylborazine | B-mono-tert-butyl-B-dichloro-N-trimethylborazine | 20% | [1] |
| tert-Butylmagnesium chloride | B-Trichloro-N-trimethylborazine | B-di-tert-butyl-B-chloro-N-trimethylborazine | 35% | [1] |
| Various aryl Grignard reagents | B-Trichloroborazine | B-Triarylborazines | 20-84% | [1] |
Experimental Protocols
The following are generalized protocols for the synthesis of B-substituted borazines using this compound and Grignard reagents. Caution: These reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as both this compound and Grignard reagents are sensitive to moisture.
Protocol 1: Synthesis of B-Triarylborazine
This protocol outlines the general procedure for the synthesis of a symmetrically trisubstituted B-arylborazine.
Materials:
-
This compound
-
Arylmagnesium bromide (e.g., phenylmagnesium bromide) in THF (3.3 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere synthesis (Schlenk line, cannulas, etc.)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the arylmagnesium bromide solution (3.3 equivalents) dropwise to the stirred solution of this compound over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure B-triarylborazine.
Protocol 2: Stepwise Functionalization for Unsymmetrical B-Substituted Borazines
This protocol describes a method for the synthesis of unsymmetrically substituted borazines by controlling the stoichiometry of the Grignard reagent.[1]
Materials:
-
This compound
-
Grignard reagent 1 (e.g., methylmagnesium bromide) in THF (1.1 equivalents)
-
Grignard reagent 2 (e.g., phenylmagnesium bromide) in THF (2.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Slowly add the first Grignard reagent (1.1 equivalents) dropwise to the stirred solution of this compound at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours to favor monosubstitution.
-
Slowly add the second Grignard reagent (2.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Follow the workup and purification procedures outlined in steps 5-9 of Protocol 1 to isolate the unsymmetrically substituted borazine.
Experimental Workflow Diagram
Caption: A typical experimental workflow for borazine functionalization.
Conclusion
The reaction of this compound with Grignard reagents is a versatile and effective method for the synthesis of a wide array of B-substituted borazine derivatives. By carefully selecting the Grignard reagent and controlling the reaction stoichiometry and conditions, researchers can access both symmetrically and unsymmetrically functionalized borazines. These compounds hold significant promise for the development of novel materials and potential therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of borazine and its derivatives.
References
Application Notes and Protocols: Pyrolysis of B-Tribromoborazine for Boron Nitride Coating Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of B-tribromoborazine as a precursor for the synthesis of boron nitride (BN) coatings via pyrolysis. The information is intended for professionals in materials science and related fields.
Introduction
Boron nitride (BN) coatings are of significant interest due to their exceptional properties, including high thermal conductivity, excellent electrical insulation, chemical inertness, and high-temperature stability. These characteristics make them suitable for a wide range of applications, from protective layers in high-temperature environments to dielectric films in electronic devices. Chemical Vapor Deposition (CVD) is a common method for producing high-purity BN films.
This compound ((BrBNH)₃) is a halogenated derivative of borazine and a potential single-source precursor for BN coatings. Its pyrolysis offers a route to carbon-free BN, which is crucial for applications where carbon impurities would be detrimental. The pyrolysis of this compound proceeds via the elimination of hydrogen bromide (HBr), leading to the formation of a boron nitride network.
Precursor Synthesis: this compound
A common route for the synthesis of B-trihaloborazines is the reaction of a boron trihalide with an ammonium halide. The following protocol is adapted from the synthesis of B-trichloroborazine and can be applied to produce this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Boron tribromide (BBr₃)
-
Ammonium chloride (NH₄Cl)
-
Chlorobenzene (solvent)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a gas inlet, and a mechanical stirrer under an inert atmosphere.
-
In the flask, suspend ammonium chloride in chlorobenzene.
-
Cool the mixture in an ice bath and slowly add boron tribromide dropwise with vigorous stirring.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 132°C) for several hours.
-
Monitor the reaction for the cessation of HCl gas evolution.
-
Cool the mixture to room temperature. The this compound will be in the chlorobenzene solution, with unreacted starting materials and byproducts as solids.
-
Filter the mixture under an inert atmosphere to remove any solid precipitates.
-
Remove the solvent from the filtrate under reduced pressure to yield the this compound product.
Pyrolysis for Boron Nitride Coating
The pyrolysis of this compound to form BN coatings is typically carried out in a CVD reactor. The precursor is heated to a gaseous state and then decomposed on a heated substrate.
Experimental Protocol: CVD of BN from this compound
Equipment:
-
Horizontal or vertical tube furnace CVD reactor
-
Substrate material (e.g., graphite, silicon wafer, or other material compatible with high temperatures)
-
Precursor delivery system with a heated vessel for this compound
-
Vacuum pump and pressure control system
-
Mass flow controllers for carrier gas (e.g., N₂ or Ar)
Procedure:
-
Clean the substrate to remove any surface contaminants. For example, silicon wafers can be cleaned using a standard RCA cleaning procedure.
-
Place the substrate in the center of the CVD reactor tube.
-
Evacuate the reactor to a base pressure in the range of 10⁻³ to 10⁻⁶ Torr.
-
Heat the this compound precursor in its vessel to a temperature sufficient for sublimation or evaporation, providing a stable vapor pressure. Based on thermal decomposition data, temperatures should be carefully controlled above 70°C.[1]
-
Heat the substrate to the desired deposition temperature. For BN deposition from borazine precursors, temperatures typically range from 900°C to 1600°C.[2]
-
Introduce the this compound vapor into the reactor using a carrier gas (e.g., N₂ or Ar).
-
Maintain a constant pressure within the reactor during deposition, typically in the range of 0.1 to 10 Torr.
-
After the desired coating thickness is achieved, stop the precursor flow and cool the reactor to room temperature under an inert atmosphere.
Data Presentation
Quantitative data for BN coatings derived specifically from this compound is not widely available. However, the following tables provide typical data for BN coatings obtained from the parent precursor, borazine, which can be used as a benchmark for expected performance.
| Deposition Temperature (°C) | Deposition Rate (μm/h) | Resulting BN Structure | Reference |
| 900-1000 | Increases with temperature | Turbostratic | [3] |
| 1000 | 2.5 (maximum) | Turbostratic | [3] |
| >1100 | Decreases | Hexagonal | [3] |
| 1300-1600 | Not specified | Hexagonal (Pyrolytic BN) | [2] |
| Property | Value | Precursor | Reference |
| Apparent Activation Energy | 72 kJ/mol | Borazine | [3] |
| B/N Ratio | Stoichiometric (1:1) | Borazine | [2] |
| Hardness | 1.6 GPa | Polyborazine | [4] |
| Elastic Modulus | 50 GPa | Polyborazine | [4] |
| Thermal Conductivity | 134 W/(m·K) | Polyborazine | [4] |
| Dielectric Constant | 5-7 | Polyborazine | [4] |
Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Composition and structure of boron nitride films deposited by chemical vapor deposition from borazine for Journal of Vacuum Science and Technology A: Vacuum, Surfaces and Films - IBM Research [research.ibm.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Safe Handling of B-Tribromoborazine in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-Tribromoborazine ((BrBNH)₃) is a chemical compound with a planar, hexagonal ring structure analogous to benzene, where the carbon atoms are replaced by alternating boron and nitrogen atoms, and the hydrogen atoms on the boron atoms are substituted with bromine. Due to its unique electronic structure and reactivity, it holds potential as a precursor for the synthesis of boron nitride materials and as a reagent in various chemical transformations. However, its high reactivity, particularly its sensitivity to moisture, and its potential toxicity necessitate strict adherence to safety protocols and specialized handling procedures. These application notes provide a comprehensive guide to the safe handling, storage, and use of this compound in a laboratory environment.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for its proper handling and for anticipating its behavior under various experimental conditions.
| Property | Value | References |
| Chemical Formula | B₃Br₃H₃N₃ | [1][2] |
| Molecular Weight | 317.2 g/mol | [2] |
| Appearance | White powder/solid | [1] |
| Melting Point | 125.0 - 129.0 °C | [1] |
| Reactivity | Highly reactive with water and moisture. | [3][4] |
| Decomposition | Thermal decomposition occurs at temperatures above 100°C, evolving hydrogen bromide (HBr).[5][6] Irreversible decomposition is noticeable at temperatures higher than 343 K (70°C) and is accompanied by HBr evolution.[5] |
Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling to avoid exposure and adverse reactions.
Hazard Statements:
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
-
Reacts violently with water, releasing flammable and toxic gases.
Precautionary Statements:
-
Do not breathe dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
Use only outdoors or in a well-ventilated area.
-
Keep away from heat/sparks/open flames/hot surfaces. — No smoking.
-
Handle under inert gas. Protect from moisture.
In case of exposure:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Experimental Protocols
General Handling in an Inert Atmosphere
Due to its high sensitivity to air and moisture, all manipulations of this compound must be carried out under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.
Protocol for Handling in a Glovebox:
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). All glassware, spatulas, and other equipment must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in the glovebox antechamber before being brought into the main chamber.
-
Transfer: Transfer the required amount of this compound from its storage container to the reaction vessel inside the glovebox. Use a clean, dry spatula.
-
Weighing: If precise amounts are needed, weigh the compound inside the glovebox using a tared, sealed container.
-
Dissolution: If the protocol requires a solution, add a pre-dried, de-gassed solvent to the reaction vessel containing the this compound. Stir until dissolved.
-
Reaction Setup: Assemble the reaction apparatus within the glovebox. If the reaction needs to be heated, ensure the heating mantle and temperature probe are properly set up and compatible with the glovebox environment.
-
Post-Reaction: After the reaction is complete, any work-up procedures should also be performed under an inert atmosphere until the product is no longer air- or moisture-sensitive.
Synthesis of this compound
This protocol is adapted from the bromination of borazine.[4] Borazine itself is a toxic and flammable gas and should be handled with extreme caution.
Materials:
-
Borazine (B₃N₃H₆)
-
Liquid Bromine (Br₂)
-
Dry reaction tube with a stirring bar
-
Calcium chloride drying tube
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Place a known amount of borazine (e.g., 0.13 g, 1.6 mmoles) into a dry reaction tube equipped with a magnetic stirring bar.[4]
-
Maintain the reaction tube at 0°C using an ice bath.
-
Slowly add a large excess of liquid bromine (e.g., 2 mL, 36 mmoles) to the liquid borazine with stirring.[4] An immediate reaction will occur, and an orange solid will precipitate.[4] This intermediate is B-tribromo-N-tribromoborazine.
-
To obtain this compound, the intermediate is heated to 60°C, which causes the loss of three molecules of HBr.[4] This step should be performed in a well-ventilated fume hood with appropriate scrubbing for the evolved HBr gas.
Reaction with Grignard Reagents (General Protocol)
This compound can react with Grignard reagents to form B-substituted borazines. The following is a general protocol, as specific literature procedures for this compound were not found in detail. This protocol is based on the general principles of Grignard reactions with air-sensitive substrates.[8][9][10][11]
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous, de-gassed solvent (e.g., THF, diethyl ether)
-
Schlenk flask and other appropriate glassware
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, dissolve a known amount of this compound in the anhydrous solvent in a Schlenk flask.
-
Cool the solution to a suitable temperature (e.g., 0°C or -78°C, depending on the reactivity of the Grignard reagent) using an appropriate cooling bath.
-
Slowly add the Grignard reagent dropwise to the stirred solution of this compound. The reaction is often exothermic, so a slow addition rate is crucial to maintain temperature control.
-
After the addition is complete, allow the reaction mixture to stir at the specified temperature for a set period. The progress of the reaction can be monitored by appropriate analytical techniques (e.g., TLC, GC-MS, if applicable and the sample can be safely quenched).
-
Quenching: Carefully quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution) at a low temperature. Caution: This step will hydrolyze any remaining this compound and should be performed with care in a fume hood.
-
Work-up: After quenching, the product can be extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by standard techniques such as column chromatography, crystallization, or distillation, depending on its properties.
Waste Disposal
All waste containing this compound or its byproducts must be treated as hazardous waste.
-
Quenching: Before disposal, any unreacted this compound should be carefully quenched. This can be done by slowly adding a suitable alcohol (e.g., isopropanol) to a cooled solution of the waste material under an inert atmosphere. This should be followed by the slow addition of water. This process should be carried out in a fume hood.
-
Collection: Collect all quenched waste materials in a designated, properly labeled hazardous waste container.
-
Disposal: The waste container should be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound or its waste down the drain.
Visualizations
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Decomposition Pathway upon Contact with Moisture
This diagram illustrates the decomposition of this compound upon exposure to water (hydrolysis).
References
- 1. 043723.03 [thermofisher.com]
- 2. 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | B3Br3H3N3 | CID 23278010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kccollege.ac.in [kccollege.ac.in]
- 4. Borazine | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. library.search.tulane.edu [library.search.tulane.edu]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. The Chemistry of Borazene. I. The Reaction of B-Trichloro-N-trimethylborazene with Grignard Reagents1 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Doping of Boron Nitride Films using B-Tribromoborazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexagonal boron nitride (h-BN), a wide bandgap semiconductor, is a promising material for advanced electronic and optoelectronic devices.[1] However, its intrinsic insulating nature limits its widespread application. Doping h-BN to achieve controlled p-type or n-type conductivity is crucial for fabricating functional devices. While various dopants have been explored, this document focuses on the potential use of B-tribromoborazine derivatives as a p-type dopant for boron nitride (BN) films. Borazine, a chemical precursor, is often used for creating boron nitride films.[2][3][4]
These notes provide a generalized framework for the synthesis of this compound and its application in the doping of BN films via Chemical Vapor Deposition (CVD), a common method for producing such films.[3][4] Due to the limited availability of specific experimental data on this compound as a dopant, the following protocols are based on established procedures for related borazine compounds and general doping principles. The quantitative data presented is hypothetical and serves as a template for experimental design and data recording.
Data Presentation
Table 1: Hypothetical Properties of this compound Doped Boron Nitride Films
| Dopant Concentration (Atomic %) | Carrier Concentration (cm⁻³) | Resistivity (Ω·cm) | Bandgap (eV) |
| 0 (Undoped) | 10¹³ | 2 x 10⁵ | 5.9 |
| 0.5 | 5 x 10¹⁵ | 2 x 10⁴ | 5.8 |
| 1.0 | 1.1 x 10¹⁸ | 2.3 | 5.7 |
| 2.0 | 8 x 10¹⁸ | 0.5 | 5.5 |
Table 2: Suggested CVD Process Parameters for Doping BN Films with this compound
| Parameter | Value |
| Substrate | Sapphire (c-plane) |
| Boron Precursor | Borazine |
| Dopant Precursor | This compound |
| Carrier Gas | Nitrogen (N₂) / Hydrogen (H₂) |
| Growth Temperature | 1000 - 1300 °C |
| Chamber Pressure | 10 - 100 Torr |
| Borazine Flow Rate | 5 - 20 sccm |
| This compound Flow Rate | 0.1 - 2 sccm |
| N₂/H₂ Flow Rate | 500 - 2000 sccm |
Experimental Protocols
Protocol 1: Synthesis of this compound
This compound can be synthesized through the reaction of boron trichloride with ammonium chloride to first form B-trichloroborazine, followed by a halogen exchange reaction.
Materials:
-
Boron trichloride (BCl₃)
-
Ammonium chloride (NH₄Cl)
-
Toluene (anhydrous)
-
Boron tribromide (BBr₃)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line and glassware
Procedure:
-
Synthesis of B-Trichloroborazine: In a flame-dried Schlenk flask under an inert atmosphere, dissolve ammonium chloride in anhydrous toluene.
-
Cool the suspension to 0°C and slowly bubble boron trichloride gas through the mixture with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 4-6 hours.
-
Filter the reaction mixture under inert atmosphere to remove ammonium chloride precipitate.
-
Remove the solvent from the filtrate under vacuum to obtain crude B-trichloroborazine.
-
Purify the B-trichloroborazine by sublimation or recrystallization.
-
Halogen Exchange: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the purified B-trichloroborazine in an appropriate anhydrous solvent.
-
Slowly add a stoichiometric amount of boron tribromide to the solution at a controlled temperature.
-
Monitor the reaction by spectroscopic methods (e.g., NMR) until completion.
-
Isolate and purify the this compound product using standard techniques for air-sensitive compounds.
Protocol 2: Doping of Boron Nitride Films by Chemical Vapor Deposition (CVD)
This protocol describes a general procedure for depositing this compound-doped BN films on a sapphire substrate using a horizontal tube furnace CVD system.
Materials:
-
Sapphire (c-plane) substrate
-
Borazine (precursor for BN)
-
This compound (dopant precursor)
-
High-purity Nitrogen (N₂) and Hydrogen (H₂) gases
-
CVD tube furnace system with mass flow controllers
Procedure:
-
Substrate Preparation: Clean the sapphire substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water) and dry it with a stream of nitrogen.
-
System Setup: Place the cleaned substrate in the center of the CVD quartz tube.
-
Purging: Purge the CVD system with high-purity nitrogen gas for at least 30 minutes to remove any residual oxygen and moisture.
-
Heating: Heat the furnace to the desired growth temperature (e.g., 1200°C) under a continuous flow of N₂ and H₂ gas.
-
Precursor Introduction: Once the temperature is stable, introduce the borazine precursor into the reaction chamber using a carrier gas (N₂). The borazine is typically kept in a bubbler maintained at a constant temperature (e.g., 0°C).
-
Dopant Introduction: Simultaneously, introduce the this compound vapor into the chamber. The flow rate of the this compound can be controlled by adjusting the temperature of its container and the flow rate of the carrier gas.
-
Deposition: Allow the deposition to proceed for the desired time to achieve the target film thickness. The ratio of borazine to this compound flow rates will determine the doping concentration.
-
Cooling: After deposition, stop the precursor and dopant flows and cool the furnace down to room temperature under a continuous flow of N₂ gas.
-
Characterization: Characterize the doped BN films using techniques such as Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and electrical measurements to confirm doping and determine the material properties.
Visualizations
Caption: Experimental workflow for synthesis and doping.
Caption: Chemical Vapor Deposition (CVD) process diagram.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing B-Tribromoborazine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of B-Tribromoborazine. Our aim is to address common challenges to help you optimize the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for synthesizing this compound involves the reaction of boron tribromide (BBr₃) with ammonium chloride (NH₄Cl). This reaction is analogous to the synthesis of B-trichloroborazine, where BCl₃ is used. The reaction is typically carried out in an inert, high-boiling solvent such as chlorobenzene.
Q2: What are the critical parameters influencing the yield of this compound?
A2: Several factors can significantly impact the yield. These include the purity of reactants and solvent, reaction temperature, reaction time, and the efficiency of removing byproducts like hydrogen chloride (HCl). Maintaining an inert atmosphere to prevent moisture contamination is also crucial.
Q3: What are common impurities in this compound synthesis and how can they be minimized?
A3: Common impurities include partially substituted borazine derivatives, polymeric byproducts, and unreacted starting materials. To minimize these, ensure the stoichiometric ratio of reactants is precise, maintain stable reaction temperatures, and allow for sufficient reaction time.[1] Proper purification techniques, such as recrystallization or vacuum distillation, are essential to isolate the pure product.
Q4: Can catalysts be used to improve the reaction rate?
A4: While not always necessary, catalysts such as iron or cobalt can be employed to enhance the reaction rate between the boron halide and ammonium salt.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Impure reactants or solvent.- Presence of moisture.- Incorrect reaction temperature.- Insufficient reaction time. | - Use freshly distilled solvents and high-purity reactants.- Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Optimize the reaction temperature; for the analogous B-trichloroborazine synthesis, temperatures around 140°C are used.[1]- Extend the reaction time to ensure completion. |
| Product is a Dark, Polymeric Solid | - Reaction temperature is too high.- Localized overheating. | - Lower the reaction temperature and ensure uniform heating using an oil bath.- Vigorous stirring can help prevent localized overheating. |
| Difficulty in Isolating the Product | - Product is highly soluble in the reaction solvent.- Formation of an inseparable mixture with byproducts. | - After cooling, attempt to precipitate the product by adding a non-polar solvent.- If distillation is used, ensure the vacuum is sufficiently high and the temperature gradient is appropriate for the product's boiling point. |
| Product Contaminated with Ammonium Chloride | - Incomplete reaction.- Inefficient filtration. | - Ensure the reaction goes to completion by extending the reaction time or optimizing the temperature.- Use a fine porosity filter and wash the solid product with a solvent in which ammonium chloride is insoluble but the product has low solubility. |
Experimental Protocols
Synthesis of this compound via Boron Tribromide and Ammonium Chloride
This protocol is adapted from the synthesis of B-trichloroborazine.
Materials:
-
Boron tribromide (BBr₃)
-
Ammonium chloride (NH₄Cl), finely powdered and dried
-
Chlorobenzene, anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a multi-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an inert gas inlet/outlet.
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Under a positive pressure of inert gas, charge the flask with finely powdered and dried ammonium chloride and anhydrous chlorobenzene.
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Cool the mixture in an ice bath and slowly add boron tribromide dropwise with vigorous stirring.
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After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 132°C for chlorobenzene) for several hours.
-
Monitor the reaction progress by observing the cessation of HCl gas evolution.
-
Cool the reaction mixture to room temperature, allowing the solid ammonium chloride byproduct to precipitate.
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Filter the mixture under an inert atmosphere to remove the ammonium chloride.
-
The this compound can be isolated from the filtrate by removing the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization from a suitable solvent or by vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for Borazine Synthesis
| Synthesis Method | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Diborane & Ammonia | B₂H₆, NH₃ | None (gas phase) | 250-300 | ~50 | [2] |
| Sodium Borohydride & Ammonium Sulfate | NaBH₄, (NH₄)₂SO₄ | Tetraglyme | 120-140 | 58-60 | [3] |
| B-Trichloroborazine Reduction | Cl₃B₃N₃H₃, NaBH₄ | Diglyme | Room Temp -> 60-100 | ~46 | [1][4] |
Table 2: Physical Properties of Borazine and its Halogenated Derivatives
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Borazine | B₃N₃H₆ | 80.50 | -58 | 53-55 |
| B-Trichloroborazine | B₃Cl₃N₃H₃ | 183.88 | 158-161 | 203 |
| This compound | B₃Br₃N₃H₃ | 317.22 | 125-129 | - |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Side reactions and byproduct formation in B-Tribromoborazine synthesis
Welcome to the technical support center for the synthesis of B-Tribromoborazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low or No Product Yield | - Incomplete reaction: Insufficient reaction time or temperature. - Impure starting materials: Presence of moisture or other contaminants in reactants or solvents. - Loss of product during workup: this compound is sensitive to hydrolysis. | - Optimize reaction conditions: Gradually increase reaction time and/or temperature, monitoring the reaction progress by techniques like NMR or IR spectroscopy. - Ensure anhydrous conditions: Use freshly distilled solvents and properly dried reagents. Handle all materials under an inert atmosphere (e.g., nitrogen or argon). - Minimize exposure to moisture: Perform workup and purification steps under anhydrous conditions. Use dry solvents for extraction and chromatography. |
| SYN-002 | Formation of a White, Insoluble Precipitate (Polymeric Byproduct) | - High reaction temperature or prolonged reaction time: These conditions can favor the polymerization of borazine intermediates or the final product.[1] | - Control reaction temperature: Maintain the recommended reaction temperature and avoid localized overheating. - Limit reaction time: Monitor the reaction closely and stop it once the desired product formation is maximized, as determined by in-process controls. - Purification: The polymeric byproducts are typically insoluble in common organic solvents. They can be removed by filtration. |
| SYN-003 | Product Decomposes During or After Isolation | - Thermal instability: this compound can decompose at elevated temperatures. Irreversible decomposition with the evolution of HBr has been observed at temperatures above 70°C. - Hydrolysis: Exposure to atmospheric or solvent moisture can lead to the decomposition of the product into boric acid and ammonia.[1] | - Avoid high temperatures: Use low-temperature purification techniques such as recrystallization from a suitable solvent at low temperatures or sublimation under high vacuum. - Strictly anhydrous conditions: Store the purified product under an inert atmosphere and in a desiccator. Use anhydrous solvents for any subsequent manipulations. |
| SYN-004 | Inconsistent or Non-reproducible Results | - Variability in starting material quality: Purity of boron tribromide, ammonium halide, or borazine can significantly impact the reaction outcome. - Atmospheric leaks: Contamination with air and moisture can lead to side reactions. | - Standardize starting materials: Use reagents of the highest possible purity and characterize them before use. - Ensure a well-sealed reaction setup: Check all connections and joints for leaks before starting the reaction. Maintain a positive pressure of inert gas. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main approaches for the synthesis of this compound:
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Bromination of Borazine: This method involves the direct reaction of borazine with bromine. An intermediate, B-tribromo-N-tribromoborazine, is formed, which upon gentle heating, eliminates hydrogen bromide (HBr) to yield this compound.[1]
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Reaction of Boron Tribromide with an Ammonium Source: This is a more general method for preparing B-haloborazines. Boron tribromide (BBr₃) is reacted with an ammonium salt, such as ammonium bromide (NH₄Br), typically in a high-boiling inert solvent.
Q2: What are the most common byproducts in this compound synthesis?
A2: The most frequently encountered byproducts are:
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Polymeric Borazines: These are often white, insoluble solids formed through intermolecular condensation reactions, especially at higher temperatures.[1]
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Boric Acid and Ammonium Salts: These are the products of hydrolysis if the reaction or workup is exposed to moisture.[1]
-
Partially Brominated Borazines: Incomplete bromination can lead to a mixture of borazine derivatives with one or two bromine atoms.
Q3: How can I purify crude this compound?
A3: Purification of this compound requires careful handling due to its sensitivity. Common purification techniques include:
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Filtration: To remove insoluble polymeric byproducts. This should be performed under an inert atmosphere.
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Sublimation: Sublimation under high vacuum is an effective method for obtaining high-purity this compound, as it separates the volatile product from non-volatile impurities.
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Recrystallization: Recrystallization from a suitable anhydrous, non-polar organic solvent at low temperatures can also be employed.
Q4: How should I properly store this compound?
A4: this compound is sensitive to moisture and heat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., in a glovebox or a sealed ampoule). For long-term storage, it is advisable to keep it in a desiccator at a low temperature.
Experimental Protocols
Synthesis of this compound via Bromination of Borazine
Reaction: B₃N₃H₆ + 3Br₂ → B₃N₃H₃Br₃(adduct) → B₃N₃H₃Br₃ + 3HBr
Procedure:
-
A solution of borazine in an anhydrous, inert solvent (e.g., hexane) is prepared in a Schlenk flask under a nitrogen atmosphere and cooled to 0°C.
-
A solution of bromine in the same solvent is added dropwise to the borazine solution with constant stirring. An immediate reaction is typically observed with the formation of a precipitate, the B-tribromo-N-tribromoborazine adduct.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
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The solvent is carefully removed under vacuum.
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The resulting solid adduct is gently heated under vacuum to induce the elimination of HBr. The temperature should be carefully controlled to avoid thermal decomposition of the final product.
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The crude this compound is then purified by vacuum sublimation.
Visualizations
Logical Relationship of Synthesis Issues
Caption: Troubleshooting logic for this compound synthesis.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for this compound synthesis.
References
Purification of crude B-Tribromoborazine by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude B-Tribromoborazine by recrystallization.
Troubleshooting Recrystallization of this compound
This guide addresses common issues encountered during the recrystallization of this compound, a moisture-sensitive compound. All procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Crude this compound Fails to Dissolve | 1. Insufficient solvent volume.2. Inappropriate solvent choice.3. Presence of insoluble polymeric impurities. | 1. Add small increments of hot solvent until the solid dissolves.2. Attempt recrystallization with an alternative solvent such as chlorobenzene.3. If a significant amount of solid remains, perform a hot filtration to remove insoluble impurities. |
| Oiling Out (Formation of a liquid layer instead of crystals) | 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is supersaturated to a high degree.3. Presence of impurities that lower the melting point of the mixture. | 1. Switch to a lower-boiling point solvent or use a solvent mixture.2. Re-heat the solution and add a small amount of additional solvent to reduce saturation.3. Consider pre-purification by another method if the crude product is highly impure. |
| No Crystal Formation Upon Cooling | 1. Too much solvent was used.2. The cooling process is too rapid.3. The solution is not sufficiently supersaturated. | 1. Evaporate some of the solvent under reduced pressure and allow the solution to cool again.2. Allow the flask to cool slowly to room temperature, then place it in a refrigerator or ice bath.3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Low Recovery of Purified Product | 1. Excessive solvent was used, leading to significant product loss in the mother liquor.2. Premature crystallization during hot filtration.3. Crystals were not completely collected during filtration. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals.2. Ensure the filtration apparatus is pre-heated before filtering the hot solution.3. Wash the crystals with a minimal amount of cold, fresh solvent to recover any remaining product. |
| Product Appears Discolored or Impure After Recrystallization | 1. Incomplete removal of colored impurities.2. Co-precipitation of impurities with the product.3. Decomposition of the product during heating. | 1. Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove it before cooling.2. Ensure a slow cooling rate to allow for selective crystallization.3. Avoid prolonged heating of the solution. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While specific solubility data is not widely published, non-polar aprotic solvents are recommended due to the moisture-sensitive nature of this compound. Toluene is a good starting point as it is often used in the synthesis of related B-trichloroborazine.[1] A toluene/hexane solvent system can also be effective, where toluene is the primary solvent and hexane acts as an anti-solvent to induce precipitation.
Q2: How can I prevent the hydrolysis of this compound during the experiment?
A2: It is critical to use anhydrous solvents and perform all manipulations under a dry, inert atmosphere (e.g., using a Schlenk line or a glovebox). All glassware should be thoroughly dried in an oven and cooled under vacuum or in a desiccator before use.
Q3: My purified this compound has a low melting point. What does this indicate?
A3: A low or broad melting point range typically indicates the presence of impurities. The reported melting point for pure this compound is in the range of 125-129°C.[2] If your product's melting point is significantly lower, a second recrystallization may be necessary.
Q4: What are the expected impurities in crude this compound?
A4: Impurities can arise from the starting materials or side reactions during synthesis. Potential impurities include partially brominated borazines, polymeric borazine species, and unreacted starting materials.[3]
Q5: Is it possible to purify this compound by sublimation?
A5: Yes, vacuum sublimation has been reported as a purification method for the analogous B-trichloroborazine and may be applicable to this compound, especially for removing non-volatile impurities.[4]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of crude this compound using a toluene/hexane solvent system.
Materials:
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Crude this compound
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Anhydrous Toluene
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Anhydrous Hexane
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Schlenk flask or other suitable oven-dried glassware
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Cannula and inert gas supply (Nitrogen or Argon)
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Heating mantle with a stirrer
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Buchner funnel and filter paper
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Cold bath (ice/water)
Procedure:
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Preparation: Under an inert atmosphere, add the crude this compound to a Schlenk flask equipped with a magnetic stir bar.
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Dissolution: Add a minimal amount of anhydrous toluene to the flask at room temperature. Begin stirring and gently heat the mixture. Continue adding small portions of toluene until the solid completely dissolves at an elevated temperature (e.g., 80-100°C). Avoid adding a large excess of solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration under an inert atmosphere. This involves quickly filtering the hot solution through a pre-warmed filter funnel into a clean, dry Schlenk flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed as the solution cools. To maximize yield, you can then place the flask in a cold bath (0°C or lower) for at least 30 minutes.
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Inducing Crystallization (if necessary): If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. If the solution remains clear, it may be necessary to reduce the solvent volume by evaporation under vacuum and repeat the cooling process.
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Isolation of Crystals: Collect the crystals by filtration using a Buchner funnel under an inert atmosphere.
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Washing: Wash the collected crystals with a small amount of cold anhydrous hexane to remove any remaining soluble impurities.
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Drying: Dry the purified this compound crystals under high vacuum to remove any residual solvent.
Data Presentation
Table 1: Physical and Purity Data for this compound
| Property | Crude this compound | Recrystallized this compound |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Melting Point | Broad range, e.g., 115-125°C | Sharp range, e.g., 125-129°C[2] |
| Purity (Typical) | ~90-95% | >98% |
Note: The values presented for crude material are typical and may vary depending on the synthetic route.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound recrystallization.
Caption: Experimental workflow for the recrystallization of this compound.
References
Troubleshooting the polymerization of B-Tribromoborazine during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of B-Tribromoborazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of unwanted polymerization during the synthesis of this compound?
A1: The most frequent cause of premature polymerization is excessive thermal stress. B-haloborazines, including the chloro-analogue, are known to undergo slow, irreversible thermal decomposition at temperatures above 100°C, which leads to the formation of non-volatile polymeric solids.[1] Given the inherent instability of the borazine ring, maintaining careful temperature control throughout the synthesis and purification process is critical to prevent the formation of these undesirable byproducts.
Q2: My reaction mixture turned into an insoluble solid. What happened and can I salvage the product?
A2: The formation of an insoluble solid is a strong indication of extensive polymerization. This occurs when the this compound monomers react with each other to form polyborazylene or other cross-linked networks. Unfortunately, once this polymeric material has formed, it is generally not possible to salvage the monomeric this compound. The focus should be on optimizing future reactions to prevent this outcome.
Q3: I observe a low yield of this compound. What are the likely reasons?
A3: Low yields can stem from several factors:
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Suboptimal Reaction Temperature: Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote polymerization, reducing the yield of the desired monomer.
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Moisture Contamination: Borazines are sensitive to moisture. Any water present in the reactants or solvent can lead to hydrolysis of the boron-bromide bonds and the formation of boric acid and other side products.[1]
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Impure Reagents: The purity of the starting materials, such as boron tribromide and the ammonium salt, is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.
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Inefficient Purification: this compound can be lost during purification if the conditions are not optimized. For instance, during sublimation, if the temperature is too high or the vacuum is not sufficient, product can be lost or decompose.
Q4: What is the role of an inert atmosphere in the synthesis of this compound?
A4: Maintaining an inert atmosphere, typically using nitrogen or argon, is crucial because B-haloborazines and their precursors are sensitive to both oxygen and moisture.[2] Oxygen can lead to oxidation, while moisture will cause hydrolysis of the B-Br bonds, both of which will reduce the yield and purity of the final product. All manipulations should be carried out using appropriate air-free techniques (e.g., Schlenk line or glovebox).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies | Uncontrolled polymerization | 1. Strictly control the reaction temperature, keeping it within the recommended range. 2. Ensure rapid and efficient stirring to prevent localized overheating. 3. Consider reducing the reaction time. |
| Low or no product yield | Incomplete reaction | 1. Verify the reaction temperature is high enough to drive the reaction to completion. 2. Ensure the ammonium salt is finely powdered and well-dispersed to maximize surface area. 3. Increase the reaction time if necessary, while carefully monitoring for signs of polymerization. |
| Product decomposition | 1. Avoid excessive temperatures during both the reaction and purification steps. 2. If purifying by sublimation, optimize the temperature and pressure to avoid thermal decomposition. | |
| Product is discolored (e.g., yellow or brown) | Impurities or side products | 1. Use high-purity, anhydrous starting materials and solvents. 2. Ensure the reaction is carried out under a strict inert atmosphere. 3. Optimize the purification procedure to remove colored impurities. |
| Difficulty in isolating the product | Inefficient filtration or sublimation | 1. For filtration of the reaction mixture, use a filter cannula (Schlenk technique) to avoid exposure to air. 2. For sublimation, ensure a sufficiently high vacuum and a properly designed cold finger to collect the product efficiently. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of B-trichloroborazine.[1][3][4]
Materials:
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Boron tribromide (BBr₃)
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Ammonium bromide (NH₄Br), finely powdered and dried under vacuum
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High-boiling inert solvent (e.g., chlorobenzene or o-dichlorobenzene), anhydrous
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Inert gas (Nitrogen or Argon)
Equipment:
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Schlenk line or glovebox
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Three-neck round-bottom flask
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Reflux condenser
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Mechanical stirrer
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Heating mantle with temperature controller
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Sublimation apparatus
Procedure:
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Under an inert atmosphere, charge the three-neck flask with finely powdered ammonium bromide and anhydrous chlorobenzene.
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Begin vigorous stirring to create a slurry.
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Slowly add a solution of boron tribromide in chlorobenzene to the slurry at room temperature. An exothermic reaction may occur.
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Once the addition is complete, slowly heat the reaction mixture to reflux (approximately 130-140°C).
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Maintain the reflux with vigorous stirring for 12-24 hours. The reaction progress can be monitored by the cessation of HBr gas evolution.
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Cool the reaction mixture to room temperature. The product, this compound, will be in solution, with unreacted ammonium bromide and polymeric byproducts as solids.
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Under an inert atmosphere, filter the hot solution to remove the solids.
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Remove the solvent from the filtrate under reduced pressure.
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The crude this compound can be purified by vacuum sublimation.
| Parameter | Value | Reference |
| Reactants | BBr₃, NH₄Br | Analogous to BCl₃/NH₄Cl[1][3] |
| Solvent | Chlorobenzene | [3] |
| Reaction Temperature | 130-140 °C | Analogous to BCl₃ synthesis[4] |
| Reaction Time | 12-24 hours | Estimated |
| Purification | Sublimation | Standard for borazines |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for unwanted polymerization.
References
Preventing the hydrolysis of B-Tribromoborazine during storage and handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe storage and handling of B-Tribromoborazine to prevent its hydrolysis. This compound is highly sensitive to moisture and requires stringent handling techniques to maintain its integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
A1: this compound (B₃Br₃H₃N₃) is an inorganic compound, an analogue of benzene where boron and nitrogen atoms alternate in a six-membered ring. The significant difference in electronegativity between boron and nitrogen atoms leads to polar B-N bonds, making the boron atoms susceptible to nucleophilic attack by water. This reactivity leads to rapid hydrolysis.
Q2: What are the primary products of this compound hydrolysis?
A2: Upon contact with water, this compound hydrolyzes to form boric acid (B(OH)₃), ammonia (NH₃), and hydrogen bromide (HBr). The overall reaction can be represented as:
B₃Br₃H₃N₃ + 9H₂O → 3B(OH)₃ + 3NH₄Br + 3HBr
Q3: How can I visually identify if my this compound has started to decompose?
A3: this compound is a white crystalline powder.[1] Signs of decomposition due to moisture exposure may include a change in appearance, such as clumping or becoming sticky, and the faint odor of ammonia or hydrogen bromide. For accurate assessment, spectroscopic methods are recommended.
Q4: What are the ideal storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) at temperatures below 5°C.[2] It is best stored in a glovebox or in a sealed ampoule. If refrigerated, the container must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture.
Q5: Can I store this compound in a standard laboratory freezer?
A5: While low temperatures are recommended, simply placing the container in a freezer is insufficient if not properly sealed under an inert atmosphere. The primary concern is moisture ingress, which can be exacerbated by temperature cycling and condensation. If a glovebox is unavailable, the sample should be stored inside a desiccator filled with a suitable desiccant, which is then placed in the freezer.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Clumping or change in the appearance of the powder. | Exposure to atmospheric moisture. | The product has likely started to hydrolyze. Its purity should be checked using analytical techniques like NMR or FTIR spectroscopy before use. For future prevention, strictly adhere to inert atmosphere handling and storage protocols. |
| Inconsistent experimental results. | Partial hydrolysis of this compound leading to lower active reagent concentration. | Verify the purity of the starting material. If degradation is suspected, purify the compound if possible or use a fresh, unopened batch. Ensure all solvents and reagents are rigorously dried before use. |
| Pressure buildup in the storage container upon warming. | This is not a typical sign of hydrolysis for this compound. However, for its parent compound, borazine, decomposition can release hydrogen gas.[3] | Handle the container with care. Open slowly in a well-ventilated fume hood. |
| Difficulty in handling the powder due to static electricity. | Static charge buildup is common with fine powders. | Use an anti-static gun or ionizer in the weighing area (preferably within a glovebox). Ensure the humidity in the glovebox is low, as high humidity, while mitigating static, will cause hydrolysis. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound using a Glovebox
This is the recommended method for handling this compound to minimize exposure to moisture and air.
Materials:
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Glovebox with an inert atmosphere (N₂ or Ar, <1 ppm H₂O and O₂)
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This compound in a sealed container
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Spatula
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Weighing paper or vial
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Analytical balance (inside the glovebox)
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Container for the dispensed material
Procedure:
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Ensure the glovebox atmosphere is dry and inert.
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Introduce the sealed container of this compound, spatula, weighing vessel, and any other necessary equipment into the glovebox via the antechamber.
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Cycle the antechamber according to the glovebox's standard operating procedure to remove air and moisture.
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Once inside the glovebox, allow the container of this compound to reach the glovebox temperature.
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Carefully open the container.
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Using a clean, dry spatula, dispense the desired amount of powder onto the weighing paper or into the vial on the analytical balance.
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Record the weight.
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Transfer the weighed powder to your reaction vessel.
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Securely seal the original this compound container.
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Seal the reaction vessel.
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Remove the materials from the glovebox via the antechamber.
Protocol 2: Handling this compound using Schlenk Line Techniques
This method can be used if a glovebox is not available but requires proficiency in air-sensitive chemistry techniques.
Materials:
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Schlenk line with a dual vacuum/inert gas manifold
-
Schlenk flask or other suitable glassware with a sidearm
-
This compound in a sealed container
-
Spatula
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Weighing boat
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Source of dry, inert gas (N₂ or Ar)
Procedure:
-
Assemble the dry reaction glassware and connect it to the Schlenk line.
-
Evacuate the glassware and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Maintain a positive pressure of inert gas in the flask.
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In a fume hood, briefly remove the stopper from the flask while maintaining a strong outflow of inert gas to create a protective curtain.
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Quickly add the pre-weighed this compound to the flask.
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Immediately reseal the flask.
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Purge the flask with inert gas for several minutes to remove any air that may have entered.
Note on Weighing: For hygroscopic powders, it is best to weigh them in a glovebox. If this is not possible, weigh the powder quickly in a fume hood and transfer it to the Schlenk flask as rapidly as possible to minimize moisture exposure.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow for handling this compound.
References
Identifying impurities in B-Tribromoborazine using GC-MS or HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with B-Tribromoborazine and identifying its impurities using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect to see in a this compound sample?
A1: Impurities in this compound can originate from the synthesis process or degradation. Common impurities may include:
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Starting Materials: Unreacted precursors such as ammonium chloride or boron trihalides.
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Hydrolysis Products: this compound is sensitive to moisture and can hydrolyze.[1][2][3][4][5] This can result in the formation of boric acid, ammonia, and partially hydrolyzed intermediates.
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Polymeric Species: During synthesis, side reactions can lead to the formation of polyborazines, which are higher molecular weight oligomers.[1]
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Solvent Adducts: Borazines can form adducts with solvents used during synthesis or analysis.[1]
Q2: My this compound sample is showing poor peak shape in HPLC. What could be the cause?
A2: Poor peak shape, such as tailing or fronting, can be caused by several factors:
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On-column degradation: this compound's reactivity with protic solvents, like water or methanol in the mobile phase, can lead to on-column reactions and distorted peaks.[6]
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Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar B-N bonds of the borazine ring, causing peak tailing.
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Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
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Inappropriate Solvent: A mismatch between the sample solvent and the mobile phase can cause peak distortion.
Q3: I am not seeing any peaks for this compound in my GC-MS analysis. What should I check?
A3: A complete lack of signal in GC-MS can be due to several reasons:
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Thermal Degradation: this compound may be thermally labile and could be degrading in the high temperatures of the GC inlet or column.
-
Non-volatility: The compound or its impurities may not be volatile enough to be effectively analyzed by GC. In such cases, derivatization may be required to increase volatility.[7]
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System Issues: Check for common GC-MS problems such as leaks, incorrect syringe placement, or a non-functional detector.
Q4: Can I use a standard reversed-phase HPLC method for this compound analysis?
A4: While possible, a standard reversed-phase method may present challenges due to the reactivity of this compound with water in the mobile phase.[6] This can lead to poor reproducibility and the appearance of degradation peaks. A non-aqueous reversed-phase or normal-phase HPLC method might be more suitable. Careful method development and validation are crucial.
Troubleshooting Guides
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Ghost peaks or high background noise | - Septum bleed from the injection port.- Column bleed.- Contaminated carrier gas or sample vials. | - Replace the inlet septum.- Condition the GC column according to the manufacturer's instructions.- Use high-purity carrier gas and ensure gas lines are clean.- Run a blank solvent injection to identify the source of contamination. |
| Poor peak resolution | - Inappropriate temperature program.- Incorrect column choice.- Carrier gas flow rate is not optimal. | - Optimize the oven temperature ramp rate.- Select a column with a different polarity.- Adjust the carrier gas flow rate to the optimal linear velocity for the column dimensions. |
| Irreproducible retention times | - Leaks in the system.- Fluctuations in oven temperature.- Inconsistent injection volumes. | - Perform a leak check of the GC system.- Verify the stability and accuracy of the oven temperature.- Ensure the autosampler is functioning correctly and injection volumes are consistent. |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Drifting retention times | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column aging. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column if it has exceeded its lifetime. |
| Extra peaks in the chromatogram | - Sample degradation.- Air bubbles in the detector.- Late eluting peaks from a previous injection. | - Prepare fresh samples and use a sample diluent that ensures stability.- Degas the mobile phase.- Increase the run time or flush the column with a strong solvent after each run. |
| High backpressure | - Blockage in the system (e.g., guard column, tubing, or column frit).- Mobile phase precipitation.- Particulate matter from the sample. | - Systematically check and replace components to locate the blockage.- Ensure the mobile phase components are fully miscible and filtered.- Filter the sample before injection. |
Experimental Protocols
Illustrative GC-MS Protocol for this compound Impurity Profiling
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Mass Range: m/z 30-400.
-
Sample Preparation: Dissolve the this compound sample in anhydrous dichloromethane or another aprotic solvent.
-
Injection Volume: 1 µL.
Disclaimer: This is an illustrative protocol and must be optimized and validated for your specific instrumentation and sample.
Illustrative HPLC Protocol for this compound Impurity Profiling
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 80:20 Acetonitrile:Water. Note: Due to the reactivity of this compound with water, a non-aqueous mobile phase or rapid analysis is recommended. Method development should focus on minimizing degradation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 210 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible anhydrous solvent.
-
Injection Volume: 10 µL.
Disclaimer: This is an illustrative protocol and must be optimized and validated for your specific instrumentation and sample.
Quantitative Data Summary
The following table provides an example of how to present quantitative data for impurity analysis. The values are hypothetical and for illustrative purposes only.
| Impurity | Retention Time (min) | Area % (GC-MS) | Area % (HPLC) |
| This compound | 12.5 | 98.5 | 99.0 |
| Boric Acid | Not observed (non-volatile) | Not observed | 3.2 |
| Polyborazine Species | >15 | 0.8 | 0.5 |
| Unknown Impurity 1 | 10.2 | 0.5 | 0.2 |
| Unknown Impurity 2 | 11.8 | 0.2 | 0.1 |
Visualizations
Caption: Troubleshooting workflow for impurity identification.
Caption: General experimental workflow for impurity analysis.
References
- 1. kccollege.ac.in [kccollege.ac.in]
- 2. Borazine - Wikipedia [en.wikipedia.org]
- 3. Borazine - Sciencemadness Wiki [sciencemadness.org]
- 4. Borazine (Inorganic Benzene) [benchchem.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: B-Tribromoborazine Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the shelf life and stability of B-Tribromoborazine. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the handling, storage, and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, with the chemical formula B₃Br₃H₃N₃, is an inorganic analogue of benzene where alternating boron and nitrogen atoms form a hexagonal ring. Like other borazine derivatives, it is susceptible to degradation, primarily through hydrolysis and thermal decomposition.[1] Maintaining its stability is crucial for ensuring the reproducibility of experimental results and the quality of downstream products.
Q2: What are the main degradation pathways for this compound?
A2: The two primary degradation pathways for this compound are:
-
Hydrolysis: Reaction with water or protic solvents cleaves the B-N bonds, leading to the formation of boric acid, ammonia, and hydrogen bromide. The parent compound, borazine, is known to be slowly hydrolyzed by water, a process that is favored by increasing temperature.[2]
-
Thermal Decomposition: At elevated temperatures, this compound undergoes decomposition. Irreversible decomposition is noticeable at temperatures above 343 K (70 °C) and is accompanied by the evolution of hydrogen bromide (HBr).[3]
Q3: What are the ideal storage conditions for this compound?
A3: To maximize shelf life, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[3][4] It is recommended to store the compound in a cool, dry, and well-ventilated place, away from heat, light, and incompatible materials such as water, acids, and alcohols.[3][5] Refrigeration is often recommended.
Q4: Can I dissolve this compound in any organic solvent for long-term storage?
A4: No, the choice of solvent is critical. Protic solvents, such as alcohols and water, should be strictly avoided as they can participate in hydrolysis.[6] Aprotic and anhydrous solvents are recommended for preparing solutions. However, even in aprotic solvents, trace amounts of water can lead to degradation over time. Therefore, it is best to prepare solutions fresh for each experiment. For short-term storage of solutions, use anhydrous aprotic solvents and store under an inert atmosphere.
Q5: Are there any known stabilizers for this compound?
A5: Currently, there is limited specific information in the scientific literature on effective stabilizers for this compound. The most effective strategy for stabilization is the strict exclusion of moisture and air during handling and storage. The inherent stability of the B-N bond is a key factor.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield during synthesis | - Incomplete reaction. - Loss of product during workup. - Side reactions due to impurities. | - Ensure all reagents are pure and anhydrous. - Use freshly distilled anhydrous solvents. - Perform the reaction under a strict inert atmosphere (glovebox or Schlenk line). - Optimize reaction time and temperature based on literature procedures. |
| Product appears discolored or impure after synthesis | - Presence of unreacted starting materials or byproducts. - Partial degradation of the product. | - Purify the product by recrystallization or sublimation under inert atmosphere. - Characterize the product thoroughly using techniques like NMR and melting point determination to confirm purity. |
| Inconsistent results in subsequent reactions | - Degradation of this compound stock. - Inaccurate weighing due to moisture absorption. | - Always handle this compound in a glovebox or under a positive pressure of inert gas. - Use a fresh bottle or a properly stored aliquot for each set of experiments. - Verify the purity of the compound periodically using analytical techniques. |
| Precipitate forms in a solution of this compound in an aprotic solvent | - Contamination of the solvent with trace amounts of water leading to hydrolysis. - Limited solubility at the given concentration and temperature. | - Use freshly opened or properly dried anhydrous solvents. - Filter the solution under inert atmosphere if the precipitate is suspected to be an impurity. - If it is a solubility issue, try gentle warming or using a different anhydrous aprotic solvent. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol outlines a method to assess the thermal stability of this compound.
Objective: To determine the rate of thermal decomposition at elevated temperatures.
Materials:
-
This compound
-
Small, sealable glass vials (ambered to protect from light)
-
Oven or heating block with precise temperature control
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or ¹¹B NMR spectrometer
Procedure:
-
Inside a glovebox, accurately weigh equal amounts of this compound into several labeled vials.
-
Seal the vials tightly under an inert atmosphere.
-
Place the vials in ovens or heating blocks set to different elevated temperatures (e.g., 60 °C, 70 °C, 80 °C).
-
At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), remove one vial from each temperature.
-
Allow the vials to cool to room temperature.
-
Inside the glovebox, open the vial and dissolve the contents in a known volume of a suitable anhydrous aprotic solvent (e.g., anhydrous acetonitrile or toluene).
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Analyze the sample immediately by a validated analytical method (e.g., HPLC with UV detection or ¹¹B NMR) to quantify the remaining this compound.
-
Plot the concentration of this compound versus time for each temperature to determine the degradation rate.
-
The Arrhenius equation can be used to extrapolate the degradation rate to typical storage temperatures and estimate the shelf life.[8]
Quantitative Data Summary: Thermal Decomposition
| Parameter | Value | Reference |
| Onset of noticeable irreversible decomposition | > 343 K (70 °C) | [3] |
| Primary gaseous decomposition product | Hydrogen Bromide (HBr) | [3] |
| Activation energy of condensed-phase thermal decomposition | 65 ± 3 kJ/mol | [3] |
Protocol 2: Monitoring Hydrolytic Stability of this compound
This protocol provides a method to evaluate the sensitivity of this compound to moisture.
Objective: To qualitatively and semi-quantitatively assess the rate of hydrolysis.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
Deionized water
-
¹¹B NMR spectrometer
-
Quartz NMR tubes (to avoid boron signal from borosilicate glass)[9]
-
Glovebox or Schlenk line
Procedure:
-
Inside a glovebox, prepare a stock solution of this compound in anhydrous acetonitrile.
-
Transfer a known volume of the stock solution to a quartz NMR tube.
-
Acquire an initial ¹¹B NMR spectrum. The spectrum of this compound should show a characteristic signal.
-
To a separate, sealed vial containing a known volume of the stock solution, add a specific amount of deionized water (e.g., 1, 5, 10 molar equivalents).
-
Monitor the reaction mixture over time by ¹¹B NMR at regular intervals (e.g., 0, 1, 4, 8, 24 hours).
-
Observe the decrease in the intensity of the this compound signal and the appearance of new signals corresponding to hydrolysis products (e.g., boric acid, which appears at a different chemical shift).
-
The rate of disappearance of the starting material peak can be used to estimate the hydrolysis rate under the tested conditions.
Visualizations
Degradation Pathway of this compound
Caption: Primary Degradation Pathways of this compound.
Experimental Workflow for Accelerated Stability Testing
Caption: Workflow for Accelerated Stability Testing of this compound.
Troubleshooting Logic for Inconsistent Experimental Results
References
- 1. 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | B3Br3H3N3 | CID 23278010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kccollege.ac.in [kccollege.ac.in]
- 3. Boron nitride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of Boron–Boron Triple Bonds by Mesoionic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
Challenges in the scale-up of B-Tribromoborazine production
Welcome to the technical support center for the production of B-Tribromoborazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and handling of this compound, particularly during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of this compound?
A1: The primary challenges include:
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Precursor Synthesis and Purity: The synthesis of the borazine precursor can be low-yield and produce polymeric byproducts, complicating purification.[1]
-
Reaction Control: The bromination of borazine is an addition reaction that can be exothermic and may lead to the formation of side products like B-tribromo-N-tribromoborazine if not properly controlled.[1][2]
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Product Instability: this compound is sensitive to moisture and can hydrolyze.[3] Borazine itself is thermally unstable at ambient temperatures.[3] This instability necessitates careful handling and storage under inert and anhydrous conditions.
-
Purification: Removing unreacted starting materials, byproducts, and solvents from the final product can be challenging due to its reactive nature.
-
Safety and Handling: this compound and its precursors are hazardous materials that require specialized handling procedures and personal protective equipment to avoid exposure.[4][5]
Q2: What are the common impurities encountered in this compound synthesis?
A2: Common impurities may include:
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Unreacted borazine
-
Partially brominated borazines (B-monobromoborazine, B-dibromoborazine)
-
Polymeric boron-nitrogen compounds[1]
-
Residual solvents from synthesis and purification steps.
-
Hydrolysis products such as boric acid and ammonium bromide if exposed to moisture.[1]
Q3: What are the recommended storage and handling conditions for this compound?
A3: Due to its sensitivity to moisture and air, this compound should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[4] It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong oxidizing agents.[4][5] Use of a glovebox or a chemical fume hood is mandatory for all handling procedures.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Formation of byproducts. 4. Loss of product during purification. | 1. Monitor the reaction progress using in-situ analytical techniques (e.g., FTIR, NMR). Ensure stoichiometric amounts of bromine are added at a controlled rate. 2. Perform all workup and purification steps under anhydrous and inert conditions. Use pre-dried solvents and glassware. 3. Optimize reaction temperature and addition rate of bromine to minimize the formation of B-tribromo-N-tribromoborazine.[1][2] 4. Use appropriate purification techniques such as sublimation or recrystallization from a non-polar, anhydrous solvent. |
| Product is Contaminated with Polymeric Byproducts | 1. High reaction temperature during precursor (borazine) synthesis.[1] 2. Impure borazine starting material. | 1. Control the temperature carefully during the pyrolysis step of borazine synthesis.[1] 2. Purify the borazine precursor by vacuum distillation or fractional condensation before use. |
| Product Rapidly Decomposes Upon Isolation | 1. Exposure to atmospheric moisture or oxygen.[3] 2. Residual acidic or basic impurities catalyzing decomposition. | 1. Ensure a strictly inert and anhydrous environment throughout the isolation and storage process. Use of a glovebox is highly recommended.[4] 2. Neutralize the reaction mixture carefully before workup. Wash the crude product with a non-reactive, anhydrous solvent to remove impurities. |
| Inconsistent Spectroscopic Data (NMR, IR) | 1. Presence of impurities or residual solvents. 2. Sample degradation during analysis. 3. Incorrect sample preparation. | 1. Further purify the sample. Use techniques like vacuum sublimation to remove volatile impurities. 2. Prepare the sample for analysis under an inert atmosphere and use anhydrous NMR solvents. Analyze the sample promptly after preparation. 3. Ensure the sample is properly dissolved and homogenous. For solid-state analysis, ensure the sample is finely ground and dry. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on the bromination of borazine.
Materials:
-
Borazine (B₃N₃H₆)
-
Bromine (Br₂)
-
Anhydrous non-polar solvent (e.g., hexane, toluene)
-
Schlenk line or glovebox
-
Dry ice/acetone cold bath
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet/outlet connected to a bubbler.
-
Dry all glassware in an oven at >120°C overnight and assemble under a stream of inert gas (N₂ or Ar).
-
Dissolve a known amount of freshly purified borazine in an anhydrous non-polar solvent in the Schlenk flask and cool the solution to 0°C using an ice bath.
-
Slowly add a stoichiometric amount (3 equivalents) of bromine, dissolved in the same anhydrous solvent, to the borazine solution via the dropping funnel with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction completion by taking aliquots for analysis (e.g., ¹¹B NMR).
-
Remove the solvent under reduced pressure to obtain the crude this compound as a solid.
-
Purify the crude product by vacuum sublimation or recrystallization from a suitable anhydrous solvent.
Characterization Techniques
| Technique | Purpose | Expected Results for this compound |
| ¹¹B NMR | To confirm the presence of boron and its chemical environment. | A singlet resonance characteristic of a B-Br bond in the borazine ring. The chemical shift will be different from that of starting borazine. |
| ¹H NMR | To identify the N-H protons. | A singlet resonance for the N-H protons. |
| FTIR Spectroscopy | To identify characteristic functional groups. | Strong B-N stretching vibrations, N-H stretching, and B-Br stretching frequencies. |
| Mass Spectrometry | To determine the molecular weight and isotopic pattern. | A molecular ion peak corresponding to the mass of B₃Br₃H₃N₃ with the characteristic isotopic pattern of boron and bromine. |
| Elemental Analysis | To determine the elemental composition. | The experimentally determined percentages of B, Br, N, and H should match the theoretical values. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Logical Relationship of Production Challenges
Caption: A diagram showing the interconnected challenges in the scale-up of this compound production.
References
Minimizing residual halide content in B-Tribromoborazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing residual halide content in B-Tribromoborazine.
Troubleshooting Guides
High residual halide content, particularly bromide, is a common issue in the synthesis of this compound. This can arise from incomplete reaction, trapped intermediates, or the presence of halide-containing byproducts. Below are troubleshooting guides for common purification techniques to address this issue.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds like this compound by separating them from soluble and insoluble impurities.
Issue: High bromide content detected after initial synthesis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Trapped Solvent/Impurities | Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., toluene, hexane) and allow it to cool slowly to form well-defined crystals. | Pure this compound crystallizes out, leaving ionic bromide impurities in the solvent. |
| Co-precipitation of Halide Salts | Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing dissolved halides. | Surface-adhered halide salts are washed away, lowering the overall halide content. |
| Inappropriate Solvent Choice | If the product "oils out" instead of crystallizing, select a different solvent or solvent system. A solvent pair (one in which the compound is soluble and one in which it is less soluble) can be effective. | A solvent system is identified that allows for the formation of pure crystals, excluding impurities. |
| Incomplete Removal of Precursors | Ensure complete reaction during synthesis. If unreacted halogenated precursors are suspected, an additional recrystallization step may be necessary. | Reduced presence of halogenated precursors in the final product. |
Sublimation
Sublimation is an effective purification method for volatile solids, separating them from non-volatile impurities.
Issue: Persistent halide contamination after recrystallization.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-volatile Halide Impurities | Heat the this compound under vacuum. The this compound will sublime and can be collected as a pure solid on a cold surface, leaving non-volatile halide salts behind. | Separation of this compound from non-volatile halide salts, resulting in a higher purity product. |
| Sub-optimal Sublimation Conditions | Optimize the temperature and vacuum pressure. The temperature should be high enough to allow for a reasonable rate of sublimation without causing decomposition. | Efficient sublimation of the product with minimal thermal degradation. |
| Contamination of Sublimed Product | Ensure the cold surface is sufficiently cool to effectively trap the sublimed this compound and prevent it from being carried away by the vacuum. | High recovery of purified this compound on the cold finger. |
Solvent Washing
Washing the crude product with a solvent in which the halide impurities are soluble but the this compound is not can be a simple and effective purification step.
Issue: Presence of water-soluble halide byproducts (e.g., ammonium bromide).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ammonium Halide Byproducts | Wash the crude product with deionized water. This compound is insoluble in water, while ammonium halides are highly soluble.[1] | Removal of water-soluble halide byproducts. |
| Residual Halogenated Borazine Precursors | Washing with water can also help to decompose and remove residual halogenated borazine precursors. | Reduced levels of reactive halide-containing precursors. |
Quantitative Data on Purification Methods
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Identify a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., toluene, hexane).
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this process. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Sublimation of this compound
-
Apparatus Setup: Place the crude this compound in the bottom of a sublimation apparatus. Ensure all joints are properly sealed.
-
Vacuum Application: Connect the apparatus to a high-vacuum line and evacuate the system.
-
Cooling: Fill the cold finger with a coolant (e.g., dry ice/acetone slush or circulating chilled water).
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be carefully controlled to induce sublimation without melting or decomposition.
-
Collection: The purified this compound will deposit on the surface of the cold finger. Continue the process until a sufficient amount of product has been collected.
-
Recovery: Turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the system and collect the purified crystals from the cold finger.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of residual halide in this compound synthesis?
A1: The primary sources of residual halide contamination are:
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Unreacted Starting Materials: Incomplete reaction of the boron halide precursor.
-
Byproducts: Formation of ammonium halides or other inorganic salts during the synthesis.
-
Trapped Intermediates: Halogenated borazine intermediates that have not fully reacted.
Q2: How can I detect and quantify the residual bromide content in my this compound sample?
A2: Several analytical techniques can be used:
-
Ion Chromatography (IC): This is a highly sensitive and accurate method for quantifying halide ions in a sample. The this compound sample would first need to be hydrolyzed to release the bromide ions into an aqueous solution for analysis.[4]
-
X-ray Fluorescence (XRF): A non-destructive technique that can determine the elemental composition of the sample, including the bromine content.
-
NMR Spectroscopy: While not ideal for direct quantification of free halides, ¹¹B NMR can indicate the purity of the borazine ring and the presence of different boron environments, which may suggest impurities.[5]
-
Mass Spectrometry (MS): Can be used to identify the molecular weight of this compound and any halogenated impurities.[5]
Q3: What is the impact of residual halide content on the applications of this compound?
A3: Residual halides can have several negative impacts, particularly when this compound is used as a precursor for materials like boron nitride (BN). Halide impurities can:
-
Affect the polymerization process of borazine derivatives.
-
Lead to defects in the final ceramic material, impacting its thermal, mechanical, and electronic properties.[6][7]
-
Interfere with subsequent chemical reactions where this compound is used as a reagent.
Q4: Can I use a simple solvent wash to remove halide impurities?
A4: Yes, a solvent wash can be an effective preliminary purification step. Washing the crude product with a solvent in which the halide impurities are soluble (like water for ammonium halides) but this compound is not, can significantly reduce the halide content before further purification by recrystallization or sublimation.
Q5: My this compound sample is discolored. Is this related to halide impurities?
A5: Discoloration (e.g., a yellow or brown tint) in what should be a white solid can indicate the presence of impurities. While not exclusively due to halides, impurities, including polymeric byproducts or degradation products formed in the presence of halides, can cause discoloration. Purification by recrystallization or sublimation should yield a white, crystalline product.
Workflow for Minimizing Residual Halides
The following diagram illustrates a logical workflow for the synthesis and purification of this compound to minimize residual halide content.
References
- 1. Note on Borazine [unacademy.com]
- 2. youtube.com [youtube.com]
- 3. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Analyzing Halides by Ion Chromatography | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. Polymer-Derived Boron Nitride: A Review on the Chemistry, Shaping and Ceramic Conversion of Borazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boron nitride ceramics from molecular precursors: synthesis, properties and applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Controlling Boron Nitride Morphology from B-Tribromoborazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the morphology of boron nitride (BN) derived from B-tribromoborazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing boron nitride from this compound?
A1: The primary methods for synthesizing boron nitride from this compound are pyrolysis and chemical vapor deposition (CVD). Pyrolysis involves heating the this compound precursor in a controlled atmosphere to induce its decomposition and subsequent formation of BN.[1][2] CVD entails the vaporization of the precursor, which then reacts on a heated substrate to form a thin film of BN.[3][4]
Q2: What are the key parameters influencing the morphology of the resulting boron nitride?
A2: Several key parameters significantly influence the final morphology of the synthesized boron nitride. These include:
-
Temperature: The pyrolysis or deposition temperature affects the crystallinity, phase, and surface roughness of the BN.[1][3]
-
Pressure: The pressure during synthesis can influence the formation of different BN phases (e.g., hexagonal vs. cubic) and the density of the material.
-
Precursor Concentration and Flow Rate: In CVD, the concentration and flow rate of the this compound precursor impact the nucleation density and growth rate of the BN film.
-
Substrate: The choice of substrate material and its crystal orientation can direct the growth and alignment of the BN, especially in CVD.[5]
-
Atmosphere: The composition of the furnace atmosphere (e.g., inert gas like argon or reactive gas like ammonia) plays a crucial role in the chemical reactions and the purity of the final product.[1]
Q3: What are the expected morphologies of boron nitride that can be obtained?
A3: Depending on the synthesis conditions, various morphologies of boron nitride can be produced. These include:
-
Nanosheets and Films: Thin layers of hexagonal BN (h-BN) are commonly synthesized via CVD.[3][4]
-
Nanotubes and Fibers: With specific catalytic processes and controlled precursor delivery, one-dimensional structures like nanotubes and fibers can be formed.[6]
-
Powders: Pyrolysis of this compound often results in BN powders, with particle size and shape dependent on the reaction conditions.
-
Coatings: CVD can be used to deposit BN coatings on various substrates.[3]
Q4: What are common impurities or defects encountered in BN synthesized from this compound?
A4: Common impurities can include residual bromine from the precursor if the reaction is incomplete, and oxygen or carbon if the synthesis environment is not sufficiently pure.[7][8] Structural defects such as vacancies (boron or nitrogen) and antisite defects (a boron atom on a nitrogen site or vice versa) can also occur.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of boron nitride from this compound, focusing on morphology control.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Amorphous (non-crystalline) BN powder | Pyrolysis temperature is too low. | Increase the pyrolysis temperature. Crystalline hexagonal BN is typically formed at temperatures above 1000 °C. |
| Rapid heating and cooling rates. | Use a slower heating and cooling ramp rate to allow for better crystal growth. | |
| Poorly defined or irregular morphology | Inconsistent precursor delivery in CVD. | Ensure a stable and consistent flow of the vaporized this compound to the substrate. |
| Impurities in the precursor or reaction chamber. | Purify the this compound precursor before use. Thoroughly clean the reaction chamber and use high-purity gases. | |
| Formation of undesired BN phases (e.g., cubic instead of hexagonal) | High pressure during synthesis. | For hexagonal BN, ensure the reaction is carried out at or near atmospheric pressure. High-pressure conditions favor the formation of cubic BN. |
| Cracked or non-uniform BN films (CVD) | Mismatch in thermal expansion coefficients between the BN film and the substrate. | Select a substrate with a thermal expansion coefficient closer to that of BN. Optimize the cooling rate to minimize stress. |
| High precursor flow rate leading to rapid, uncontrolled growth. | Reduce the precursor flow rate to achieve a more controlled and uniform film deposition. | |
| Low Yield | Incomplete decomposition of the precursor. | Increase the reaction time or temperature to ensure complete conversion of this compound to BN. |
| Precursor loss due to sublimation before reaction. | Optimize the heating profile to ensure the precursor reaches the reaction zone without significant premature sublimation and loss. |
Experimental Protocols
Synthesis of this compound
Safety Precautions: this compound is corrosive and reacts with moisture. All manipulations should be carried out in a dry, inert atmosphere (e.g., a glovebox) using anhydrous solvents.[10] Wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles.[10][11]
Procedure: A common method for synthesizing this compound involves the reaction of boron trichloride with ammonium chloride to first form B-trichloroborazine, which is then brominated.[12]
-
In a three-neck flask equipped with a reflux condenser and a gas inlet, dissolve ammonium chloride in an anhydrous solvent like chlorobenzene.
-
Slowly bubble boron trichloride gas through the solution while stirring. The reaction is typically carried out at elevated temperatures (around 140 °C).[12]
-
After the reaction is complete, the resulting B-trichloroborazine can be isolated.
-
The B-trichloroborazine is then reacted with a brominating agent. For instance, heating with bromine can lead to the formation of this compound.[12]
-
The final product, this compound, should be purified, for example, by sublimation or recrystallization, and stored under an inert atmosphere.
Pyrolysis for Boron Nitride Powder
-
Place a known amount of purified this compound in a crucible (e.g., alumina or graphite).
-
Place the crucible in a tube furnace.
-
Purge the furnace with an inert gas (e.g., argon or nitrogen) to remove air and moisture. An ammonia atmosphere can also be used.[1]
-
Heat the furnace to the desired pyrolysis temperature (typically in the range of 1000-1800 °C) at a controlled ramp rate.
-
Hold at the target temperature for a specified duration (e.g., 1-4 hours).
-
Cool the furnace down to room temperature at a controlled rate.
-
The resulting white powder is boron nitride.
Chemical Vapor Deposition (CVD) for Boron Nitride Films
-
Place the desired substrate (e.g., copper foil, sapphire) in the center of a quartz tube furnace.
-
Place the this compound precursor in a heated bubbler or a boat upstream of the substrate in a cooler zone of the furnace.
-
Evacuate the furnace to a low base pressure and then introduce a carrier gas (e.g., argon or nitrogen).
-
Heat the substrate to the desired deposition temperature (e.g., 800-1200 °C).
-
Heat the precursor to a temperature sufficient to achieve a suitable vapor pressure.
-
Flow the carrier gas through the precursor to transport its vapor to the hot substrate.
-
After the desired deposition time, stop the precursor flow and cool down the furnace.
Quantitative Data
Table 1: Influence of Pyrolysis Temperature on BN Crystallinity
| Pyrolysis Temperature (°C) | Resulting BN Phase | Crystallinity | Interlayer Spacing (d₀₀₂) (Å) |
| < 1000 | Amorphous | Low | - |
| 1200 | Turbostratic BN | Moderate | ~3.44 |
| 1500 | Hexagonal BN | High | ~3.35 |
| 1800 | Highly Crystalline h-BN | Very High | ~3.33 |
Note: The exact values can vary based on other experimental conditions such as heating rate and atmosphere.[1]
Visualizations
Experimental Workflow for BN Synthesis
Caption: Workflow for BN synthesis and characterization.
Relationship between Synthesis Parameters and BN Morphology
Caption: Key parameters affecting BN morphology.
References
- 1. Polymer-Derived Boron Nitride: A Review on the Chemistry, Shaping and Ceramic Conversion of Borazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis Mechanism of Borazine-derived Boron Nitride Pyrolysized below 1200 °C [jmst.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding vapor phase growth of hexagonal boron nitride - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Unravelling the Epitaxial Growth Mechanism of Hexagonal and Nanoporous Boron Nitride: A First‐Principles Microkinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. colorado.edu [colorado.edu]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. chemistnotes.com [chemistnotes.com]
Validation & Comparative
A Comparative Guide to Boron Nitride Precursors: B-Tribromoborazine vs. B-Trichloroborazine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of high-purity boron nitride (BN), particularly in its hexagonal form (h-BN), the choice of precursor is a critical determinant of the final material's properties. Among the various molecular precursors, B-halogenated borazines have emerged as promising candidates due to their pre-existing B-N ring structure, which can facilitate the formation of the BN lattice. This guide provides an objective comparison of two such precursors: B-tribromoborazine ((BrBNH)₃) and B-trichloroborazine ((ClBNH)₃), supported by experimental data to aid researchers in selecting the optimal precursor for their specific application.
Introduction to B-Halogenated Borazine Precursors
Borazine, often referred to as "inorganic benzene," is an attractive precursor for BN synthesis because it possesses the ideal 1:1 stoichiometric ratio of boron to nitrogen and a cyclic structure that mimics the hexagonal arrangement in h-BN.[1][2] However, the parent borazine (B₃N₃H₆) can be unstable. Halogenated derivatives, such as this compound and B-trichloroborazine, offer enhanced stability and different reactivity profiles, making them viable alternatives for the controlled synthesis of BN materials, including thin films and ceramic fibers.[3][4]
Comparative Performance Analysis
The efficacy of a precursor is evaluated based on several factors, including the yield and purity of the resulting boron nitride, the required processing conditions, and the morphology of the final product.
Synthesis and Yield:
B-trichloroborazine is typically synthesized from the reaction of boron trichloride (BCl₃) and ammonium chloride (NH₄Cl).[4][5] This method has been optimized to achieve high yields, with some studies reporting yields of up to 98% when using toluene as a solvent.[4] The synthesis of this compound also involves the reaction of a boron trihalide (BBr₃) with an ammonium salt. While specific yield data for this compound synthesis is less commonly reported in direct comparison, the pyrolysis of this compound is a known route to boron-nitrogen frameworks.[6]
The conversion of these precursors to boron nitride is typically achieved through pyrolysis. The ceramic yield, which is the percentage of the initial mass of the precursor that is converted into the final ceramic product, is a key metric.
| Precursor | Synthesis Yield | BN Ceramic Yield (from polyborazine) | Reference |
| B-Trichloroborazine | Up to 98% | >70% | [4][7] |
| This compound | Not explicitly stated | Not explicitly stated |
Purity and Quality of Boron Nitride:
Both precursors are valued for their potential to yield carbon-free boron nitride, a critical requirement for many advanced applications in electronics and optics.[2] The use of B-trichloroborazine for the chemical vapor deposition (CVD) of h-BN on metal substrates like Ni(111) has been shown to produce high-quality, single-monolayer films with a very low density of defects.[3][8] The quality of BN derived from this compound is also expected to be high due to the absence of carbon in the precursor molecule.
Reaction Conditions and Handling:
B-trichloroborazine is noted to be more stable than borazine, which simplifies its handling.[3][8] However, it is corrosive when exposed to humid air due to hydrolysis that releases HCl.[3][8] Therefore, it requires storage at low temperatures and handling under an inert atmosphere. Information on the specific handling requirements of this compound is less detailed in the compared literature, but similar precautions are advisable due to the reactivity of B-Br bonds.
The pyrolysis temperatures required to convert these precursors into BN are a significant consideration. The pyrolysis of borazine to form BN generally occurs at temperatures above 340°C.[9] Polyborazine, derived from B-trichloroborazine, can be converted to BN fibers through pyrolysis.[4]
Experimental Protocols
Synthesis of B-Trichloroborazine
A common method for the synthesis of B-trichloroborazine involves the reaction of boron trichloride with ammonium chloride in a suitable solvent.[5]
-
Reactants and Solvent: Boron trichloride (BCl₃) and ammonium chloride (NH₄Cl) are used as the primary reactants. Chlorobenzene or toluene can be used as the solvent.[4][5]
-
Reaction Setup: The reaction is typically carried out in a flask equipped with a reflux condenser and a stirrer, under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reactants and products.
-
Procedure:
-
Ammonium chloride is suspended in the solvent.
-
Boron trichloride is then introduced into the suspension.
-
The mixture is heated to reflux (the boiling point of the solvent) and maintained at that temperature for several hours to allow the reaction to complete.
-
Upon cooling, the solid by-product (ammonium chloride) is removed by filtration.
-
The solvent is then removed from the filtrate by distillation, yielding crystalline B-trichloroborazine.
-
-
Purification: The crude B-trichloroborazine can be further purified by recrystallization or sublimation.
Synthesis of Boron Nitride via Pyrolysis of a Polyborazine Precursor
Polyborazine, a polymeric precursor to boron nitride, can be synthesized from B-trichloroborazine. This polymer is then pyrolyzed to obtain BN.
-
Polymerization of B-Trichloroborazine: B-trichloroborazine can undergo a substitution reaction followed by thermal polymerization to form polyborazine.[4]
-
Pyrolysis Setup: The pyrolysis is conducted in a tube furnace capable of reaching high temperatures (typically >1000°C) under a controlled atmosphere.
-
Procedure:
-
The polyborazine precursor is placed in a crucible (e.g., alumina or graphite).
-
The crucible is placed inside the tube furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) or ammonia to remove any oxygen.
-
The temperature is ramped up to the desired pyrolysis temperature at a controlled rate.
-
The precursor is held at the pyrolysis temperature for a specific duration to ensure complete conversion to boron nitride.
-
The furnace is then cooled down to room temperature under the controlled atmosphere.
-
-
Product: The resulting product is a white, solid boron nitride ceramic.
Visualizations
Caption: Synthesis pathways from boron trihalides to boron nitride.
Caption: General experimental workflow for BN synthesis.
Conclusion
Both this compound and B-trichloroborazine are effective precursors for the synthesis of high-purity, carbon-free boron nitride. The choice between them may depend on the desired final morphology of the BN and the specific synthesis technique to be employed. B-trichloroborazine is well-documented for producing high-quality h-BN thin films via CVD and can be polymerized to form precursors for BN fibers.[3][4] Its synthesis is also reported with high yields.[4] While this compound is a valid precursor, there is less comparative data available in the public domain regarding its performance metrics such as ceramic yield and the specific properties of the resulting BN.
References
- 1. Borazine: The Simple Solution for Boron Nitride - Gelest [technical.gelest.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. physik.uzh.ch [physik.uzh.ch]
- 9. kccollege.ac.in [kccollege.ac.in]
Comparative Guide to Precursors for Hexagonal Boron Nitride (h-BN) Growth: B-Tribromoborazine vs. Ammonia Borane
Introduction
Hexagonal boron nitride (h-BN), often termed "white graphene," is a two-dimensional material with a honeycomb lattice isostructural to graphene.[1] Its unique properties, including a wide bandgap of approximately 5.9 eV, high thermal conductivity, excellent mechanical strength, and chemical inertness, make it a critical component for next-generation electronics, particularly as a substrate or dielectric layer for graphene-based devices.[2][3] Chemical Vapor Deposition (CVD) stands out as the most scalable and effective method for producing large-area, high-quality h-BN films.[4][5]
The quality of the resulting h-BN film is critically dependent on the choice of precursor. Among the various options, B-tribromoborazine and ammonia borane have emerged as common solid-source precursors. This guide provides an objective, data-driven comparison of these two compounds for h-BN growth to assist researchers in selecting the appropriate precursor for their specific application.
Precursor Properties and Decomposition Chemistry
This compound ((BrBNH)₃)
This compound is a halogenated derivative of borazine. Like its more commonly studied counterpart, B-trichloroborazine, it is a solid at room temperature and serves as a direct molecular precursor for h-BN.[6] The presence of halogen atoms can influence the reaction chemistry and growth kinetics. A significant consideration for halogenated borazines is their reactivity with moisture, which can lead to the formation of corrosive byproducts like hydrogen halides, posing challenges for the CVD equipment.[3]
Ammonia Borane (NH₃BH₃)
Ammonia borane, also known as borazane, is a stable, solid-state precursor that is relatively easy and safe to handle under ambient conditions.[6][7] It is not the direct precursor that reaches the substrate. Upon moderate heating (typically between 60-180°C), ammonia borane undergoes thermal decomposition to produce hydrogen and a mixture of volatile, active species, including borazine ((HBNH)₃) and monomeric aminoborane (BH₂NH₂).[7][8] This mixture is then transported to the hot zone of the CVD reactor for h-BN film growth.[7] The multi-component nature of the decomposed vapor can add complexity to achieving precise control over the growth process.[7][9]
Comparative Analysis of h-BN Growth via CVD
The growth of h-BN from both precursors is typically performed on catalytic metal substrates, such as copper (Cu) or nickel (Ni), inside a quartz tube furnace.[4][8] While both can yield high-quality films, the optimal process parameters and resulting film characteristics differ significantly.
| Parameter | This compound (and analogues) | Ammonia Borane |
| Precursor State | Solid | Solid |
| Typical Growth Temp. | 950 - 1100 °C | 950 - 1075 °C[1] |
| Precursor Temp. | Varies based on desired vapor pressure | 60 - 90 °C[7] |
| Pressure Conditions | Low Pressure (LPCVD) / High Vacuum | Low Pressure (LPCVD) & Atmospheric Pressure (APCVD)[1][7] |
| Growth Mechanism | Direct decomposition of cyclic precursor | Thermal decomposition into borazine and other species, followed by surface reaction[3][8] |
| Resulting Domain Size | Can achieve large single-crystal domains | Single-crystal domains up to ~80 µm² have been reported[1] |
| Thickness Control | Can be controlled from monolayer to multilayers | Monolayer to few-layer growth is common; thickness depends on growth time and pressure[1][7][8] |
| Film Quality | Can produce highly crystalline, stoichiometric films with low defect density[4] | Quality is sensitive to pressure; films grown under 2.0 Torr are highly crystalline, while higher pressures can lead to amorphous, sp³-bonded material[10] |
| Key Advantage | Direct, single-molecule precursor source | High stability, safer handling, and readily accessible[7] |
| Key Disadvantage | Potential for corrosive byproducts (e.g., HBr/HCl)[3] | Complex decomposition chemistry can make precise control challenging[7][9] |
Experimental Protocols
The following are generalized protocols for h-BN growth using each precursor, synthesized from common experimental reports.
Protocol 1: h-BN Growth using Ammonia Borane (LPCVD)
-
Substrate Preparation: An electro-polished copper foil (e.g., 25 µm thick) is used as the catalytic substrate. It is often annealed in a hydrogen atmosphere at ~1000°C to improve surface smoothness and increase grain size.
-
CVD Setup: A horizontal tube furnace with a quartz tube is used. The Cu foil is placed in the center of the furnace (hot zone). Ammonia borane powder is placed in a separate holder upstream in a cooler region of the tube.
-
Growth Procedure:
-
The quartz tube is evacuated to a base pressure and then purged with a carrier gas like Ar/H₂.
-
The furnace is heated to the growth temperature, typically 1000°C, under a continuous flow of Ar/H₂.[7]
-
Once the growth temperature is stable, the ammonia borane precursor is heated to 60-90°C using a heating belt.[7] The vapor is carried by the gas flow to the Cu substrate.
-
The growth is carried out for a specific duration (e.g., 10-30 minutes) to achieve the desired coverage and thickness.[1] The pressure is maintained at low levels (e.g., < 2.0 Torr).[10]
-
After growth, the furnace is rapidly cooled to room temperature under the Ar/H₂ flow.
-
-
Transfer Process:
-
A supportive polymer layer (e.g., PMMA) is spin-coated onto the h-BN/Cu foil.
-
The underlying Cu foil is etched away using a suitable etchant, such as an aqueous solution of iron(III) chloride (FeCl₃).[1]
-
The floating PMMA/h-BN film is rinsed in deionized water and transferred to a target substrate (e.g., SiO₂/Si).
-
The PMMA layer is subsequently removed with a solvent like acetone.
-
Protocol 2: h-BN Growth using B-Trichloroborazine (LPCVD)
(This protocol uses B-trichloroborazine as a representative for halogenated borazines like this compound, as it is more widely documented.)
-
Substrate Preparation: A catalytic metal foil (e.g., Ni or Pt) is cleaned and placed in the CVD reactor.[4][6]
-
CVD Setup: A high-vacuum CVD system is typically used. The solid B-trichloroborazine precursor is placed in a heated crucible connected to the reaction chamber via a leak valve for precise vapor pressure control.
-
Growth Procedure:
-
The chamber is evacuated to a high vacuum.
-
The substrate is heated to the growth temperature (e.g., 800-1000°C).
-
The B-trichloroborazine precursor is heated to generate sufficient vapor pressure, and it is introduced into the chamber.
-
Deposition occurs over a set period, leading to the formation of a single-layer h-BN film.[4]
-
After growth, the precursor supply is cut off, and the sample is cooled under vacuum.
-
-
Transfer Process: The transfer process is similar to that described for ammonia borane, involving a polymer support layer and wet etching of the metal substrate.
Visualization of the CVD Workflow
The following diagram illustrates the general logical workflow for synthesizing h-BN films using a solid-source precursor in a CVD system.
Caption: General workflow for h-BN synthesis via Chemical Vapor Deposition (CVD).
Conclusion
Both this compound and ammonia borane are effective solid-source precursors for the synthesis of high-quality h-BN films.
-
Ammonia borane is an excellent choice for general-purpose h-BN growth due to its stability, ease of handling, and accessibility.[7] However, researchers must carefully control growth parameters, particularly pressure, to avoid the formation of amorphous material and manage the complex decomposition products.[10]
-
This compound (and its chlorinated analogue) can be considered a more direct precursor, potentially offering a cleaner reaction environment. This can be advantageous for growing highly crystalline, large-domain h-BN.[4] The primary drawback is the potential for corrosive byproducts, which requires a robust experimental setup.[3]
The final selection depends on the specific research goals, available equipment, and the desired balance between precursor handling safety and the precise control over the chemical species involved in the growth process.
References
- 1. hgi.njust.edu.cn [hgi.njust.edu.cn]
- 2. Growth mechanisms of monolayer hexagonal boron nitride ( h -BN) on metal surfaces: theoretical perspectives - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00382E [pubs.rsc.org]
- 3. Growth mechanisms of monolayer hexagonal boron nitride (h-BN) on metal surfaces: theoretical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile Synthesis of Highly Crystalline and Large Areal Hexagonal Boron Nitride from Borazine Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical vapor deposition of hexagonal boron nitride on germanium from borazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Boron Nitride Films in Electronic Devices: Evaluating B-Tribromoborazine-Derived h-BN and Alternatives
For researchers, scientists, and drug development professionals venturing into advanced electronic materials, this guide provides a comparative performance evaluation of hexagonal boron nitride (h-BN) derived from B-Tribromoborazine and other common precursors for use in electronic devices. Due to a scarcity of published experimental data on the electronic properties of this compound-derived h-BN, this guide establishes a baseline for comparison using data from widely-used alternative precursors and outlines the necessary experimental protocols to evaluate any h-BN film.
Hexagonal boron nitride, often referred to as "white graphene," is a two-dimensional material with a wide bandgap, high thermal conductivity, and excellent chemical stability, making it a prime candidate for use as a dielectric material in next-generation electronic devices.[1] The choice of precursor is a critical factor that influences the quality and performance of the resulting h-BN film. While precursors like borazine and ammonia borane are well-documented, this compound presents an alternative route for h-BN synthesis.
Performance Comparison of h-BN from Various Precursors
| Precursor | Dielectric Constant (κ) | Breakdown Voltage (MV/cm) | Synthesis Temperature (°C) | Key Characteristics |
| This compound (B₃Br₃H₃N₃) | Data not available | Data not available | Varies | Halogenated precursor, may offer different surface chemistry and growth kinetics. |
| Borazine (B₃N₃H₆) | 2 - 4[2][3] | 4 - 12[4][5] | 750 - 1000[2] | Common liquid precursor, allows for controlled growth of thin films.[2] |
| Ammonia Borane (NH₃BH₃) | ~3.5[6] | ~9.8[6] | 900 - 1100[7] | Solid precursor, offers a safer alternative to borazine. |
| Diborane (B₂H₆) + Ammonia (NH₃) | Data not available | Data not available | > 900[8] | Gas-phase precursors, can lead to high-purity films but safety concerns exist.[8] |
| Trimethylboron ((CH₃)₃B) + Ammonia (NH₃) | Data not available | Data not available | > 900[8] | Organometallic precursor, potential for carbon incorporation.[8] |
Experimental Protocols
To facilitate a direct comparison, standardized experimental procedures for the synthesis and characterization of h-BN films are essential.
Synthesis of h-BN Films by Chemical Vapor Deposition (CVD)
Objective: To grow thin films of hexagonal boron nitride on a catalytic metal substrate.
Materials:
-
Precursor (e.g., this compound, Borazine, Ammonia Borane)
-
Catalytic substrate (e.g., Copper foil, Nickel foil)
-
Carrier gas (e.g., Argon, Hydrogen)
-
Reaction gases (e.g., Ammonia, if required)
-
CVD furnace system with gas flow controllers and vacuum pump
Procedure:
-
The catalytic substrate is placed inside the CVD furnace.
-
The furnace is evacuated to a base pressure and then purged with a carrier gas.
-
The substrate is heated to the desired growth temperature (typically 750-1100°C) under a continuous flow of carrier gas.[2][7]
-
The precursor vapor is introduced into the furnace. For liquid precursors like borazine, a bubbler system with a carrier gas is used.[2] For solid precursors like ammonia borane, a sublimation source is heated to introduce the vapor.
-
The deposition is carried out for a specific duration to achieve the desired film thickness.
-
After deposition, the furnace is cooled down to room temperature under a protective gas atmosphere.
Fabrication of Metal-Insulator-Metal (MIM) Capacitors
Objective: To create test structures for evaluating the dielectric properties of the synthesized h-BN films.
Materials:
-
h-BN film on a substrate
-
Metal for bottom electrode (e.g., Gold, Platinum)
-
Metal for top electrode (e.g., Gold, Aluminum)
-
Photolithography equipment and materials (photoresist, masks)
-
Metal deposition system (e.g., e-beam evaporator, sputter coater)
Procedure:
-
The h-BN film is transferred from the growth substrate to an insulating substrate (e.g., SiO₂/Si).
-
The bottom metal electrode is deposited and patterned on the substrate using photolithography and metal deposition.
-
The h-BN film is transferred onto the patterned bottom electrode.
-
The top metal electrode is deposited and patterned on top of the h-BN film, defining the capacitor area.
Characterization of Dielectric Properties
Objective: To measure the dielectric constant and breakdown voltage of the h-BN films.
Equipment:
-
Probe station
-
LCR meter (for capacitance-voltage measurements)
-
Source measure unit (for current-voltage measurements)
Procedure for Dielectric Constant:
-
The capacitance of the MIM capacitor is measured at various frequencies using an LCR meter.
-
The dielectric constant (κ) is calculated using the formula for a parallel plate capacitor: C = (κ * ε₀ * A) / d where C is the measured capacitance, ε₀ is the permittivity of free space, A is the capacitor area, and d is the thickness of the h-BN film (measured by Atomic Force Microscopy).
Procedure for Breakdown Voltage:
-
A voltage is swept across the MIM capacitor using a source measure unit, and the leakage current is measured.
-
The breakdown voltage is identified as the voltage at which a sudden, irreversible increase in leakage current occurs.
-
The breakdown electric field is calculated by dividing the breakdown voltage by the thickness of the h-BN film.
Conclusion
The performance of hexagonal boron nitride as a dielectric material in electronic devices is highly dependent on the choice of precursor and the synthesis conditions. While this compound remains a less-explored precursor for electronic-grade h-BN, this guide provides the necessary framework for its evaluation. By following the outlined experimental protocols, researchers can systematically characterize h-BN films derived from this compound and directly compare their performance against established alternatives like borazine and ammonia borane. This will enable a data-driven assessment of its potential for advancing next-generation electronic devices.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. [PDF] Synthesis and Characterization of Hexagonal Boron Nitride as a Gate Dielectric | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and characterization of hexagonal boron nitride film as a dielectric layer for graphene devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Hexagonal Boron Nitride as a Gate Dielectric - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pr.ibs.re.kr [pr.ibs.re.kr]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of B-Tribromoborazine: The Quantitative NMR Advantage
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for chemical compounds is a critical aspect of research and development, ensuring the reliability and reproducibility of experimental results. This is particularly true for reactive inorganic compounds such as B-Tribromoborazine (B₃Br₃H₃N₃), a key precursor in the synthesis of advanced materials like boron nitride nanostructures and other borazine derivatives. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity validation of this compound, supported by experimental protocols and data.
Purity Assessment: A Comparative Overview
Traditionally, the purity of compounds like this compound has been assessed using methods such as elemental analysis and chromatographic techniques like High-Performance Liquid Chromatography (HPLC). While useful, these methods possess inherent limitations that can be overcome by the application of qNMR.
Table 1: Comparison of Analytical Methods for this compound Purity Determination
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Elemental Analysis (EA) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Determines the percentage composition of elements (C, H, N, etc.). |
| Selectivity | High (structurally informative) | High (for separable impurities) | Low (does not distinguish between isomers or compounds with similar elemental composition) |
| Quantitation | Absolute or relative quantitation using a certified internal standard. | Requires a specific reference standard for each impurity. | Provides elemental composition, not direct purity of the main compound. |
| Sample Throughput | Rapid | Moderate | Slow |
| Non-destructive | Yes | Yes | No |
| Impurity Detection | Detects and quantifies both known and unknown impurities with protons. | Primarily detects chromophoric impurities. | Does not directly detect impurities unless they alter the elemental composition significantly. |
| Limitations | Requires soluble samples and a high-field NMR spectrometer. | Requires development of specific methods for each compound and its impurities. | Insensitive to impurities with similar elemental composition to the main analyte.[1] |
The qNMR Advantage for this compound
Quantitative NMR offers a distinct advantage for the purity assessment of this compound. As a primary analytical method, qNMR provides a direct measurement of the analyte concentration relative to a certified internal standard, without the need for a specific this compound reference standard of known purity.[1][2] This is particularly beneficial for novel or reactive compounds where high-purity reference materials may not be readily available.
Furthermore, the ¹H NMR spectrum of this compound provides distinct signals for the N-H protons, allowing for clear integration and quantification. Potential impurities arising from synthesis, such as partially brominated borazines or adducts, can also be identified and quantified from the same spectrum, providing a comprehensive purity profile in a single experiment.
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy for this compound Purity
Objective: To determine the absolute purity of a this compound sample using ¹H qNMR with an internal standard.
Materials:
-
This compound sample
-
Certified internal standard (e.g., Maleic Anhydride, Dimethyl sulfone)
-
Deuterated solvent (e.g., Acetonitrile-d₃, Chloroform-d)
-
NMR tubes
-
Analytical balance
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard (to give a signal integral comparable to the analyte) and add it to the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters include:
-
A sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the this compound (N-H protons) and the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Data
The following table presents hypothetical but realistic data comparing the purity assessment of a batch of this compound by qNMR and HPLC.
Table 2: Purity Assessment of this compound (Batch No. 12345)
| Method | Purity (%) | Identified Impurities (%) | Comments |
| ¹H qNMR | 97.2 ± 0.3 | Impurity A (partially brominated borazine): 1.5%Solvent residue (Toluene): 0.8% | Provides direct quantification of both structural impurities and residual solvent. |
| HPLC-UV | 98.5 ± 0.5 | Impurity A: 1.2%Unknown impurity: 0.3% | Does not detect non-chromophoric impurities like residual solvent. |
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical steps involved in purity calculation using qNMR.
Caption: Experimental workflow for qNMR purity determination.
Caption: Logical flow for qNMR purity calculation.
Conclusion
For the purity validation of this compound, qNMR emerges as a superior analytical technique. Its ability to provide direct, accurate, and comprehensive quantification without the need for a specific reference standard makes it an invaluable tool for researchers and professionals in drug development and materials science. By adopting qNMR, laboratories can ensure a higher degree of confidence in the purity of their materials, leading to more reliable and reproducible scientific outcomes.
References
A Comparative Guide to Alternative Precursors for Low-Temperature Boron Nitride Synthesis
Introduction
The synthesis of boron nitride (BN) at lower temperatures is a critical goal for reducing energy consumption and enabling wider industrial applications. While B-Tribromoborazine has been utilized as a precursor, its handling requirements and potential for halogenated byproducts have driven research toward more accessible and efficient alternatives. This guide provides a detailed comparison of several promising precursors for low-temperature BN synthesis, focusing on their performance, reaction conditions, and the characteristics of the resulting BN materials. The information presented is intended for researchers, scientists, and professionals in materials and drug development seeking to optimize BN synthesis processes.
Ammonia-monochloroborane (NH₃BH₂Cl)
Ammonia-monochloroborane is a single-source precursor that contains the desired 1:1 ratio of boron to nitrogen. It is synthesized from the reaction of ammonia-borane with HCl and serves as a viable route to amorphous and turbostratic BN at moderately low temperatures.[1][2]
Performance and Characteristics
Decomposition of NH₃BH₂Cl under an ammonia atmosphere at 600°C can produce amorphous BN with a high yield of 97%.[1][2] Further annealing of this amorphous product at 1000°C leads to the formation of turbostratic BN.[1][2] Pyrolysis under vacuum conditions at 1100°C also yields turbostratic BN.[1][2] This precursor is advantageous for its high conversion yield and the ability to produce BN without chlorine contamination in the final product.[1]
Experimental Protocol: Synthesis of Amorphous BN
-
Precursor Synthesis: Ammonia-monochloroborane (NH₃BH₂Cl) is first synthesized by reacting ammonia-borane (NH₃BH₃) with hydrogen chloride (HCl) in diethyl ether (Et₂O).[1][2]
-
Pyrolysis Setup: A sample of solid NH₃BH₂Cl is placed in a tube furnace.
-
Atmosphere Control: The furnace is purged with ammonia (NH₃) gas.
-
Thermal Decomposition: The temperature is raised to 600°C and held until the decomposition is complete.
-
Product Collection: The resulting white powder, amorphous BN, is collected after the furnace cools to room temperature.
Polyborazylene
Polyborazylene is a preceramic polymer, typically synthesized through the self-condensation of borazine (B₃N₃H₆).[3][4][5] Its polymeric nature allows for versatile shaping into various forms like fibers, coatings, and bulk monoliths before pyrolysis, making it a highly adaptable precursor.[6][7]
Performance and Characteristics
Polyborazylene offers excellent ceramic yields, typically between 84% and 93%, when pyrolyzed in an inert (argon) or ammonia atmosphere.[6] The pyrolysis temperature required to convert the polymer to BN ranges from 900°C to 1450°C.[6] A key advantage is the ability to create dense, shaped BN components. For instance, warm-pressing the polymer at 60°C followed by pressureless pyrolysis at 1450°C can yield bulk BN with a relative density of 86.3%, which can be further increased to approximately 93% by heating to 1800°C.[3][4]
Experimental Protocol: Synthesis of Bulk BN
-
Precursor Synthesis: Polyborazylene is prepared by the self-condensation of borazine (B₃N₃H₆) at 60°C in an autoclave under a static argon atmosphere.[3][4]
-
Shaping: The resulting solid polymer is placed in a die and warm-pressed at 60°C under a pressure of 74 MPa to form a green body (e.g., a disk).[3][6]
-
Pyrolysis: The green body is transferred to a high-temperature furnace.
-
Ceramization: The furnace is heated to 1450°C under a nitrogen atmosphere to convert the polymer into a dense BN ceramic workpiece.[3][4] The shape of the green body is retained during this process.[3]
Urea and Boric Acid
The combination of urea (CO(NH₂)₂) and boric acid (H₃BO₃) represents one of the most common, cost-effective, and straightforward routes for synthesizing hexagonal boron nitride (h-BN).[8][9]
Performance and Characteristics
This precursor system can yield nanocrystalline BN at temperatures as low as 850°C through a combustion process in a nitrogen atmosphere.[10] A two-step method, involving a low-temperature (350°C) combustion synthesis to create a B₂O₃/amorphous carbon precursor, followed by nitridation in ammonia at 900°C, produces flake-like BN with an exceptionally high specific surface area.[11] The reaction proceeds through a crucial intermediate, ammonium bis(biureto)borate.[12] Pyrolysis at 1050°C under nitrogen is also an effective method for producing h-BN from this mixture.[13]
Experimental Protocol: Combustion Synthesis of Nanocrystalline BN
-
Precursor Preparation: Boric acid (boron source) and urea (nitrogen source and fuel) are mixed.
-
Reaction Setup: The mixture is placed in an alumina crucible inside an autoclave equipped for gas purging.[10]
-
Atmosphere Control: The autoclave is purged with nitrogen (N₂) gas to create a controlled atmosphere.[10]
-
Combustion Reaction: The mixture is heated to 850°C for a duration of 3 hours.[10] During the reaction, a large volume of gas is evolved, resulting in a foamy product.
-
Purification: The resulting product is washed with distilled water and acetone to remove impurities and then dried in a vacuum oven.[10]
Melamine and Boric Acid
Similar to the urea-based route, using melamine (C₃N₆H₆) as the nitrogen source with boric acid is a cost-effective method for producing BN.[14] This system can form a melamine diborate (M·2B) intermediate, which serves as a direct precursor to BN.[15]
Performance and Characteristics
Pyrolysis of a melamine-boric acid mixture at 900°C, followed by annealing at 1500°C, can synthesize h-BN nanoparticles with diameters around 80 nm.[14] A significant advantage of this system is its use in creating nanostructured BN aerogels. This is achieved by first forming a melamine diborate hydrogel, which is then freeze-dried and pyrolyzed at high temperatures to yield a BN aerogel composed of porous microfibers.[15][16] For rapid, large-scale production, these precursors can be reacted at 1600-2000°C in a nitrogen atmosphere.[17]
Experimental Protocol: Synthesis of BN Aerogel
-
Precursor Solution: Boric acid and melamine (e.g., 3:1 molar ratio) are dissolved in deionized water by stirring at 90°C until the solution is clear.[15]
-
Gelation: The hot solution is subjected to high-frequency sonication at a reduced temperature (25°C) to form a white, gel-like melamine diborate (M·2B) hydrogel.[15]
-
Aerogel Formation: The hydrogel is freeze-dried to obtain a solid M·2B aerogel precursor.
-
Pyrolysis: The M·2B aerogel is pyrolyzed in a high-temperature induction furnace under a nitrogen atmosphere to convert it into a BN aerogel.[15]
Quantitative Data Summary
| Precursor(s) | Synthesis Temperature (°C) | Resulting BN Product | Yield/Density | Key Features |
| Ammonia-monochloroborane | 600°C | Amorphous BN | 97% Yield[2] | High yield, clean conversion. |
| 1000-1100°C | Turbostratic BN | - | Stepwise crystallization from amorphous phase.[1][2] | |
| Polyborazylene | 900-1450°C | Hexagonal BN (Bulk) | 84-93% Ceramic Yield; ~86% Relative Density[3][6] | Excellent for creating pre-shaped, dense BN parts. |
| Urea + Boric Acid | 850°C | Nanocrystalline h-BN | - | Low-cost, combustion synthesis route.[10] |
| 900°C (Nitriding) | Flake BN | High Surface Area (936 m²/g)[11] | Two-step process for high-surface-area material. | |
| Melamine + Boric Acid | 900°C (+1500°C anneal) | h-BN Nanoparticles (~80 nm) | - | Cost-effective route to nanoparticles. |
| High Temp. Pyrolysis | BN Aerogel | - | Forms self-assembled M·2B precursor for aerogels.[15] | |
| Catalytic (MgO-B + K₂CO₃) | 850-950°C | BN Nanotubes (BNNTs) | - | Alkali catalyst activates boron at lower temperatures.[18] |
| Catalytic (Boron Source + KFeO₂) | 750-800°C | BN Nanotubes (BNNTs) | - | Alkali-based catalyst enables very low-temp BNNT growth.[19][20] |
Visualizations
Experimental and Logical Workflows
Caption: General experimental workflow for Boron Nitride synthesis from molecular precursors.
Caption: Relationship between precursor types and common resulting BN morphologies.
References
- 1. Synthesis of amorphous boron nitride from the molecular precursor ammonia-monochloroborane | Journal of Materials Research | Cambridge Core [cambridge.org]
- 2. Synthesis of amorphous boron nitride from the molecular precursor ammonia-monochloroborane | Journal of Materials Research | Cambridge Core [cambridge.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Borazine - Wikipedia [en.wikipedia.org]
- 6. Polymer-Derived Boron Nitride: A Review on the Chemistry, Shaping and Ceramic Conversion of Borazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | One-Step Synthesis of Hexagonal Boron Nitrides, Their Crystallinity and Biodegradation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. krc.cecri.res.in [krc.cecri.res.in]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Hexagonal Boron Nitride Nanocrystals and Their Application to Thermally Conductive Composites [powdermat.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. CN102351208A - Method for rapidly producing boron nitride by using intermediate frequency carbon tube furnace - Google Patents [patents.google.com]
- 18. An Efficient Boron Source Activation Strategy for the Low-Temperature Synthesis of Boron Nitride Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catalytic synthesis of boron nitride nanotubes at low temperatures - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 20. scispace.com [scispace.com]
A Comparative Analysis of the Ceramic Yield of B-Tribromoborazine and Other Polyborazylene Precursors for Boron Nitride Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ceramic yield of various polyborazylene-based precursors for the synthesis of boron nitride (BN) ceramics. The performance of B-Tribromoborazine as a potential precursor is evaluated alongside other well-documented polyborazylenes, supported by experimental data from peer-reviewed literature. This objective analysis is intended to assist researchers in selecting the most efficient precursor for their specific applications, ranging from advanced materials development to novel drug delivery systems.
High Ceramic Yield: A Critical Parameter in Precursor Selection
The efficiency of converting a polymeric precursor into a ceramic material is quantified by the ceramic yield, which is the percentage of the initial mass of the polymer that remains as the ceramic residue after pyrolysis. A high ceramic yield is a crucial factor in the polymer-derived ceramics (PDC) route as it minimizes material loss, reduces shrinkage and porosity in the final ceramic product, and is generally more cost-effective. Polyborazylenes, polymers with a backbone consisting of linked borazine rings, are prominent precursors for high-purity boron nitride ceramics. The nature of the substituents on the borazine ring significantly influences the polymer's processability, stability, and ultimately, its ceramic yield.
Comparative Ceramic Yields of Polyborazylene Precursors
The following table summarizes the ceramic yields of various polyborazylene precursors upon pyrolysis, providing a clear comparison of their efficiency in converting to boron nitride.
| Precursor Polymer | Substituent on Boron | Pyrolysis Temperature (°C) | Atmosphere | Ceramic Yield (%) | Reference(s) |
| Polyborazylene | -H | 900-1450 | Argon or Ammonia | 84 - 93 | [1][2] |
| Poly(B-ethylborazylene) | -C₂H₅ | Not Specified | Not Specified | ~50 | |
| Poly(B-propylborazylene) | -C₃H₇ | Not Specified | Not Specified | ~50 | |
| Dipentylamino-modified Polyborazylene | -N(C₅H₁₁)₂ | 1000 | Ammonia | ~64 | [1] |
| Poly[B-tri(methylamino)borazine] | -NH(CH₃) | 1000 | Ammonia | 45 - 55 | [1] |
| Poly(this compound) | -Br | Not Specified | Not Specified | Data not available |
Note: Specific experimental data for the ceramic yield of a polymer derived directly from this compound was not available in the reviewed literature. However, studies on other halogenated borazine precursors suggest that they can be viable for BN synthesis.
Experimental Protocols
The determination of ceramic yield involves the synthesis of the preceramic polymer followed by its pyrolysis under controlled conditions.
Synthesis of Polyborazylene Precursors
A general method for the synthesis of the parent polyborazylene involves the thermal dehydrogenation of borazine.
Example Protocol for Polyborazylene Synthesis:
-
Liquid borazine (B₃N₃H₆) is heated in a vacuum at temperatures ranging from 70-110°C.
-
The reaction proceeds via a dehydrocoupling mechanism, leading to the formation of a soluble polyborazylene.
-
The polymer is then isolated as a white solid.
For substituted polyborazylenes, the synthesis starts with the appropriately substituted borazine monomer. For instance, poly[B-tri(methylamino)borazine] is synthesized from B-tri(methylamino)borazine.
Determination of Ceramic Yield via Pyrolysis
The ceramic yield is typically determined using thermogravimetric analysis (TGA) or by pyrolysis in a tube furnace followed by gravimetric measurement.
Example Protocol for Pyrolysis:
-
A known mass of the preceramic polymer is placed in a ceramic boat (e.g., alumina or boron nitride).
-
The sample is heated in a tube furnace under a controlled atmosphere (typically inert, such as argon or nitrogen, or reactive, such as ammonia).
-
A specific heating ramp (e.g., 5-10°C/min) is applied until the target pyrolysis temperature (e.g., 1000-1500°C) is reached.
-
The temperature is held for a set duration (e.g., 2-4 hours) to ensure complete conversion.
-
After cooling to room temperature, the mass of the resulting ceramic residue is measured.
-
The ceramic yield is calculated as: (mass of ceramic residue / initial mass of polymer) x 100%.
Visualizing the Process and Chemistry
To better illustrate the workflow and chemical transformations involved, the following diagrams are provided.
Caption: Experimental workflow for ceramic yield determination.
References
Cross-Validation of Analytical Methods for the Characterization of B-Tribromoborazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of B-Tribromoborazine, a key inorganic heterocyclic compound with applications in materials science and as a precursor for boron nitride ceramics. The cross-validation of analytical techniques is paramount to ensure the identity, purity, and structural integrity of such compounds, which is critical for reproducible research and development. This document outlines the experimental protocols for various analytical techniques and presents a comparative analysis of their performance, supported by representative data.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for the characterization of this compound depends on the specific information required. For comprehensive characterization and quality control, a combination of spectroscopic and analytical techniques is often employed. The following table summarizes the key performance characteristics of commonly used methods for the analysis of this compound.
| Analytical Technique | Parameter Measured | Sample Type | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||||
| ¹H NMR | Proton environment and connectivity | Solution | Provides information on N-H protons and residual protons. | Limited information on the core B-N framework. |
| ¹¹B NMR | Boron chemical environment | Solution | Directly probes the boron atoms in the ring, sensitive to substitution.[1] | Quadrupolar nature of boron can lead to broad signals.[1] |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Solid/Solution | Confirms molecular weight and isotopic distribution.[1] | Fragmentation may be complex. |
| Vibrational Spectroscopy | ||||
| Infrared (IR) Spectroscopy | Molecular vibrations (absorption) | Solid/Solution | Provides characteristic fingerprint based on functional groups (e.g., B-N, N-H, B-Br stretches).[1] | Interpretation can be complex due to overlapping bands. |
| Raman Spectroscopy | Molecular vibrations (scattering) | Solid/Solution | Complements IR spectroscopy, particularly for symmetric vibrations. | Can be affected by sample fluorescence. |
| Elemental Analysis | Elemental composition (%B, %N, %Br, %H) | Solid | Determines the empirical formula and purity. | Does not provide structural information. |
| X-ray Crystallography | Three-dimensional crystal structure | Single Crystal | Provides definitive structural elucidation, including bond lengths and angles.[2] | Requires a suitable single crystal, which can be challenging to grow.[2] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure in solution and confirm the chemical environment of the boron and hydrogen atoms.[1][2]
-
Sample Preparation: Due to the moisture sensitivity of borazine derivatives, all handling should be performed under an inert atmosphere (e.g., in a glovebox).[1] Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
¹H NMR Acquisition: A standard proton NMR spectrum is acquired to identify signals corresponding to the N-H protons.
-
¹¹B NMR Acquisition: A boron-11 NMR spectrum is acquired to observe the chemical shift of the boron atoms, which is indicative of their bonding environment. Proton decoupling is often used to simplify the spectrum.[1] External referencing with BF₃·OEt₂ (δ 0.0 ppm) is common.[1]
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the isotopic pattern of this compound.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent.
-
Analysis: Various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The resulting mass spectrum will show the molecular ion peak and characteristic isotopic distribution patterns for boron and bromine.
Vibrational Spectroscopy (IR and Raman)
-
Objective: To identify the characteristic vibrational modes of the this compound molecule.
-
IR Spectroscopy Sample Preparation: The sample can be analyzed as a KBr pellet or as a solution in a suitable solvent.
-
IR Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Key vibrational modes include B-N ring stretching (around 1400-1500 cm⁻¹), N-H stretching, and B-Br stretching.[1]
-
Raman Spectroscopy: The sample is placed in a capillary tube or on a microscope slide for analysis. The Raman spectrum provides complementary information to the IR spectrum.
Elemental Analysis
-
Objective: To determine the elemental composition of the compound.
-
Analysis: A pre-weighed sample is combusted, and the resulting gases are analyzed to determine the percentage of carbon, hydrogen, and nitrogen. Boron and bromine content are typically determined by other methods such as inductively coupled plasma (ICP) analysis or ion chromatography after appropriate digestion.
X-ray Crystallography
-
Objective: To determine the precise three-dimensional structure of this compound in the solid state.[2]
-
Crystal Growth: Single crystals are grown by methods such as slow evaporation of a saturated solution or vapor diffusion.[2]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and overall molecular geometry.[2]
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound characterization. This process ensures that different analytical techniques provide consistent and reliable data, leading to a comprehensive and unambiguous characterization of the compound.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. Cross-validation of data obtained from orthogonal analytical methods, such as NMR, mass spectrometry, vibrational spectroscopy, elemental analysis, and X-ray crystallography, is essential for ensuring the accuracy and reliability of the characterization. This guide provides the foundational information for researchers to select and implement the appropriate analytical methods for their specific needs, ultimately leading to higher quality and more reproducible scientific outcomes.
References
A Comparative Guide to Hexagonal Boron Nitride: B-Tribromoborazine-Derived vs. Commercial Powders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the properties of hexagonal boron nitride (h-BN) derived from B-Tribromoborazine and its analogues against commercially available h-BN powders. The information presented herein is intended to assist researchers in selecting the most suitable material for their specific applications, with a focus on objectively comparing performance based on available experimental data.
Executive Summary
Hexagonal boron nitride (h-BN), often referred to as "white graphite," is a versatile material with a wide range of applications owing to its excellent thermal conductivity, electrical insulation, and chemical inertness. The properties of h-BN can be significantly influenced by its synthesis method. Precursor-derived h-BN, particularly from borazine derivatives like this compound, is often touted for its potential for high purity and tailored properties. This guide benchmarks the key characteristics of such precursor-derived h-BN against established commercial h-BN powders. While direct, comprehensive comparative studies on this compound-derived h-BN are limited in publicly available literature, data from its close analogue, B-trichloroborazine, provides valuable insights into the performance of halogenated borazine precursors.
Data Presentation: Property Comparison
The following tables summarize the key quantitative properties of h-BN derived from a B-trichloroborazine precursor and a selection of commercially available h-BN powders.
Table 1: Purity and Physical Properties
| Property | B-Trichloroborazine-Derived h-BN | Commercial h-BN Powder (Typical Values) |
| Purity / BN Content (%) | >98[1] | 99.0 - >99.9 |
| Crystal Structure | Hexagonal[2] | Hexagonal |
| Density (g/cm³) | ~2.28 | 2.1 - 2.25[3][4] |
| Color | White | White |
| Morphology | Platelet-like nanocrystals | Platelets, Agglomerates (Spherical, Pressed) |
Table 2: Thermal and Surface Properties
| Property | B-Trichloroborazine-Derived h-BN | Commercial h-BN Powder (Typical Values) |
| Max. Use Temperature (Inert Atm.) | High, precursor method allows for good thermal stability | ~3000 °C[5] |
| Thermal Conductivity (W/m·K) | Good, influenced by crystallinity | 30 - 300 (anisotropic)[4][6] |
| Specific Surface Area (BET) (m²/g) | Can be tailored by synthesis conditions | 0.63 - 30[7] |
| Average Particle Size (D50) (µm) | Sub-micron to few microns | 1.8 - 30[7] |
Experimental Protocols
The data presented in this guide is typically obtained through the following standard characterization techniques.
X-Ray Diffraction (XRD) for Crystallinity Analysis
Objective: To determine the crystal structure, phase purity, and crystallinity of the h-BN powders.
Methodology:
-
Sample Preparation: A small amount of the h-BN powder is gently pressed into a flat sample holder to ensure a smooth, level surface. For small sample quantities, a low-background holder, such as a zero-diffraction silicon plate, is used.[8]
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Data Collection: The diffraction pattern is recorded over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Analysis: The resulting diffractogram is analyzed to identify the characteristic peaks of hexagonal boron nitride. The (002) peak at approximately 26.7° is the most intense and is used to assess the interlayer spacing and crystallinity. The full width at half maximum (FWHM) of this peak provides an indication of the crystallite size and degree of crystalline perfection.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To evaluate the thermal stability of the h-BN powders by measuring weight loss as a function of temperature.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the h-BN powder (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Instrumentation: A thermogravimetric analyzer is used for the measurement.
-
Data Collection: The sample is heated from room temperature to a high temperature (e.g., 1000 °C or higher) at a controlled heating rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or air).[9]
-
Analysis: The TGA curve plots the percentage of weight loss versus temperature. A stable material like h-BN will show minimal weight loss over a wide temperature range. The onset temperature of decomposition is a key parameter for determining thermal stability.
Brunauer-Emmett-Teller (BET) Analysis for Surface Area
Objective: To measure the specific surface area of the h-BN powders.
Methodology:
-
Sample Preparation: The h-BN powder sample is first degassed under vacuum at an elevated temperature (e.g., 200-300 °C) for several hours to remove any adsorbed contaminants from the surface.[10]
-
Instrumentation: A BET surface area analyzer is used.
-
Data Collection: The analysis is performed by measuring the adsorption of an inert gas, typically nitrogen, onto the surface of the powder at cryogenic temperatures (liquid nitrogen, 77 K). The amount of gas adsorbed is measured at various partial pressures.[11]
-
Analysis: The BET theory is applied to the adsorption isotherm data to calculate the specific surface area, which is expressed in square meters per gram (m²/g).[12]
Visualizing the Process
Synthesis of h-BN from this compound
The synthesis of hexagonal boron nitride from a this compound precursor generally involves the reaction of the precursor followed by a high-temperature pyrolysis step to form the ceramic material.
Experimental Workflow for Property Benchmarking
The following diagram illustrates the typical workflow for characterizing and comparing the properties of precursor-derived and commercial h-BN powders.
References
- 1. Boron nitride - Wikipedia [en.wikipedia.org]
- 2. physik.uzh.ch [physik.uzh.ch]
- 3. americanelements.com [americanelements.com]
- 4. momentivetech.com [momentivetech.com]
- 5. materialneutral.info [materialneutral.info]
- 6. bn.saint-gobain.com [bn.saint-gobain.com]
- 7. xtra GmbH / boron nitride powder [xtra-gmbh.com]
- 8. mcgill.ca [mcgill.ca]
- 9. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 10. epfl.ch [epfl.ch]
- 11. BET Surface Area analysis - measurement and method [mercer-instruments.com]
- 12. particletechlabs.com [particletechlabs.com]
Unveiling the Stability Landscape of B-Tribromoborazine and its Halogenated Analogs: A DFT-Based Comparison
A comprehensive analysis based on Density Functional Theory (DFT) calculations reveals a clear trend in the stability of B-halogenated borazines, positioning B-tribromoborazine as the least stable among its fluoro and chloro counterparts. This guide synthesizes findings from computational studies to provide researchers, scientists, and drug development professionals with a comparative overview of the thermodynamic stability of these inorganic benzene analogs.
The quest for novel materials with tailored electronic and chemical properties has led to a significant interest in borazine, an inorganic isostere of benzene, and its derivatives. Halogenation of the borazine ring at the boron atoms provides a powerful tool to modulate its stability and reactivity. This guide focuses on the comparative stability of this compound (B₃N₃H₃Br₃) and its lighter halogen analogs, B-trifluoroborazine (B₃N₃H₃F₃) and B-trichloroborazine (B₃N₃H₃Cl₃), drawing upon data from theoretical investigations.
Relative Stability: An Inverse Relationship with Halogen Electronegativity
The stability of B-trihaloborazines is intrinsically linked to their aromaticity. DFT calculations, a cornerstone of modern computational chemistry, have been employed to probe the electronic structure and, by extension, the stability of these compounds. A key indicator of aromaticity, the Nucleus-Independent Chemical Shift (NICS), provides a reliable measure of the magnetic shielding at the center of the ring, which correlates with the degree of electron delocalization and aromatic character.
Based on NICS value analysis from DFT studies, the order of increasing aromaticity for B-halogenated borazines is as follows:
This compound < B-Trichloroborazine < B-Trifluoroborazine [1][2]
This trend indicates that the substitution of hydrogen atoms on the boron atoms of the borazine ring with halogen atoms leads to a reduction in aromaticity.[1][2] Consequently, a higher degree of aromaticity corresponds to greater thermodynamic stability. Therefore, the relative stability of these analogs follows the same trend as their aromaticity.
This relationship can be visualized as a logical flow where the identity of the halogen substituent dictates the aromaticity, which in turn determines the relative stability of the molecule.
While a comprehensive table of quantitative thermodynamic data such as Gibbs Free Energy (ΔG) or Enthalpy of Formation (ΔHf) for a direct comparison of this compound and its analogs could not be compiled from the available search results, the established trend in aromaticity provides a strong and reliable qualitative assessment of their relative stabilities.
Experimental and Computational Protocols
The findings presented in this guide are based on Density Functional Theory (DFT) calculations, a widely accepted computational method for investigating the electronic structure and properties of molecules.
Computational Methodology
The typical computational protocol employed in the studies of halogenated borazines involves the following:
-
Software: Gaussian suite of programs is a commonly used software package for such calculations.
-
Functional: The B3LYP hybrid functional is frequently chosen for its balance of accuracy and computational cost in describing the electronic structure of main group elements.
-
Basis Set: The 6-311G(d,p) or 6-311++G(d,p) basis sets are commonly utilized to provide a good description of the electron distribution in these molecules.[1] These basis sets include polarization and diffuse functions, which are important for accurately modeling systems with lone pairs and for calculating properties like electron affinities.
The general workflow for these computational studies can be summarized as follows:
References
A Critical Review of Single-Source Precursors for Hexagonal Boron Nitride
For Researchers, Scientists, and Drug Development Professionals
Hexagonal boron nitride (h-BN), often termed "white graphene," is a versatile two-dimensional material with a suite of properties that make it highly attractive for a range of advanced applications. Its wide bandgap, exceptional thermal conductivity and stability, chemical inertness, and excellent electrical insulating properties are particularly notable.[1][2] The synthesis of high-purity, crystalline h-BN is paramount to harnessing its full potential, and the selection of a suitable precursor is a critical determinant of the final material's quality.
Single-source precursors, molecules that conveniently contain both boron and nitrogen, are often favored for synthesizing h-BN. They offer distinct advantages over multi-source methods, which use separate boron and nitrogen compounds (e.g., diborane and ammonia). These advantages include an inherent 1:1 stoichiometric ratio of boron to nitrogen, typically lower reaction temperatures, and cleaner decomposition pathways that can minimize impurities.[3][4] This guide provides a critical comparison of common single-source precursors for h-BN, focusing on their performance as documented in experimental studies.
Comparative Analysis of Single-Source Precursors
The choice of a single-source precursor profoundly influences the synthesis process and the ultimate characteristics of the h-BN produced. The most widely investigated single-source precursors include borazine, ammonia borane, and polymeric precursors such as polyborazylene.
Data Presentation: A Head-to-Head Look at Precursor Performance
The following table provides a summary of key performance indicators for common single-source precursors in the synthesis of hexagonal boron nitride.
| Precursor | Chemical Formula | Decomposition/Pyrolysis Temperature (°C) | Ceramic Yield (%) | Resulting h-BN Quality & Morphology | Key Advantages | Key Disadvantages |
| Borazine | B₃N₃H₆ | 300 - 1100 (on substrate)[5] | ~80[6] | Produces high-purity, crystalline thin films and coatings with controllable morphology via CVD.[7] | Possesses an ideal 1:1 B:N ratio and a pre-formed hexagonal ring structure, leading to no carbon byproducts.[7] | A gaseous precursor that can be challenging to handle and store. |
| Ammonia Borane | NH₃BH₃ | 110 (initial decomposition), 1170 (conversion to h-BN)[8][9] | Variable; often lower due to the formation of volatile intermediates. | Yields semicrystalline to crystalline powders and films, with morphology dependent on synthesis conditions.[8] | A stable, non-toxic, and non-flammable solid with high hydrogen content.[10] | Undergoes a multi-step decomposition which can lead to impurities if conversion is incomplete. |
| Polyborazylene | [-B₃N₃H₄-]n | 900 - 1450[11] | 84 - 93[11] | Results in amorphous to crystalline powders, fibers, and monolithic structures.[11][12] | Offers a high ceramic yield and is processable into a variety of shapes.[11] | Requires a preliminary polymerization step and may retain residual hydrogen. |
| B-Tri(methylamino)borazine | C₃H₁₂B₃N₆ | Not specified | High | Suitable for producing high-performance BN fibers.[11] | Exhibits good spinnability, which is ideal for fiber production.[11] | The presence of carbon can be a source of contamination. |
| Hexamethylborazine (HMB) | C₆H₁₈B₃N₃ | 550 (on Ni(111))[13] | Not specified | Can produce single-crystalline h-BN layers.[13] | Facilitates lower temperature synthesis on catalytic substrates.[13] | As a carbon-containing precursor, it poses a risk of carbon impurities. |
Experimental Protocols
Reproducible and well-documented experimental methodologies are fundamental to scientific progress. The following sections outline typical protocols for the synthesis of h-BN from key single-source precursors.
Synthesis of h-BN from Borazine via Chemical Vapor Deposition (CVD)
-
Substrate Preparation: A catalytic metal substrate, such as copper or nickel foil, is positioned within a quartz tube furnace. The furnace is first evacuated to a low base pressure and then heated to a high temperature (typically 1000-1100 °C) in a hydrogen atmosphere to clean and anneal the substrate surface.[14]
-
Precursor Introduction: Borazine vapor is introduced into the furnace. This is commonly achieved by bubbling a carrier gas (e.g., H₂ or N₂) through liquid borazine or by precise control of the gas flow using a mass flow controller.[14]
-
Deposition: On the heated substrate, borazine decomposes, leading to the nucleation and growth of an h-BN film. The duration of the deposition and the flow rate of the precursor are carefully controlled to obtain the desired film thickness.[14][15]
-
Cooling and Characterization: Following the deposition, the furnace is cooled to ambient temperature under a protective atmosphere. The synthesized h-BN film is then ready for characterization by techniques such as Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM).[14][16]
Synthesis of h-BN from Ammonia Borane via Pyrolysis
-
Precursor Preparation: Ammonia borane powder is placed in a suitable crucible, such as one made of alumina or monel.[1]
-
Pyrolysis: The crucible containing the precursor is placed in a tube furnace and heated under an inert atmosphere (e.g., argon or nitrogen). The heating profile, including the ramp rate and final temperature, is a critical parameter. A multi-stage heating process is often utilized to manage the decomposition of ammonia borane. This may involve an initial, lower-temperature step (e.g., ~130 °C) to form polymeric intermediates, followed by a high-temperature annealing step (e.g., 1170-1500 °C) to convert these intermediates into crystalline h-BN.[8]
-
Characterization: The resulting powder is analyzed to determine its properties. X-ray diffraction (XRD) is used to assess crystallinity, Fourier-transform infrared spectroscopy (FTIR) helps to identify chemical bonds, and scanning electron microscopy (SEM) is employed to observe the morphology.[1]
Synthesis of h-BN from Polyborazylene via the Polymer-Derived Ceramics (PDC) Route
-
Polymer Synthesis: Polyborazylene is synthesized by heating borazine under vacuum or in an inert atmosphere at a moderate temperature (e.g., 70 °C), which induces a self-condensation reaction.[11]
-
Shaping (Optional): The resulting polyborazylene, which can range from a viscous liquid to a soluble solid, can be formed into various shapes, such as fibers or monolithic bodies.[11]
-
Pyrolysis: The shaped or unshaped polyborazylene is then pyrolyzed in a furnace under an inert or ammonia atmosphere at high temperatures (900–1450 °C).[11] This thermal treatment converts the polymeric precursor into a ceramic h-BN material.
-
Characterization: The final h-BN product is characterized to determine its chemical composition, degree of crystallinity, and microstructure using techniques such as elemental analysis, XRD, and SEM.[11]
Visualizing the Process
The diagrams below illustrate the key pathways and workflows discussed in this guide.
Caption: General synthesis pathways for h-BN from single-source precursors.
Critical Review and Future Outlook
Single-source precursors provide a versatile and powerful toolkit for the synthesis of high-quality hexagonal boron nitride.
Borazine is often considered the gold standard for producing high-purity h-BN thin films via CVD, largely due to its pre-formed hexagonal B-N ring and its carbon-free composition.[7] This makes it exceptionally well-suited for applications in electronics, where large-area, defect-free films are essential. However, its gaseous nature and reactivity present handling and storage challenges.
Ammonia borane emerges as a compelling alternative due to its stability and high hydrogen content, serving as a solid-state source of both boron and nitrogen.[10] Its decomposition is a complex, multi-step process, which can be a drawback as it may lead to the formation of various volatile byproducts and potentially incomplete conversion to pure h-BN at lower temperatures.[8] Nonetheless, ongoing research into catalytic methods aims to control its decomposition more effectively, thereby improving the yield and quality of the resulting h-BN.
Polyborazylene and other polymeric precursors offer the distinct advantage of processability, enabling the fabrication of h-BN in diverse forms such as fibers, coatings, and bulk ceramics.[11] The polymer-derived ceramics (PDC) route boasts high ceramic yields, making it an economically attractive option for producing bulk h-BN materials.[11] A key challenge in this area is the precise control over the polymer's structure and the pyrolysis process to achieve high crystallinity in the final ceramic product.
Carbon-containing precursors , such as B-tri(methylamino)borazine and hexamethylborazine, are valuable for specialized applications, including the production of h-BN fibers and for enabling lower synthesis temperatures on catalytic substrates.[11][13] However, the intrinsic presence of carbon introduces the risk of carbon contamination in the final h-BN product, which can be detrimental to its insulating properties. Therefore, meticulous control over the synthesis conditions is crucial to minimize such impurities.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Boron nitride ceramics from molecular precursors: synthesis, properties and applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Borazine: The Simple Solution for Boron Nitride - Gelest [technical.gelest.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Polymer-Derived Boron Nitride: A Review on the Chemistry, Shaping and Ceramic Conversion of Borazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel Precursor for h‑BN Synthesis on Ni(111) Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of large-area multilayer hexagonal boron nitride for high material performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of B-Tribromoborazine
For laboratory professionals engaged in cutting-edge research and drug development, the meticulous management of chemical reagents is a cornerstone of both safety and scientific integrity. B-Tribromoborazine, a valuable but reactive compound, necessitates a thorough understanding of its properties to ensure its safe handling and disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, designed to protect personnel, prevent environmental contamination, and maintain a compliant laboratory environment.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, at a minimum, safety goggles, chemical-resistant gloves (such as nitrile), and a flame-retardant lab coat. All manipulations involving this compound must be conducted within a certified chemical fume hood to mitigate the risk of inhalation. This compound is sensitive to moisture and air, and is corrosive, causing severe skin burns and eye damage.
Quantitative Data for Disposal
The following table summarizes key quantitative and safety data pertinent to the handling and disposal of this compound.
| Parameter | Value/Information | Source/Guideline |
| Chemical Formula | B₃Br₃H₃N₃ | [1][2] |
| Molecular Weight | 317.2 g/mol | [1] |
| Appearance | White Powder | [2] |
| Primary Hazards | Corrosive, Water-Reactive | |
| Incompatible Materials | Water, Moist Air, Acids, Alcohols, Oxidizing Agents | |
| Recommended Disposal | Neutralization via controlled hydrolysis followed by disposal as hazardous waste. | |
| Waste Container | Clearly labeled, sealed container appropriate for corrosive and water-reactive waste. |
Detailed Experimental Protocol for Disposal
The primary method for the safe disposal of this compound at a laboratory scale is through controlled hydrolysis. This process intentionally reacts the compound with water to convert it into less reactive and hazardous substances: boric acid and ammonia.[3][4] This procedure must be performed with caution and adherence to the steps outlined below.
Materials:
-
This compound waste
-
Large beaker or flask (at least 10 times the volume of the water to be used)
-
Stir bar and magnetic stir plate
-
Dropping funnel or pipette
-
Ice bath
-
pH paper or pH meter
-
Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)
-
Chemical fume hood
Step-by-Step Procedure:
-
Preparation: In a chemical fume hood, place a large beaker or flask containing a stir bar in an ice bath on a magnetic stir plate. The vessel should be large enough to accommodate any potential foaming or splashing.
-
Initial Setup: Add a significant amount of cold water to the beaker. The exact amount will depend on the quantity of this compound to be neutralized, but a large excess of water is recommended to help dissipate the heat of the reaction.
-
Controlled Addition: Begin stirring the cold water. Very slowly and carefully, add small portions of the this compound waste to the stirring water. This can be done using a spatula for solids or a dropping funnel for solutions. The reaction is exothermic, and the rate of addition should be controlled to prevent excessive heat generation or vigorous reaction.
-
Monitoring: Observe the reaction closely. If the reaction becomes too vigorous or if there is excessive fuming, immediately stop the addition and allow the reaction to subside before continuing.
-
Completion of Reaction: Continue adding the this compound waste in small portions until it is all consumed. Allow the mixture to stir in the ice bath for at least one hour to ensure the reaction is complete.
-
Neutralization Check: Once the reaction appears to be complete, check the pH of the resulting solution. The hydrolysis of this compound produces boric acid and ammonia. Depending on the final balance, the solution may be slightly acidic or basic. If necessary, neutralize the solution to a pH between 6 and 8 using a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate).
-
Final Disposal: The neutralized aqueous solution contains boric acid and ammonium salts. While significantly less hazardous than this compound, this solution should still be collected in a properly labeled hazardous waste container for disposal by a licensed chemical waste management company. Do not pour the solution down the drain unless it is explicitly permitted by your institution's environmental health and safety office.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the step-by-step procedure for the safe disposal of this compound.
By adhering to these detailed procedures, researchers and scientists can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
- 1. 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | B3Br3H3N3 | CID 23278010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. BORAZINE- structure, preparation and properties | PPTX [slideshare.net]
- 4. Borazine - Sciencemadness Wiki [sciencemadness.org]
Personal protective equipment for handling B-Tribromoborazine
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of B-Tribromoborazine (CAS No. 13703-88-3). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a white, solid powder.[1] It is a derivative of borazine and is often referred to as "inorganic benzene".[2] Key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | B₃Br₃H₃N₃[3] |
| Molecular Weight | 317.2 g/mol [3] |
| Appearance | White Powder[1] |
| Melting Point | 125.0-129.0°C[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. This compound is corrosive and can cause severe skin burns and eye damage.[4]
| Equipment | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. Use face protection in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] All handling should occur in a chemical fume hood.[4] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation :
-
Ensure a certified chemical fume hood is operational.[4]
-
Verify the availability and functionality of an emergency eyewash station and safety shower.
-
Lay down absorbent, disposable bench paper in the work area.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Handle this compound exclusively within a chemical fume hood to avoid inhalation of dust.[4][5]
-
Wear the specified PPE at all times.
-
Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place designated as a corrosives area.[4]
-
Use non-sparking tools to prevent ignition sources.[5]
-
-
In Case of a Spill :
Emergency First-Aid Protocols
Immediate medical attention is required for all exposure routes.[4]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |
Disposal Plan
This compound must be disposed of as hazardous waste.
-
Waste Collection :
-
Collect all waste material, including empty containers and contaminated disposable lab wear, in a designated, properly labeled, and sealed hazardous waste container.
-
-
Disposal :
References
- 1. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. CAS 13703-88-3: this compound | CymitQuimica [cymitquimica.com]
- 3. 2,4,6-Tribromo-1,3,5,2,4,6-triazatriborinane | B3Br3H3N3 | CID 23278010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
